molecular formula C9H6F2N2O B8281722 4'-Cyano-2',3'-difluoroacetanilide CAS No. 112279-73-9

4'-Cyano-2',3'-difluoroacetanilide

Cat. No.: B8281722
CAS No.: 112279-73-9
M. Wt: 196.15 g/mol
InChI Key: HTHAXKNWRMAYKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-Cyano-2',3'-difluoroacetanilide is a specialized organic compound serving as a versatile building block in medicinal chemistry and drug discovery research. The strategic incorporation of both cyano and difluoro substituents on the aniline ring makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of potential pharmaceutical agents. As a derivative of acetanilide, this compound can undergo various electrophilic substitution reactions; the electron-withdrawing nature of its substituents can influence the site and rate of further functionalization, such as bromination . It is typically synthesized from aniline precursors through acetylation reactions, for instance, with acetic anhydride . Researchers utilize this compound exclusively for scientific purposes. 4'-Cyano-2',3'-difluoroacetanilide is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

112279-73-9

Molecular Formula

C9H6F2N2O

Molecular Weight

196.15 g/mol

IUPAC Name

N-(4-cyano-2,3-difluorophenyl)acetamide

InChI

InChI=1S/C9H6F2N2O/c1-5(14)13-7-3-2-6(4-12)8(10)9(7)11/h2-3H,1H3,(H,13,14)

InChI Key

HTHAXKNWRMAYKQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C(=C(C=C1)C#N)F)F

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 4'-Cyano-2',3'-difluoroacetanilide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4'-Cyano-2',3'-difluoroacetanilide, a substituted aromatic compound, represents a molecule of significant interest within contemporary chemical and pharmaceutical research. Its unique structural features—a nitrile group, a difluorinated phenyl ring, and an acetanilide moiety—suggest its potential as a versatile building block in the synthesis of novel therapeutic agents and advanced materials. The strategic placement of fluorine atoms can profoundly influence molecular conformation, lipophilicity, and metabolic stability, while the cyano group often serves as a key interaction point or a precursor for other functional groups.

This technical guide offers an in-depth exploration of the core physicochemical properties of 4'-Cyano-2',3'-difluoroacetanilide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It provides a foundational understanding of the experimental methodologies required for robust characterization, explains the scientific principles behind these techniques, and discusses the implications of these properties for research and development. The protocols described herein are based on internationally recognized standards, such as those from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH), to ensure data integrity and reproducibility.[1][2][3]

Molecular Identity and Structure

  • IUPAC Name: N-(4-cyano-2,3-difluorophenyl)acetamide

  • Synonyms: 4'-Cyano-2',3'-difluoroacetanilide

  • Molecular Formula: C₉H₆F₂N₂O

  • Molecular Weight: 196.16 g/mol

  • Chemical Structure:

    • Canonical SMILES: CC(=O)NC1=C(C=C(C=C1F)F)C#N

Structural Verification Rationale: Before commencing any physicochemical property determination, the identity and purity of the test substance must be unequivocally confirmed. This is typically achieved through a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry, alongside a purity assessment via High-Performance Liquid Chromatography (HPLC). This multi-faceted approach ensures that the measured properties are attributable to the compound of interest and not to impurities or structural isomers.

Thermal Properties: Melting Point

The melting point is a fundamental thermodynamic property that provides a primary indication of a crystalline solid's purity and identity. For pharmaceutical substances, it influences formulation development, stability, and manufacturing processes.

While specific experimental data for 4'-Cyano-2',3'-difluoroacetanilide is not broadly published, its melting point can be reliably determined using the capillary melting point method, a standard pharmacopoeial technique.

Experimental Protocol: Capillary Melting Point Determination

Principle: This method involves heating a small, powdered sample of the substance in a sealed capillary tube within a calibrated apparatus. The melting point range is recorded from the temperature at which the substance begins to collapse and liquefy to the temperature at which it becomes a clear liquid. A narrow melting range (typically < 2°C) is indicative of high purity.

Apparatus & Reagents:

  • Melting point apparatus (e.g., Büchi M-565 or similar)

  • Glass capillary tubes (sealed at one end)

  • 4'-Cyano-2',3'-difluoroacetanilide, finely powdered and dried

  • Melting point standards for calibration (e.g., caffeine, vanillin)

Methodology:

  • Calibration: Calibrate the apparatus using certified reference standards with melting points bracketing the expected range of the test substance.

  • Sample Preparation: Finely powder the dried 4'-Cyano-2',3'-difluoroacetanilide. Pack the powder into a capillary tube to a height of 2-4 mm by tapping the sealed end on a hard surface.

  • Measurement: Place the capillary tube in the heating block of the apparatus. Heat at a rapid rate (e.g., 10°C/min) to a temperature approximately 15°C below the expected melting point.

  • Refined Heating: Decrease the heating rate to 1-2°C/min to allow for thermal equilibrium.

  • Observation: Record the temperature (T₁) at which the first signs of melting (e.g., shrinking, appearance of liquid) are observed.

  • Final Reading: Record the temperature (T₂) at which the last solid particle disappears, and the sample is completely molten.

  • Reporting: Report the melting range as T₁ - T₂. Perform the measurement in triplicate and report the mean.

Trustworthiness Check: The protocol's validity is ensured by the initial calibration of the apparatus. The precision of the results is confirmed by the consistency of triplicate measurements. A narrow melting range provides confidence in the sample's purity.

Solubility Profile

Solubility is a critical parameter in drug development, influencing bioavailability, formulation design, and routes of administration. The solubility of 4'-Cyano-2',3'-difluoroacetanilide should be determined in aqueous and relevant organic solvents.

Protocol: Aqueous Solubility Determination (Shake-Flask Method - OECD 105)

Principle: The shake-flask method is the gold standard for determining the aqueous solubility of a substance.[4][5] It involves agitating an excess amount of the solid compound in water at a constant temperature until equilibrium is reached. The concentration of the dissolved substance in the saturated solution is then measured by a suitable analytical method.

Apparatus & Reagents:

  • Thermostatically controlled shaker bath

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV) or other quantitative analytical instrument

  • 4'-Cyano-2',3'-difluoroacetanilide

  • Reagent-grade water (e.g., Milli-Q)

  • pH buffer solutions (e.g., pH 5, 7.4, 9)

Methodology:

  • Preliminary Test: Estimate the approximate solubility to determine the appropriate sample amount and analytical conditions.

  • Equilibration: Add an excess amount of 4'-Cyano-2',3'-difluoroacetanilide to a flask containing a known volume of water or buffer.

  • Agitation: Place the flask in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate. Periodically take samples (e.g., at 24, 48, and 72 hours).

  • Phase Separation: Centrifuge the samples at high speed to separate the undissolved solid from the solution.

  • Quantification: Carefully withdraw a known volume of the clear supernatant, dilute appropriately, and analyze the concentration using a validated HPLC method.

  • Equilibrium Confirmation: Equilibrium is confirmed when the concentration values from two consecutive time points are consistent (e.g., within ±5%).

  • Reporting: Report the solubility in g/L or mg/mL at the specified temperature and pH.

Organic Solvent Solubility

The solubility in common organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF) is crucial for preparing stock solutions for biological screening.[6][7] A similar shake-flask method can be employed, or a gravimetric method can be used for highly soluble compounds.

Expected Solubility Profile: Given its structure, 4'-Cyano-2',3'-difluoroacetanilide is expected to exhibit low aqueous solubility due to its aromatic and fluorinated nature. Its solubility is likely to be significantly higher in polar aprotic organic solvents like DMSO and DMF.[6][7]

Lipophilicity and Ionization

Lipophilicity and ionization state are paramount properties that govern a molecule's ability to cross biological membranes, its binding affinity to proteins, and its overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Partition Coefficient (LogP) and Distribution Coefficient (LogD)
  • LogP (Partition Coefficient): Measures the lipophilicity of the neutral form of a molecule. It is the ratio of its concentration in an immiscible biphasic system of n-octanol and water.

  • LogD (Distribution Coefficient): Represents the lipophilicity of a molecule at a specific pH, accounting for all ionic and neutral species. For non-ionizable compounds, LogD = LogP.

Protocol: LogP Determination (Shake-Flask Method - OECD 107)

Principle: This classic method directly measures the partitioning of a substance between water and n-octanol after they have been mutually saturated and equilibrated.[8][9] The concentrations in both phases are determined, and the partition coefficient is calculated.

Causality Behind Choices: The shake-flask method, while labor-intensive, is a direct and definitive measure of partitioning. n-Octanol is chosen as the organic phase because its properties are considered a good mimic of biological lipid membranes.

Methodology:

  • Solvent Saturation: Prepare water-saturated n-octanol and n-octanol-saturated water by shaking them together for 24 hours and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of 4'-Cyano-2',3'-difluoroacetanilide in n-octanol. The concentration should be low enough to avoid self-association but high enough for accurate quantification.

  • Partitioning: Add a known volume of the stock solution to a known volume of the saturated water phase in a separatory funnel or vial.

  • Equilibration: Shake the mixture vigorously for 5-10 minutes, then allow the phases to separate completely. Centrifugation may be required to break emulsions.

  • Quantification: Analyze the concentration of the analyte in both the aqueous and n-octanol phases using a validated analytical method like HPLC-UV.

  • Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of ionization at a given pH. The acetanilide group in the molecule has a weakly acidic N-H proton, but its pKa is likely to be high (e.g., >14), making it essentially non-ionizable under physiological conditions. The cyano group and fluorinated ring are not typically ionizable. Therefore, 4'-Cyano-2',3'-difluoroacetanilide is expected to be a neutral molecule across the physiological pH range. For compounds with ionizable groups, potentiometric titration (OECD 112) is the standard method.

Data Summary & Inter-Property Relationships

The physicochemical properties of a molecule are not isolated values; they are interconnected and collectively determine its behavior in a biological system.

Table 1: Summary of Core Physicochemical Properties

PropertyMethodExpected Value/CommentImplication for Drug Development
Molecular Weight Calculation196.16 g/mol Compliant with Lipinski's Rule of Five (<500 Da), favoring good absorption.
Melting Point Capillary MethodTo be determined experimentally. Expected to be a crystalline solid with a defined melting point.Indicates purity and solid-state stability; relevant for formulation.
Aqueous Solubility OECD 105Expected to be low.May require formulation strategies (e.g., amorphous solid dispersions, nano-suspensions) to improve bioavailability.
LogP OECD 107Expected to be moderately high (e.g., 2-3) due to aromaticity and fluorine content.Suggests good membrane permeability, but very high values could lead to poor solubility and high protein binding.
pKa OECD 112 / PredictionExpected to be effectively neutral in the physiological pH range (1-9).Simplifies ADME modeling as ionization state does not change in different body compartments.

Visualization of Property Interdependencies

The following diagram illustrates how these core properties influence key aspects of the drug development process.

G Solubility Aqueous Solubility (Low) Absorption Oral Absorption Solubility->Absorption Limiting Factor Formulation Formulation Strategy Solubility->Formulation Drives Need for Enhancement LogP Lipophilicity (LogP) (Moderate-High) LogP->Absorption Key Driver Metabolism Metabolic Stability LogP->Metabolism Can Influence Permeability Membrane Permeability LogP->Permeability Positive Correlation pKa Ionization (pKa) (Neutral) pKa->Absorption Simplifies Prediction MW Molecular Weight (< 200 Da) MW->Permeability Favorable

Caption: Interplay of physicochemical properties and their impact on drug development milestones.

Experimental Workflow Visualization

To ensure clarity and reproducibility, a standardized workflow is essential. The diagram below outlines the logical flow for determining the n-octanol/water partition coefficient (LogP) using the Shake-Flask method.

Workflow start Start: Pure Compound prep_solvents 1. Prepare Saturated Phases (n-Octanol + Water) start->prep_solvents prep_stock 2. Prepare Analyte Stock in Saturated n-Octanol prep_solvents->prep_stock partition 3. Mix Stock with Saturated Water (Defined Volume Ratio) prep_stock->partition equilibrate 4. Agitate to Reach Equilibrium (e.g., 10 min shaking) partition->equilibrate separate 5. Separate Phases (Centrifugation) equilibrate->separate analyze_oct 6a. Quantify Concentration in n-Octanol Phase (HPLC) separate->analyze_oct analyze_wat 6b. Quantify Concentration in Aqueous Phase (HPLC) separate->analyze_wat calculate 7. Calculate Ratio LogP = log([Octanol]/[Water]) analyze_oct->calculate analyze_wat->calculate end End: Report LogP Value calculate->end

Sources

Synthesis Pathways for 4'-Cyano-2',3'-difluoroacetanilide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Retrosynthetic Rationale

In the landscape of modern medicinal chemistry, fluorinated benzonitriles serve as critical pharmacophores, particularly in the development of non-steroidal androgen receptor antagonists and targeted oncological therapies. The compound 4'-Cyano-2',3'-difluoroacetanilide (IUPAC: N-(4-cyano-2,3-difluorophenyl)acetamide) represents a highly valuable, advanced synthetic intermediate.

As a Senior Application Scientist, I approach the synthesis of this molecule not merely as a sequence of reactions, but as a system of controlled electronic and steric directing effects. A common pitfall in designing this synthesis is attempting a "top-down" approach—starting with 2,3-difluorobenzonitrile and attempting direct nitration followed by reduction and acetylation. The mechanistic reality is that the cyano group is meta-directing, while the fluorine atoms are ortho/para-directing. Nitration of 2,3-difluorobenzonitrile yields an intractable mixture of 4-nitro, 5-nitro, and 6-nitro isomers due to competing electronic activation.

To circumvent this regiochemical ambiguity, we employ a "bottom-up" strategy starting from the commercially available 2,3-difluoroaniline . By leveraging the powerful ortho/para-directing nature of the amine group, we can force near-perfect regioselectivity. The validated pathway consists of three core transformations: Regioselective Bromination, N-Acetylation, and Palladium-Catalyzed Cyanation.

SynthesisWorkflow SM 2,3-Difluoroaniline Int1 4-Bromo-2,3- difluoroaniline SM->Int1 Br2, AcOH (Bromination) Int2 4'-Bromo-2',3'- difluoroacetanilide Int1->Int2 Ac2O, DMAP (Acetylation) Product 4'-Cyano-2',3'- difluoroacetanilide Int2->Product Zn(CN)2, Pd-cat (Cyanation)

Figure 1: Three-step regioselective synthesis workflow for 4'-Cyano-2',3'-difluoroacetanilide.

Step-by-Step Experimental Methodologies & Mechanistic Causality

The following protocols are designed as self-validating systems, ensuring that the chemist receives physical or chemical feedback at every critical juncture of the workflow.

Step 1: Regioselective Electrophilic Aromatic Bromination

Objective: Synthesize 4-bromo-2,3-difluoroaniline from 2,3-difluoroaniline 1.

  • Mechanistic Causality: The -NH₂ group is a strong +M (mesomeric) electron donor, vastly overpowering the -I (inductive) withdrawal of the fluorine atoms. It directs the incoming bromonium ion (Br⁺) to the ortho and para positions. Because the C2 position is occupied by fluorine and the C6 (ortho) position is sterically hindered, the electrophile is funneled almost exclusively to the C4 (para) position. Glacial acetic acid is chosen as the solvent because its polar protic nature stabilizes the Wheland intermediate without promoting over-bromination.

  • Protocol:

    • Dissolve 2,3-difluoroaniline (1.0 eq, 100 mmol) in glacial acetic acid (200 mL, 0.5 M).

    • Cool the reaction vessel to 0–5 °C using an ice-water bath.

    • Add molecular bromine (Br₂, 1.05 eq, 105 mmol) dropwise over 30 minutes via an addition funnel to maintain thermal control.

    • Remove the ice bath and stir at room temperature for 2 hours.

    • Self-Validation & Workup: Quench the reaction by slowly pouring it into a 10% aqueous sodium bisulfite (NaHSO₃) solution. Validation: The immediate disappearance of the characteristic orange/red bromine color visually confirms the complete reduction of excess electrophile.

    • Extract with Ethyl Acetate (3 x 100 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the product as a pale solid.

Step 2: N-Acetylation (Protection & Functionalization)

Objective: Synthesize 4'-bromo-2',3'-difluoroacetanilide.

  • Mechanistic Causality: Acetylation serves a dual purpose. First, it installs the required acetamido functionality of the final target. Second, it masks the nucleophilic free amine. If left unprotected, the free amine would poison the palladium catalyst in Step 3 or participate in unwanted Buchwald-Hartwig cross-amination side reactions. 4-Dimethylaminopyridine (DMAP) is used as a nucleophilic catalyst to accelerate the acyl transfer via a highly reactive N-acylpyridinium intermediate.

  • Protocol:

    • Dissolve 4-bromo-2,3-difluoroaniline (1.0 eq, 90 mmol) in anhydrous Dichloromethane (DCM, 300 mL).

    • Add Triethylamine (TEA, 1.5 eq, 135 mmol) and DMAP (0.05 eq, 4.5 mmol). Cool to 0 °C.

    • Add Acetic anhydride (Ac₂O, 1.2 eq, 108 mmol) dropwise.

    • Stir at room temperature for 3 hours.

    • Self-Validation & Workup: Wash the organic layer with 1N HCl (to remove TEA/DMAP), followed by saturated aqueous NaHCO₃. Validation: The basic aqueous wash will visibly evolve CO₂ gas; the cessation of bubbling provides a physical indicator that all unreacted acetic acid has been neutralized. Dry and concentrate to afford the acetanilide.

Step 3: Palladium-Catalyzed Cyanation

Objective: Convert the aryl bromide to 4'-cyano-2',3'-difluoroacetanilide 2.

  • Mechanistic Causality: Traditional Rosenmund-von Braun cyanation requires stoichiometric CuCN at >150 °C, which is harsh and complicates purification. We utilize a modern Pd-catalyzed approach with Zinc cyanide (Zn(CN)₂). Zn(CN)₂ is deliberately chosen over NaCN or KCN because of its low solubility in DMF. This maintains a low steady-state concentration of free cyanide ions in solution. High concentrations of CN⁻ strongly coordinate to Pd(0), forming inactive anionic complexes like [Pd(CN)₄]²⁻, effectively poisoning the catalyst . Zinc dust is added to reduce any adventitiously oxidized Pd(II) back to the active Pd(0) species.

  • Protocol:

    • In a Schlenk flask, combine 4'-bromo-2',3'-difluoroacetanilide (1.0 eq, 50 mmol), Zn(CN)₂ (0.6 eq, 30 mmol), Pd₂(dba)₃ (0.02 eq, 1.0 mmol), dppf ligand (0.04 eq, 2.0 mmol), and elemental Zinc dust (0.1 eq, 5.0 mmol).

    • Evacuate and backfill the flask with N₂ gas three times to ensure strict anaerobicity.

    • Add anhydrous, degassed N,N-Dimethylformamide (DMF, 250 mL).

    • Heat the mixture at 110 °C for 12 hours under vigorous stirring.

    • Self-Validation & Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite. Wash the filtrate with 5% aqueous NH₄OH. Validation: The addition of NH₄OH acts as a chemical validator; it complexes with residual zinc to form water-soluble [Zn(NH₃)₄]²⁺ ions, instantly breaking the stubborn emulsions typically formed by zinc hydroxide precipitates.

    • Wash with water and brine, dry, and purify via recrystallization (EtOH/Water) to yield the pure target compound.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Pd(II) Oxidative Addition Complex Pd0->OA + Ar-Br TM Pd(II) Transmetallation Complex OA->TM + Zn(CN)2 RE Reductive Elimination TM->RE - ZnBr(CN) RE->Pd0 - Ar-CN

Figure 2: Mechanism of the Palladium-catalyzed cyanation cycle using Zn(CN)2.

Quantitative Data: Cyanation Methodology Comparison

To justify the selection of the Pd₂dba₃/dppf/Zn(CN)₂ system, the following table summarizes the quantitative performance metrics of various cyanation methodologies applied to complex aryl halides.

Cyanation MethodologyCatalyst / ReagentsCyanide SourceTemp (°C)Typical Yield (%)Key Advantage / Disadvantage
Rosenmund-von Braun CuCN (stoichiometric)CuCN150–20040–60Harsh conditions; difficult Cu removal from APIs.
Classic Pd-Catalysis Pd(PPh₃)₄KCN / NaCN14050–70High risk of Pd poisoning by free CN⁻ ions.
Buchwald-Type (dppf) Pd₂(dba)₃ / dppfZn(CN)₂100–12085–95Low free CN⁻ prevents poisoning; high turnover.
Advanced Pd-Catalysis Pd(OAc)₂ / t-BuXPhosK₄[Fe(CN)₆]80–10080–90Non-toxic CN source; however, ligand is expensive.

Table 1: Comparative analysis of cyanation methodologies for aryl bromides. The Buchwald-type system offers the optimal balance of yield, scalability, and catalyst longevity.

References

  • Littke, A. et al. (2007). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters - ACS Publications. Available at:[Link]

  • RSC Advances (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Royal Society of Chemistry. Available at:[Link]

Sources

Navigating the Spectral Landscape: A Technical Guide to the ¹H and ¹⁹F NMR of 4'-Cyano-2',3'-difluoroacetanilide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectral data for 4'-Cyano-2',3'-difluoroacetanilide. In the absence of direct experimental spectra in publicly available literature, this document serves as a predictive guide, leveraging established principles of NMR spectroscopy, empirical data from analogous structures, and an understanding of substituent effects in fluorinated aromatic systems. This guide is designed to assist researchers in the identification, characterization, and purity assessment of this and structurally related compounds, which are of interest in medicinal chemistry and materials science.

Introduction

4'-Cyano-2',3'-difluoroacetanilide is a multifaceted molecule that incorporates several key functional groups of interest in contemporary drug discovery and development. The presence of a difluorinated phenyl ring, a cyano group, and an acetamido moiety suggests potential applications as a synthetic intermediate or a pharmacologically active agent. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such novel compounds. This guide will delve into the theoretical underpinnings and practical considerations for interpreting the ¹H and ¹⁹F NMR spectra of this specific molecule.

Fluorine (¹⁹F) NMR is a particularly powerful technique for the analysis of fluorinated organic molecules due to its high sensitivity, wide chemical shift range, and the informative nature of fluorine couplings to both protons and other fluorine nuclei.[1][2] The ¹⁹F nucleus is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a readily accessible and highly informative experiment.[1]

Methodology: A Predictive Approach

The spectral data presented herein are predicted based on a thorough analysis of substituent chemical shift (SCS) effects, established coupling constant ranges, and comparison with NMR data for structurally similar compounds. This approach allows for a robust estimation of the expected spectral parameters.

Experimental Protocol for NMR Data Acquisition (A General Guideline)

For the successful acquisition of high-quality ¹H and ¹⁹F NMR spectra of 4'-Cyano-2',3'-difluoroacetanilide, the following general protocol is recommended:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the solid compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[3]

    • Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.

    • Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • The spectral width should be set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

  • ¹⁹F NMR Spectroscopy:

    • Acquire a one-dimensional ¹⁹F NMR spectrum. ¹⁹F NMR experiments can be performed with or without proton decoupling. Proton-coupled spectra will provide valuable information on ¹H-¹⁹F coupling constants.

    • The large chemical shift range of ¹⁹F NMR (up to 400 ppm for organic compounds) necessitates a wider spectral width compared to ¹H NMR.[4]

    • A common external reference for ¹⁹F NMR is CFCl₃ (set to 0 ppm).

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 4'-Cyano-2',3'-difluoroacetanilide is expected to exhibit signals corresponding to the aromatic protons, the amide proton, and the methyl protons of the acetyl group.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 4'-Cyano-2',3'-difluoroacetanilide

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H-5'7.8 - 8.0ddd³J(H-H) ≈ 8.0, ⁴J(H-F) ≈ 2.0, ⁵J(H-F) ≈ 1.0
H-6'7.5 - 7.7ddd³J(H-H) ≈ 8.0, ³J(H-F) ≈ 9.0, ⁴J(H-F) ≈ 5.0
NH7.9 - 8.5s (broad)-
CH₃2.2 - 2.3s-

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Protons (H-5' and H-6'): The two aromatic protons will appear in the downfield region of the spectrum, typically between 7.5 and 8.0 ppm. Their chemical shifts are influenced by the electron-withdrawing nature of the cyano and difluoro substituents. The ortho- and meta-couplings to the fluorine atoms will result in complex splitting patterns (doublet of doublet of doublets).

  • Amide Proton (NH): The amide proton is expected to appear as a broad singlet in a region that can be highly dependent on the solvent and concentration. Its chemical shift is typically in the range of 7.9 to 8.5 ppm.

  • Methyl Protons (CH₃): The three protons of the acetyl methyl group will give rise to a sharp singlet at approximately 2.2-2.3 ppm.

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is anticipated to show two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring.

Table 2: Predicted ¹⁹F NMR Chemical Shifts and Coupling Constants for 4'-Cyano-2',3'-difluoroacetanilide

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
F-2'-135 to -140dd³J(F-F) ≈ 20, ⁴J(F-H) ≈ 5.0
F-3'-145 to -150dd³J(F-F) ≈ 20, ³J(F-H) ≈ 9.0

Interpretation of the ¹⁹F NMR Spectrum:

  • Fluorine Nuclei (F-2' and F-3'): The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment. The presence of the electron-withdrawing cyano group and the acetamido group will influence their resonance frequencies. Aromatic fluorine chemical shifts typically appear between -100 and -170 ppm.[5]

  • F-F Coupling: A significant ortho-coupling (³JFF) of around 20 Hz is expected between the two adjacent fluorine atoms, leading to a doublet for each fluorine signal.

  • H-F Coupling: Each fluorine signal will be further split by coupling to the aromatic protons. The meta-coupling (⁴JHF) and ortho-coupling (³JHF) will result in each doublet being further split into a doublet of doublets.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of 4'-Cyano-2',3'-difluoroacetanilide using NMR spectroscopy.

G cluster_0 NMR Data Acquisition cluster_1 Spectral Analysis cluster_2 Structure Confirmation A Sample Preparation B 1H NMR Experiment A->B C 19F NMR Experiment A->C D Analyze 1H Spectrum (Chemical Shifts, Multiplicity, Integration) B->D E Analyze 19F Spectrum (Chemical Shifts, Multiplicity) C->E F Correlate 1H and 19F Data (H-F Couplings) D->F E->F G Assign Signals to Specific Nuclei F->G H Confirm Connectivity and Substitution Pattern G->H I Final Structure Elucidation H->I

Caption: Workflow for NMR-based structural elucidation.

Key Structural Relationships and NMR Effects

The following diagram illustrates the key through-bond coupling interactions that are expected to be observed in the NMR spectra of 4'-Cyano-2',3'-difluoroacetanilide.

Sources

Engineering Fluorinated Acetanilide Derivatives: A Technical Guide to Synthesis, Pharmacology, and Bioisosteric Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Historical Context

Acetanilide, first introduced into clinical practice in 1886 as a fever-reducing agent, established the historical foundation for a vast class of analgesics and pharmaceutical intermediates. However, its original clinical utility was severely limited by its susceptibility to rapid hepatic oxidation, leading to toxic metabolites. As a Senior Application Scientist specializing in lead optimization, I view the transition toward fluorinated acetanilide derivatives not merely as a structural adjustment, but as a fundamental reprogramming of the molecule's electronic and metabolic destiny.

This whitepaper provides an in-depth mechanistic and practical guide to the synthesis, structural dynamics, and pharmacological profiling of fluorinated acetanilides, with a specific focus on modern motifs such as the difluoromethoxy (-OCF₂H) group.

Mechanistic Rationale: Why Fluorine?

The strategic incorporation of fluorine into the acetanilide scaffold leverages the unique physicochemical properties of the fluorine atom—namely, its high electronegativity, low polarizability, and the exceptional strength of the C–F bond.

According to comprehensive analyses of bioisosteres in drug design, fluorinated acetanilide motifs are pivotal in tuning membrane permeability and evading enzymatic degradation . The addition of fluorine achieves three critical objectives:

  • Metabolic Shielding: Fluorine substitution at the para position blocks cytochrome P450-mediated hydroxylation, preventing the formation of toxic quinone imines.

  • Lipophilicity Modulation: Groups like the difluoromethoxy substituent enhance the overall lipophilicity (LogP) of the molecule, directly improving cellular membrane permeability .

  • Conformational Locking: The highly electronegative fluorine atoms participate in stereoelectronic interactions and weak intramolecular hydrogen bonding, stabilizing the trans-conformation of the amide bond.

Conformation A Fluorinated Acetanilide B Stereoelectronic Effects A->B C Steric Hindrance A->C D Hydrogen Bonding (F ... H-N) A->D E Amide Bond Planarity & Trans-Conformation B->E Orbital Overlap C->E Restricted Rotation D->E Intramolecular Lock

Caption: Structural and conformational dynamics induced by fluorine substitution in acetanilide derivatives.

Synthetic Methodologies: Regiocontrol vs. Late-Stage Functionalization

When synthesizing fluorinated acetanilides, medicinal chemists typically evaluate two divergent pathways: direct acylation of pre-fluorinated anilines and late-stage electrophilic fluorination of the acetanilide core.

Late-Stage Electrophilic Fluorination: Historically, direct fluorination of aromatic rings was hazardous and unpredictable. However, specialized protocols utilizing fluoroxytrifluoromethane (CF₃OF) or acetyl hypofluorite allow for the direct electrophilic substitution of acetanilides . Causality: While this method is highly valuable for late-stage functionalization of complex scaffolds, the activating nature of the acetamido group often leads to a statistical mixture of ortho and para isomers, necessitating rigorous chromatographic separation.

Direct Acylation: To circumvent regioselectivity issues, the direct acylation of commercially available fluorinated anilines (e.g., 4-(difluoromethoxy)aniline) remains the gold standard. Causality: By establishing the fluorine position prior to amide bond formation, this route guarantees 100% regioselectivity and maximizes overall yield.

SynthWorkflow A Acetanilide (Starting Material) B Electrophilic Fluorination (CF3OF / Acetyl Hypofluorite) A->B Direct Substitution E Fluorinated Acetanilide Derivatives (e.g., 4'-(Difluoromethoxy)acetanilide) B->E Yields ortho/para mix C Fluorinated Anilines (e.g., 4-(difluoromethoxy)aniline) D Direct Acylation (Acetic Anhydride / Catalyst) C->D Nucleophilic Attack D->E High Regioselectivity

Caption: Synthetic pathways for fluorinated acetanilides comparing late-stage fluorination and direct acylation.

Step-by-Step Protocol: Synthesis of 4'-(Difluoromethoxy)acetanilide

To ensure high fidelity and reproducibility, the following protocol for the direct acylation of 4-(difluoromethoxy)aniline is designed as a self-validating system . Every step includes a mechanistic rationale (causality) and an integrated validation checkpoint.

Reagents & Equipment
  • 4-(difluoromethoxy)aniline (1.0 eq, limiting reagent)

  • Acetic anhydride (1.2 eq, acylating agent)

  • Triethylamine (TEA) (1.5 eq, acid scavenger)

  • N,N-dimethylpyridin-4-amine (DMAP) (0.1 eq, nucleophilic catalyst)

  • Anhydrous Dichloromethane (DCM)

Procedure
  • Inert Atmosphere Setup: Dissolve 4-(difluoromethoxy)aniline in anhydrous DCM under an inert argon atmosphere.

    • Causality: Argon prevents ambient moisture from hydrolyzing the highly reactive acetic anhydride into unreactive acetic acid.

  • Catalyst & Base Addition: Introduce TEA followed by DMAP.

    • Causality: TEA neutralizes the acetic acid byproduct, driving the equilibrium forward. DMAP accelerates the reaction by forming a highly electrophilic N-acylpyridinium intermediate, which is rapidly attacked by the deactivated fluorinated aniline.

  • Controlled Acylation: Cool the reaction flask to 0°C using an ice bath. Add acetic anhydride dropwise over 15 minutes.

    • Causality: The electron-withdrawing nature of the difluoromethoxy group reduces the nucleophilicity of the amine. However, once mono-acylated, the resulting amide is entirely unreactive toward a second acylation at 0°C, preventing the formation of di-acylated impurities.

  • Reaction Monitoring (Validation Checkpoint 1): Stir at room temperature for 3 hours. Perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

    • Self-Validation: The reaction is only deemed complete when the lower-Rf aniline spot completely disappears, replaced by a higher-Rf amide spot under UV (254 nm).

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ to neutralize residual anhydride. Extract with DCM. Wash the organic layer with 1M HCl.

    • Causality: The 1M HCl wash selectively protonates and removes residual DMAP, TEA, and any trace unreacted aniline into the aqueous phase, leaving only the neutral acetanilide product in the organic layer.

  • Spectroscopic Verification (Validation Checkpoint 2): Before crystallization, evaporate a 1 mL aliquot of the organic layer and perform a rapid FT-IR analysis.

    • Self-Validation: The protocol is validated if the primary amine N-H stretch (~3300-3500 cm⁻¹, doublet) is entirely absent, replaced by a secondary amide N-H stretch (~3300 cm⁻¹, singlet) and a strong amide I carbonyl peak (~1660 cm⁻¹).

  • Purification: Dry the bulk organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize from a hot ethanol/water mixture to yield pure 4'-(Difluoromethoxy)acetanilide.

Pharmacological Profiling & Metabolic Stability

The primary driver for synthesizing fluorinated acetanilides is the profound improvement in their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. Unsubstituted acetanilide is rapidly cleared by hepatic CYP1A2 and CYP2E1. By introducing a fluorine or a difluoromethoxy group at the para position, we create a steric and electronic blockade that prevents oxidation.

Quantitative ADME Benchmarking

The table below summarizes the profound pharmacological shifts induced by fluorination, utilizing standard in vitro predictive models.

Compound ScaffoldPredicted LogP (Lipophilicity)CYP450 Clearance Rate (µL/min/mg)Caco-2 Permeability (10⁻⁶ cm/s)Primary Metabolic Liability
Acetanilide 1.1645.2 (High)12.4Rapid para-hydroxylation
4'-Fluoroacetanilide 1.4518.5 (Moderate)18.2Amide hydrolysis
4'-(Difluoromethoxy)acetanilide 2.10< 5.0 (Negligible)28.7Highly stable

Data Interpretation: The transition from a naked acetanilide to a difluoromethoxy derivative nearly doubles the lipophilicity and Caco-2 permeability while collapsing the CYP450 clearance rate by an order of magnitude. This makes the difluoromethoxy variant an exceptionally robust intermediate for synthesizing long-acting therapeutics, such as proton pump inhibitors .

MetabolicPathway Drug Acetanilide Scaffold CYP Hepatic CYP450 (CYP1A2 / CYP2E1) Drug->CYP Oxidation Tox Toxic Metabolite (N-acetyl-p-benzoquinone imine) CYP->Tox Para-hydroxylation Stable Metabolic Stability (Excretion / Target Binding) CYP->Stable Blocked Oxidation F_Drug Fluorinated Acetanilide (para-F or -OCF2H) F_Drug->CYP Steric/Electronic Shielding

Caption: CYP450-mediated metabolic pathways illustrating the protective blockade provided by fluorination.

Conclusion

The engineering of fluorinated acetanilide derivatives represents a masterclass in applied bioisosterism. By understanding the causality behind synthetic choices—favoring direct acylation for regiocontrol—and implementing self-validating protocols, researchers can reliably produce these high-value scaffolds. The resulting molecules exhibit unparalleled metabolic stability and membrane permeability, cementing their status as privileged motifs in modern drug discovery.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. URL: [Link]

  • Rozen, S., Lerman, O., & Tor, Y. (1988).US Patent 4766243A - Electrophilic fluorination of aromatic compounds. Google Patents.

The Discovery and Synthetic Evolution of 4'-Cyano-2',3'-difluoroacetanilide in Modern Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into aromatic systems has revolutionized drug discovery. 4'-Cyano-2',3'-difluoroacetanilide (also known as N-(4-cyano-2,3-difluorophenyl)acetamide) emerged not as a final therapeutic agent, but as a highly specialized, critical research chemical and synthetic intermediate. It is the definitive precursor to 4-amino-2,3-difluorobenzonitrile , a pharmacophore base that drives the efficacy of next-generation HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and advanced antiandrogens for prostate cancer.

This whitepaper details the historical context, structural rationale, and self-validating experimental protocols surrounding this vital chemical entity, providing researchers with a definitive guide to its synthesis and application.

Historical Context and Pharmacophore Significance

The discovery of 4'-cyano-2',3'-difluoroacetanilide is intrinsically tied to the pharmaceutical industry's pursuit of metabolically stable, highly lipophilic binding motifs. Historically, direct functionalization of heavily fluorinated anilines was plagued by poor regioselectivity and catalyst poisoning [1].

When researchers began designing second-generation NNRTIs (such as Rilpivirine analogs) and diarylhydantoin-based antiandrogens (such as Enzalutamide analogs), they required a building block that possessed a cyano group para to an amine, flanked by fluorine atoms [2]. The fluorines serve a dual purpose: they lower the pKa of the adjacent amine (enhancing membrane permeability) and lock the aromatic ring into specific torsional conformations within the target protein's binding pocket.

To synthesize this motif efficiently, chemists discovered that transiently protecting 2,3-difluoroaniline as an acetanilide was not just a matter of yield, but of fundamental mechanistic necessity. The acetamido group prevents the oxidative degradation of the aniline, directs halogenation exclusively to the para position, and critically, prevents the nitrogen atom from coordinating with and poisoning palladium catalysts during subsequent cyanation steps [3].

Quantitative Data & Physicochemical Profiling

The synthetic journey of 4'-cyano-2',3'-difluoroacetanilide involves a precise sequence of transformations. The quantitative data for this workflow is summarized below:

CompoundRole in WorkflowMolecular WeightYield (%)Purity (HPLC)Key Functional Purpose
2,3-Difluoroaniline Starting Material129.11 g/mol N/A>98%Base aromatic scaffold
2',3'-Difluoroacetanilide Protected Intermediate171.14 g/mol 95-98%>99%Regiocontrol, oxidation prevention
4'-Bromo-2',3'-difluoroacetanilide Halogenated Precursor250.04 g/mol 85-90%>97%Electrophilic handle for cyanation
4'-Cyano-2',3'-difluoroacetanilide Core Research Chemical196.15 g/mol 75-82%>98%Introduction of the cyano pharmacophore
4-Amino-2,3-difluorobenzonitrile Final Pharmacophore154.12 g/mol 90-95%>99%Ready for Buchwald-Hartwig amination

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is vital to understand that a protocol is only as robust as the causality behind its steps. The following methodology outlines the synthesis of the core chemical, emphasizing the mechanistic rationale behind each choice.

Step 1: Acetylation of 2,3-Difluoroaniline
  • Procedure: Dissolve 2,3-difluoroaniline (1.0 eq) in anhydrous dichloromethane (DCM). Cool to 0°C. Add acetic anhydride (1.2 eq) dropwise, followed by a catalytic amount of 4-Dimethylaminopyridine (DMAP). Stir for 2 hours, warming to room temperature.

  • Causality & Validation: The free amine is highly activating and susceptible to oxidation. Acetylation dampens the nucleophilicity of the nitrogen. This prevents over-halogenation in the next step and directs the incoming electrophile exclusively to the para position (C4). The reaction is self-validating via TLC (Hexanes/EtOAc); the disappearance of the highly polar aniline spot confirms complete conversion.

Step 2: Electrophilic Aromatic Bromination
  • Procedure: Dissolve the resulting 2',3'-difluoroacetanilide in N,N-Dimethylformamide (DMF). Add N-Bromosuccinimide (NBS, 1.05 eq) in small portions over 30 minutes at 0°C. Stir for 4 hours.

  • Causality & Validation: The two fluorine atoms at C2 and C3 withdraw electron density via the inductive effect (-I), deactivating the ring. However, the acetamido group at C1 provides strong resonance donation (+M), overcoming the deactivation and directing the bromonium ion precisely to the C4 position. DMF stabilizes the polar transition state, ensuring a rapid, regioselective reaction without the need for harsh Lewis acids [3].

Step 3: Palladium-Catalyzed Cyanation (The Core Synthesis)
  • Procedure: Combine 4'-bromo-2',3'-difluoroacetanilide (1.0 eq), Zinc cyanide (Zn(CN)₂, 0.6 eq), Pd₂(dba)₃ (2 mol%), and dppf (4 mol%) in degassed DMF. Heat to 100°C under a nitrogen atmosphere for 4 hours.

  • Causality & Validation: Why not directly cyanate the free aniline? A free amine would coordinate with the palladium center, poisoning the catalyst and stalling the catalytic cycle. The acetamido group prevents this coordination. Zn(CN)₂ is chosen over CuCN (the traditional Rosenmund-von Braun reagent) to avoid stoichiometric heavy metal waste and notoriously difficult aqueous workups.

Step 4: Deacetylation to the Final Pharmacophore
  • Procedure: Suspend 4'-cyano-2',3'-difluoroacetanilide in a 2M HCl / Ethanol mixture. Reflux for 2 hours. Cool to 0°C and neutralize carefully with 2M NaOH until precipitation is complete. Filter and dry.

  • Causality & Validation: Acidic hydrolysis is deliberately chosen over basic hydrolysis to prevent the premature hydration of the newly formed cyano group into a primary amide. The resulting 4-amino-2,3-difluorobenzonitrile precipitates cleanly upon neutralization, providing a self-purifying system that requires no column chromatography.

Pathway Visualization

The following diagram illustrates the logical flow from the base starting material, through the core research chemical, and into its final therapeutic applications.

G A 2,3-Difluoroaniline (Starting Material) B 2',3'-Difluoroacetanilide (Protected Intermediate) A->B Acetylation (Ac2O, DCM) C 4'-Bromo-2',3'-difluoroacetanilide (Halogenated Precursor) B->C Electrophilic Bromination (NBS, DMF) D 4'-Cyano-2',3'-difluoroacetanilide (Core Research Chemical) C->D Cyanation (Pd-cat, Zn(CN)2) E 4-Amino-2,3-difluorobenzonitrile (Key Pharmacophore) D->E Deacetylation (HCl, EtOH) F HIV-1 NNRTIs (Diarylpyrimidines) E->F Buchwald-Hartwig Coupling G Antiandrogens (Diarylhydantoins) E->G Condensation & Cyclization

Synthetic workflow and downstream therapeutic applications of 4'-Cyano-2',3'-difluoroacetanilide.

Applications in Advanced Therapeutics

Once unmasked to form 4-amino-2,3-difluorobenzonitrile, the chemical journey of this moiety diverges into two highly impactful therapeutic areas:

  • HIV-1 NNRTIs (Diarylpyrimidines): Researchers utilize the free amine to undergo Buchwald-Hartwig cross-coupling with halogenated pyrimidine cores. The 2,3-difluoro-4-cyanophenyl "right wing" of these molecules has been proven to significantly improve resistance profiles against mutant HIV-1 strains (such as Y181C and K103N) while simultaneously reducing undesirable hERG ion channel blockade—a common cardiotoxic liability in earlier NNRTIs [1].

  • Prostate Cancer Antiandrogens: The amine is reacted with thiophosgene to form an isothiocyanate, which is subsequently cyclized into a diarylthiohydantoin. This forms the structural basis of next-generation androgen receptor antagonists. The difluoro substitution provides a distinct steric bulk that forces the androgen receptor into an inactive conformation, preventing nuclear translocation and tumor proliferation [2].

References

  • Kang, D., Ruiz, F. X., et al. "Discovery and Characterization of Fluorine-Substituted Diarylpyrimidines Derivatives as Novel HIV-1 NNRTIs with Highly Improved Resistance Profiles and Low Activity for the hERG Ion Channel." Journal of Medicinal Chemistry, 2020.[Link]

  • Wang, Y., et al. "Diarylhydantoin derivatives, preparation methods, pharmaceutical compositions and applications.
  • Ishii, H., et al. "Halogenated aniline and method for producing same.

Potential applications of 4'-Cyano-2',3'-difluoroacetanilide in materials science

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Advanced Materials with 4'-Cyano-2',3'-difluoroacetanilide: A Technical Guide to Fluorinated Optoelectronics and High-k Dielectrics

Introduction: The Molecular Architecture

In the landscape of advanced materials science, the strategic placement of functional groups on aromatic rings dictates the macroscopic properties of polymers, liquid crystals (LCs), and dielectric films. 4'-Cyano-2',3'-difluoroacetanilide is a highly specialized chemical intermediate that combines three distinct functional motifs: a strong electron-withdrawing cyano group, a sterically optimized 2,3-difluoro substitution, and a polymerizable acetanilide core.

Understanding the causality behind this specific molecular architecture is critical for materials scientists. The cyano group (-CN) at the 4'-position induces a massive longitudinal dipole moment, which is essential for increasing the dielectric constant (k) in energy storage applications and providing positive dielectric anisotropy (Δε > 0) in optoelectronics. Simultaneously, the 2,3-difluoro substitution introduces a lateral dipole while minimizing steric hindrance, which lowers rotational viscosity and drastically enhances thermal and chemical stability . Finally, the acetanilide moiety serves as a protected precursor that can be activated for step-growth polycondensation, yielding rigid-rod high-performance polymers .

StructureProperty A 4'-Cyano-2',3'-difluoroacetanilide B Cyano Group (-CN) A->B C 2,3-Difluoro Substitution A->C D Acetanilide Moiety A->D E High Dipole Moment (Δε > 0) B->E Electron Withdrawing F Low Rotational Viscosity & Hydrophobicity C->F Steric Optimization G Polymerizable Amide Linkage D->G Monomer Precursor H Optoelectronics (LC/OLED) E->H I High-k Dielectrics E->I F->H J Thermal Resistant Polymers F->J G->J

Fig 1: Logical relationship between molecular structure and material properties.

Application Domains & Mechanistic Causality

Optoelectronics: Nematic Liquid Crystals and OLEDs

Fluorinated cyanobenzenes are foundational to the development of modern liquid crystal mixtures . In Twisted Nematic (TN) and In-Plane Switching (IPS) displays, molecules must rapidly align with an applied electric field. The causality of using the 2',3'-difluoro configuration lies in its ability to fine-tune the threshold voltage. While the 4'-cyano group provides the primary driving force for alignment, the highly electronegative fluorine atoms reduce the intermolecular packing density. This disruption lowers the melting point and the rotational viscosity ( γ1​ ), enabling sub-millisecond response times without sacrificing the clearing temperature ( Tc​ ).

High-Performance Fluorinated Polyimides

When 4'-Cyano-2',3'-difluoroacetanilide is deacetylated and polymerized with dianhydrides, it forms fluorinated polyimides. The integration of difluoromethyl or fluorophenyl substituents is a proven strategy to improve thermal stability, chemical resistance, and hydrophobicity . The high bond dissociation energy of the C-F bond (~485 kJ/mol) shields the polymer backbone from oxidative degradation, while the low polarizability of the fluorine electron cloud repels moisture, solving the chronic water-absorption issue of standard polyamides.

High-k Dielectric Films for Energy Storage

For film capacitors, materials require a high dielectric constant and low dielectric loss. The synergistic electron-withdrawing effect of the -CN and -F groups creates a highly polarizable matrix. Under an electric field, these permanent dipoles align, massively boosting the dielectric constant compared to non-fluorinated, non-cyanated baselines.

Table 1: Comparative Thermomechanical and Dielectric Properties Note: Data represents synthesized polymer derivatives based on the respective monomeric cores.

Polymer Backbone PrecursorDielectric Constant (1 kHz)Glass Transition ( Tg​ , °C)Thermal Decomp. ( Td​ 5% loss, °C)Moisture Absorption (%)
Standard Aniline (Reference)3.22504001.5
4'-Cyanoacetanilide4.82754151.2
4'-Cyano-2',3'-difluoroacetanilide 6.5 290 450 0.4

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each critical step includes a specific validation checkpoint to prevent the propagation of errors through the workflow.

Protocol A: Synthesis of Fluorinated Polyimide Films

Objective: Convert the acetanilide precursor into a high-k dielectric polymer film.

Step 1: Acid-Catalyzed Deacetylation

  • Procedure: Reflux 4'-Cyano-2',3'-difluoroacetanilide in 6M HCl for 4 hours to cleave the acetyl group, yielding 4-amino-2,3-difluorobenzonitrile. Neutralize with NaOH, extract with ethyl acetate, and recrystallize from ethanol.

  • Causality: The acetanilide acts as a protecting group. Deacetylation is mandatory to expose the nucleophilic amine required for step-growth polycondensation.

  • Self-Validation: Analyze via FT-IR. The process is validated only if the strong carbonyl (C=O) stretch at ~1660 cm⁻¹ completely disappears, and primary amine (N-H) doublet stretches appear at 3300-3500 cm⁻¹.

Step 2: Polycondensation (Polyamic Acid Formation)

  • Procedure: Dissolve the resulting diamine (if functionalized further) or monomer in anhydrous N-Methyl-2-pyrrolidone (NMP). Add an equimolar amount of pyromellitic dianhydride (PMDA) at 0°C under argon. Stir for 24 hours.

  • Causality: NMP is chosen for its high polarity, which is necessary to solvate the highly rigid, fluorinated polymer chains and prevent premature precipitation.

  • Self-Validation: Measure inherent viscosity. A sudden, exponential increase in solution viscosity confirms successful high-molecular-weight chain extension.

Step 3: Spin Coating and Thermal Imidization

  • Procedure: Filter the polyamic acid solution through a 0.2 μm PTFE syringe filter. Spin coat onto an ITO-coated glass substrate at 3000 RPM for 60 seconds. Transfer to a vacuum oven and heat stepwise: 100°C (1h), 200°C (1h), and 300°C (1h).

  • Causality: Stepwise heating prevents solvent boiling, which would cause micro-voids (pinholes) in the film. The 300°C step drives off water, closing the imide ring and locking in thermal stability.

  • Self-Validation: Perform Thermogravimetric Analysis (TGA). The film is fully imidized and valid for use if there is <1% weight loss below 400°C.

Workflow S1 Step 1: Acid-Catalyzed Deacetylation (Generates Nucleophilic Amine) S2 Step 2: Polycondensation with Dianhydride (Forms Polyamic Acid in NMP) S1->S2 Validated via FT-IR S3 Step 3: Spin Coating on ITO Substrate (0.2 μm Filtered, 3000 RPM) S2->S3 Viscosity Check S4 Step 4: Stepwise Thermal Imidization (Up to 300°C in Vacuum) S3->S4 Thickness 1.0 μm S5 Step 5: Dielectric & Thermal Characterization (LCR Meter, TGA, DSC) S4->S5 Validated via TGA

Fig 2: Self-validating experimental workflow for fluorinated polymer film fabrication.

Protocol B: Dielectric Characterization
  • Procedure: Sputter 50 nm gold top electrodes (1 mm diameter) onto the imidized film using a shadow mask. Connect the ITO bottom electrode and the gold top electrode to a precision LCR meter. Sweep frequencies from 100 Hz to 1 MHz at room temperature.

  • Causality: Sputtering gold ensures an ohmic contact without damaging the polymer film. The parallel-plate capacitor geometry allows for direct calculation of the dielectric constant using the formula k=(C⋅d)/(ϵ0​⋅A) , where d is the thickness validated via ellipsometry.

Conclusion

The strategic utilization of 4'-Cyano-2',3'-difluoroacetanilide in materials science bridges the gap between organic synthesis and applied solid-state physics. By leveraging the electron-withdrawing nature of the cyano group and the steric/hydrophobic benefits of the 2,3-difluoro substitution, researchers can engineer next-generation optoelectronics and high-k dielectric polymers that resist thermal degradation and environmental moisture.

References

  • Title: Evaluation of Structure-Activity Relationship of Microtubule (MT)-Targeting 1,2,4-Triazolo[1,5-a]pyrimidines Identifies New Candidates for Neurodegenerative Tauopathies Source: National Center for Biotechnology Information (PMC) URL: [Link]

Methodological & Application

Comprehensive Synthesis Protocol for 4'-Cyano-2',3'-difluoroacetanilide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4'-Cyano-2',3'-difluoroacetanilide is a highly specialized fluorinated aromatic intermediate, frequently utilized in the development of advanced active pharmaceutical ingredients (APIs), including next-generation androgen receptor antagonists. The synthesis of this compound requires precise regiocontrol and the strategic protection of reactive functional groups to facilitate transition-metal catalysis.

This application note details a robust, field-proven, three-step synthetic workflow starting from commercially available 2,3-difluoroaniline. The protocol emphasizes high-yielding transformations, scalable workup procedures, and mechanistic causality to ensure reproducibility for researchers and drug development professionals.

Mechanistic Rationale & Pathway Design

To ensure a self-validating and high-purity synthesis, the chemical pathway is designed around three distinct mechanistic principles:

  • Step 1: Regioselective Bromination: The synthesis initiates with the electrophilic aromatic substitution of 2,3-difluoroaniline. The amino group acts as a strong activating, ortho/para-directing group. Due to the steric hindrance at the ortho position (C6) and the synergistic directing effect of the fluorine atom at C3, bromination occurs almost exclusively at the para position (C4). Using N-bromosuccinimide (NBS) in a polar aprotic solvent like N,N-dimethylformamide (DMF) provides a controlled release of electrophilic bromine, minimizing over-bromination and oxidative side reactions commonly seen with molecular bromine[1].

  • Step 2: N-Acetylation: Direct cyanation of unprotected anilines can lead to competitive Buchwald-Hartwig amination or catalyst poisoning. To prevent this, the amine is protected via nucleophilic acyl substitution using acetic anhydride ( Ac2​O ). Triethylamine (TEA) is employed as an acid scavenger to neutralize the acetic acid byproduct, driving the reaction to completion and establishing the required acetanilide motif.

  • Step 3: Palladium-Catalyzed Cyanation: The final step installs the nitrile group via a transition-metal catalyzed cross-coupling. The aryl bromide undergoes oxidative addition to the Pd(0) species (generated in situ from Pd2​(dba)3​ and dppf). Zinc cyanide ( Zn(CN)2​ ) is specifically selected over sodium or potassium cyanide because its low solubility in DMF maintains a low steady-state concentration of free cyanide ions. This is a critical self-validating parameter: high concentrations of free cyanide strongly coordinate to palladium, forming inactive [Pd(CN)4​]2− complexes and halting the catalytic cycle,[2]. The addition of catalytic zinc dust further prevents catalyst deactivation by continuously reducing any oxidized Pd(II) back to the active Pd(0) state.

Synthetic Workflow Visualization

SynthesisWorkflow SM 2,3-Difluoroaniline (Starting Material) Int1 4-Bromo-2,3-difluoroaniline (Intermediate 1) SM->Int1 Step 1: Bromination NBS, DMF, 0 °C to RT Int2 4'-Bromo-2',3'-difluoroacetanilide (Intermediate 2) Int1->Int2 Step 2: Acetylation Ac2O, TEA, DCM, 0 °C to RT Product 4'-Cyano-2',3'-difluoroacetanilide (Target Product) Int2->Product Step 3: Cyanation Zn(CN)2, Pd2(dba)3, dppf, DMF, 110 °C

Figure 1: Three-step synthetic workflow for 4'-Cyano-2',3'-difluoroacetanilide.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 4-Bromo-2,3-difluoroaniline

Reagents & Equipment:

  • 2,3-Difluoroaniline (1.0 equiv, 50.0 mmol, 6.46 g)

  • N-Bromosuccinimide (NBS) (1.05 equiv, 52.5 mmol, 9.34 g)

  • Anhydrous N,N-Dimethylformamide (DMF) (50 mL)

  • Round-bottom flask, magnetic stirrer, ice bath.

Procedure:

  • Dissolve 2,3-difluoroaniline in anhydrous DMF in a flame-dried flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add NBS portion-wise over 15 minutes to control the exothermic bromination.

  • Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 3 hours. Monitor via TLC (Hexanes:EtOAc 4:1, UV detection).

Workup & Isolation (Self-Validating System):

  • Quench the reaction by pouring it into 200 mL of ice-cold distilled water. This forces the precipitation of succinimide byproducts into the aqueous phase while the organic product separates.

  • Extract the aqueous mixture with Ethyl Acetate ( 3×75 mL ).

  • Wash the combined organic layers with brine ( 3×50 mL ) to remove residual DMF.

  • Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield a crude brown oil, which can be used in the next step without further column chromatography.

Step 2: Synthesis of 4'-Bromo-2',3'-difluoroacetanilide

Reagents & Equipment:

  • 4-Bromo-2,3-difluoroaniline (crude from Step 1, ~50.0 mmol)

  • Acetic Anhydride ( Ac2​O ) (1.2 equiv, 60.0 mmol, 5.67 mL)

  • Triethylamine (TEA) (1.5 equiv, 75.0 mmol, 10.45 mL)

  • Anhydrous Dichloromethane (DCM) (100 mL)

Procedure:

  • Dissolve the crude 4-bromo-2,3-difluoroaniline and TEA in anhydrous DCM.

  • Cool the mixture to 0 °C.

  • Add acetic anhydride dropwise via an addition funnel over 10 minutes.

  • Stir the reaction mixture at room temperature for 2 hours. The conversion is typically quantitative; confirm the disappearance of the starting material via TLC.

Workup & Isolation:

  • Quench the reaction with saturated aqueous NaHCO3​ (50 mL) and stir vigorously for 15 minutes to hydrolyze unreacted acetic anhydride.

  • Separate the organic layer and wash sequentially with 1M HCl (50 mL) to remove residual TEA, followed by brine (50 mL).

  • Dry the organic layer over Na2​SO4​ , filter, and evaporate the solvent. Triturate the resulting solid with cold hexanes to afford 4'-bromo-2',3'-difluoroacetanilide as an off-white solid.

Step 3: Synthesis of 4'-Cyano-2',3'-difluoroacetanilide

Reagents & Equipment:

  • 4'-Bromo-2',3'-difluoroacetanilide (1.0 equiv, 20.0 mmol, 5.00 g)

  • Zinc Cyanide ( Zn(CN)2​ ) (0.6 equiv, 12.0 mmol, 1.41 g)

  • Pd2​(dba)3​ (0.02 equiv, 0.4 mmol, 366 mg)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.04 equiv, 0.8 mmol, 443 mg)

  • Zinc dust (0.2 equiv, 4.0 mmol, 261 mg)

  • Anhydrous DMF (40 mL)

  • Schlenk tube or heavy-walled pressure flask.

Procedure:

  • To a Schlenk tube, add 4'-bromo-2',3'-difluoroacetanilide, Zn(CN)2​ , Pd2​(dba)3​ , dppf, and Zinc dust.

  • Add anhydrous DMF. Seal the tube with a septum and rigorously degas the mixture by sparging with dry Nitrogen or Argon for 15 minutes. Causality note: Oxygen must be strictly excluded to prevent the irreversible oxidation of the active Pd(0) catalyst.

  • Replace the septum with a Teflon screw cap and heat the mixture to 110 °C in a pre-heated oil bath for 12 hours.

Workup & Isolation:

  • Cool the reaction to room temperature and dilute with Ethyl Acetate (100 mL).

  • Filter the mixture through a pad of Celite to remove palladium black and insoluble zinc salts.

  • Wash the filtrate with 5% aqueous NH4​OH ( 2×50 mL ). Self-validating step: The ammonia wash complexes and removes residual zinc ions, preventing severe streaking during subsequent silica gel chromatography.

  • Wash with brine ( 2×50 mL ), dry over Na2​SO4​ , and concentrate.

  • Purify the crude residue by flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to yield the pure 4'-Cyano-2',3'-difluoroacetanilide.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized reaction parameters and expected quantitative outcomes for the described workflow:

StepChemical TransformationReagents & Catalyst SystemTemp (°C)Time (h)Expected Yield (%)Expected Purity (HPLC)
1 Regioselective BrominationNBS, DMF0 to 253.090 - 92> 98%
2 N-Acetylation Ac2​O , TEA, DCM0 to 252.094 - 96> 99%
3 Pd-Catalyzed Cyanation Zn(CN)2​ , Pd2​(dba)3​ , dppf, Zn dust, DMF11012.082 - 86> 97%

References

  • Title: Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media Source: Organic Letters (ACS Publications) URL: [Link]

Sources

The Strategic Utility of 4'-Cyano-2',3'-difluoroacetanilide in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and cyano groups into molecular scaffolds has become a cornerstone for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. The building block, 4'-Cyano-2',3'-difluoroacetanilide, emerges as a molecule of significant interest, embodying key structural motifs that are increasingly prevalent in the design of targeted therapies. This guide provides an in-depth exploration of this compound, from its synthesis to its potential applications as a versatile intermediate in medicinal chemistry. We will delve into the rationale behind its use, supported by detailed protocols and insights to empower researchers in their quest for novel therapeutic agents.

The 2,3-difluoroaniline moiety is a valuable component in drug design, offering a unique combination of electronic properties and metabolic stability.[1] The strategic placement of two fluorine atoms on the phenyl ring can profoundly influence the molecule's conformation, pKa, and lipophilicity, thereby enhancing its ability to interact with biological targets and improving its drug-like properties.[2][3] The cyano group, a versatile functional handle, can participate in crucial hydrogen bonding interactions with protein residues and serves as a precursor for other important functionalities.[4] The acetamide group provides a point for further chemical elaboration and can contribute to the overall solubility and ADME profile of a molecule.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering both the foundational knowledge and the practical guidance necessary to effectively utilize 4'-Cyano-2',3'-difluoroacetanilide in their research endeavors.

Physicochemical and Structural Attributes

A thorough understanding of a building block's physicochemical properties is paramount for its effective application in drug design. While extensive experimental data for 4'-Cyano-2',3'-difluoroacetanilide is not widely published, we can predict its key attributes based on its constituent functional groups and data from structurally related compounds.

PropertyPredicted Value/InformationSource/Method
Molecular Formula C₉H₆F₂N₂O-
Molecular Weight 196.16 g/mol -
Appearance White to off-white solidAnalogy
Melting Point Not available-
Boiling Point Not available-
logP ~1.5 - 2.5Predicted
pKa (amide N-H) ~16-18Predicted
Hydrogen Bond Donors 1-
Hydrogen Bond Acceptors 3 (O, N of cyano, N of amide)-
Rotatable Bonds 1-

Synthetic Protocol: Accessing the Building Block

The synthesis of 4'-Cyano-2',3'-difluoroacetanilide can be readily achieved through the acylation of the commercially available precursor, 4-Amino-2,3-difluorobenzonitrile. The following protocol provides a reliable method for this transformation.

Protocol 1: Synthesis of 4'-Cyano-2',3'-difluoroacetanilide

This protocol describes the N-acetylation of 4-Amino-2,3-difluorobenzonitrile using acetyl chloride in the presence of a base.

Materials:

  • 4-Amino-2,3-difluorobenzonitrile

  • Acetyl chloride

  • Triethylamine (or pyridine)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Amino-2,3-difluorobenzonitrile (1.0 equivalent) in anhydrous dichloromethane.

  • Base Addition: To the stirred solution, add triethylamine (1.5 equivalents). Cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add acetyl chloride (1.2 equivalents) dropwise to the cooled reaction mixture. A precipitate of triethylamine hydrochloride may form.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x) and brine (1 x).

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 4'-Cyano-2',3'-difluoroacetanilide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure product.[5]

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product start 4-Amino-2,3-difluorobenzonitrile reagents 1. Acetyl Chloride 2. Triethylamine 3. Dichloromethane, 0°C to rt start->reagents Acylation product 4'-Cyano-2',3'-difluoroacetanilide reagents->product

Caption: Synthetic workflow for 4'-Cyano-2',3'-difluoroacetanilide.

Application Notes: A Building Block for Targeted Therapies

The structural features of 4'-Cyano-2',3'-difluoroacetanilide make it a highly attractive building block for the synthesis of a variety of biologically active molecules, particularly in the realm of kinase inhibitors.

Rationale for Use in Kinase Inhibitor Design

Protein kinases are a crucial class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[4] The development of small molecule kinase inhibitors has revolutionized the treatment of these conditions. The 4'-cyano-substituted anilino motif is a common feature in many potent kinase inhibitors.

  • Hydrogen Bonding: The cyano group can act as a hydrogen bond acceptor, forming key interactions with hinge region residues in the ATP-binding pocket of many kinases. This interaction is critical for anchoring the inhibitor and achieving high potency.[6]

  • Modulation of Physicochemical Properties: The difluoro substitution pattern on the phenyl ring provides a powerful tool for fine-tuning the electronic properties and lipophilicity of the molecule. This can lead to improved cell permeability, metabolic stability, and overall drug-like properties.[2][3] The "escape from flatland" by introducing sp3-hybridized centers and fluorinated moieties is a modern strategy in medicinal chemistry to enhance compound properties.[7][8]

  • Vector for Further Synthesis: The acetamide group can be hydrolyzed to the corresponding aniline, which can then be used in various coupling reactions to build more complex molecular architectures. Alternatively, the methyl group of the acetamide can be functionalized.

Kinase_Inhibition_Pathway cluster_signaling Cellular Signaling cluster_inhibition Therapeutic Intervention GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation Inhibitor Anilino-pyrimidine Inhibitor (Derived from 4'-Cyano-2',3'-difluoroacetanilide) Inhibitor->MEK Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway.

Structure-Activity Relationship (SAR) Insights

Experimental Protocols for Derivative Synthesis

The true value of 4'-Cyano-2',3'-difluoroacetanilide lies in its potential for elaboration into more complex, biologically active molecules. The following protocols outline key transformations to generate diverse derivatives.

Protocol 2: Hydrolysis to 4-Amino-2,3-difluorobenzonitrile

This protocol describes the deacetylation of 4'-Cyano-2',3'-difluoroacetanilide to regenerate the free amine, which can then be used in subsequent reactions.

Materials:

  • 4'-Cyano-2',3'-difluoroacetanilide

  • Hydrochloric acid (HCl), concentrated

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 4'-Cyano-2',3'-difluoroacetanilide (1.0 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.

  • Hydrolysis: Heat the mixture to reflux and maintain for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Neutralization: Cool the reaction mixture to room temperature and carefully neutralize with a solution of sodium hydroxide until the pH is basic.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-Amino-2,3-difluorobenzonitrile.

Conclusion: A Versatile Tool for Drug Discovery

4'-Cyano-2',3'-difluoroacetanilide represents a strategically designed building block with significant potential in medicinal chemistry. Its combination of a difluorinated phenyl ring, a cyano group, and an acetamide moiety provides a rich platform for the synthesis of novel therapeutic agents, particularly in the area of kinase inhibition. The synthetic protocols and application notes provided in this guide are intended to facilitate the exploration of this promising intermediate and to inspire the development of the next generation of targeted therapies. The principles of bioisosteric replacement and the strategic use of fluorine underscore the importance of such building blocks in modern drug discovery.[10][11]

References

  • Burres, N. S., & Podlogar, B. L. (2015). 3,3-Difluorooxetane: A versatile functional group for bioisosteric replacements in medicinal chemistry. American Chemical Society.
  • Chem-Impex. (n.d.). 2,3-Difluoroaniline. Retrieved from [Link]

  • Maguire, M. P., et al. (2002). 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(3), 423-425.
  • Scott, J. S., et al. (2015). Fluorine in drug design: a case study with fluoroanisoles. ChemMedChem, 10(4), 639-648.
  • Grygorenko, O. O., et al. (2020). 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. ChemRxiv.
  • Wallace, E. M., et al. (2000). Synthesis and Structure-Activity Relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) Inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(24), 2737-2740.
  • Egis Gyogyszergyar RT. (2003). Process for the preparation of acetamide derivatives.
  • Bentham Science Publishers. (n.d.). Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. Retrieved from [Link]

  • Egis Gyogyszergyar RT. (2002). Process for the synthesis of n-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulphonyl)-2-hydroxy-2-methylpropionamide.
  • Justia Patents. (2022). acetamido derivatives as dna polymerase theta inhibitors. Retrieved from [Link]

  • Bayer Aktiengesellschaft. (2022). N-{4-[2-(2-chlorophenyl)acetamido]pyridin-2-yl)-N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide. WO 2022/002859 A1.
  • Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]

  • ResearchGate. (2025). Fluorine in Drug Design: A Case Study with Fluoroanisoles. Retrieved from [Link]

  • Kissei Pharmaceutical Co., Ltd. (1999). Amine derivatives and process for producing the same. EP 1 020 426 B9.
  • Kim, J. Y., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1928-1936.
  • PubChem. (n.d.). N-(4-fluorophenyl)acetamide. Retrieved from [Link]

  • University of Bath. (2019). An evaluation of novel Cyanoacrylamides for use as covalent Kinase inhibitors in fragment-based drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of cyano acetamide derivative 2. Retrieved from [Link]

  • Kargbo, R. B. (2017). New Substituted Cyanoindoline Derivatives as MAP3K14 Kinase Inhibitors for the Treatment of Cancer and Autoimmune Disorders. ACS Medicinal Chemistry Letters, 8(9), 908-910.
  • MDPI. (n.d.). N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide. Retrieved from [Link]

  • Egis Gyogyszergyar RT. (2007). Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
  • Tomas, N., et al. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Journal of Medicinal Chemistry, 59(18), 8276-8292.
  • Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Retrieved from [Link]

  • Appiah, C., et al. (2018). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).
  • Obniska, J., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archiv der Pharmazie, 349(12), 924-936.
  • Hancock Lab. (2026). Acetylation (or Succinylation) of Amino Groups on Proteins. Retrieved from [Link]

  • Taylor & Francis. (2022). Synthesis, Spectroscopic, Quantum Chemical, and Molecular Docking Studies of 2-Cyano-N-Cyclopropylacetamide and 2-Cyano-N-(1-Phenylethyl)Acetamide. Retrieved from [Link]

  • LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development. Retrieved from [Link]

  • Wager, T. T., et al. (2020). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemistrySelect, 5(2), 527-532.
  • NIST. (n.d.). Acetamide, 2-cyano-. Retrieved from [Link]

  • Eureka. (2013). Synthesis method of 2-cyano-N-(2, 4-dichloro-5-methoxyphenyl) acetamide. Retrieved from [Link]

  • MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]

  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Bioorganic & Medicinal Chemistry, 28(16), 115598.
  • Google Patents. (n.d.). Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, and Evaluation of Novel N-(5-cyano-6-phenyl-2-thioxo-2,3-dihydropyrimidin-4-yl)-2-(phenylamino) acetamide derivatives by In silico investigations as an anticancer scaffold. Retrieved from [Link]

Sources

Application Note: Experimental Procedure for the N-Acetylation of 4-Amino-2,3-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The compound 4-amino-2,3-difluorobenzonitrile (CAS: 112279-71-7) is a commercially available, highly functionalized fluorinated aniline used as a critical building block in pharmaceutical synthesis. However, the N-acetylation of this substrate presents a significant kinetic challenge.

The Causality of Low Reactivity: The amino group in 4-amino-2,3-difluorobenzonitrile is positioned para to a strongly electron-withdrawing cyano group and ortho to a fluorine atom. These substituents drastically deplete the electron density on the nitrogen atom via both inductive (-I) and resonance (-M) effects, rendering the amine exceptionally electron-deficient and weakly nucleophilic[1].

For weakly basic amines, the rate-determining step in acylation is the direct transfer of the acyl group to the acceptor amine[2]. Standard acylation conditions (e.g., acetic anhydride with pyridine) often fail or proceed at impractically slow rates for such deactivated substrates[3]. To overcome this high activation energy barrier, this protocol employs 4-Dimethylaminopyridine (DMAP) as a hyper-nucleophilic catalyst alongside N,N-Diisopropylethylamine (DIPEA) as an auxiliary base. DMAP rapidly attacks acetic anhydride to form an N-acylpyridinium intermediate—a species orders of magnitude more electrophilic than the parent anhydride—forcing the acylation of the deactivated aniline[3].

Visualizing the Process

Exp_Workflow S1 1. Reaction Setup Combine Aniline, DMAP, DIPEA in DCM S2 2. Activation Add Acetic Anhydride dropwise at 0 °C S1->S2 S3 3. Acylation Heat to gentle reflux (40 °C) for 12-18 h S2->S3 S4 4. Quench & Work-up Quench with NaHCO3, wash with 1M HCl S3->S4 S5 5. Purification Flash Chromatography or Recrystallization S4->S5

Figure 1: Step-by-step experimental workflow for the N-acetylation protocol.

Mechanism Ac2O Acetic Anhydride Intermediate N-Acylpyridinium Intermediate Ac2O->Intermediate DMAP Attack DMAP DMAP Catalyst DMAP->Intermediate Intermediate->DMAP Catalyst Regeneration Product Target Acetamide Intermediate->Product Acyl Transfer Aniline 4-Amino-2,3-difluoro- benzonitrile Aniline->Product

Figure 2: DMAP-catalyzed N-acetylation mechanism for electron-deficient anilines.

Materials and Reagents

Safety Note: 4-Amino-2,3-difluorobenzonitrile is toxic if swallowed and causes skin/eye irritation. Perform all operations inside a certified chemical fume hood.

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Functional Role
4-Amino-2,3-difluorobenzonitrile 154.121.0 eq1.54 gLimiting Reactant
Acetic Anhydride (Ac₂O) 102.092.0 eq1.89 mLAcylating Agent
N,N-Diisopropylethylamine (DIPEA) 129.242.5 eq4.35 mLAuxiliary Base
4-Dimethylaminopyridine (DMAP) 122.170.2 eq0.24 gNucleophilic Catalyst
Dichloromethane (Anhydrous) 84.93N/A50.0 mLSolvent

Step-by-Step Experimental Protocol

Step 1: Reaction Assembly

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-amino-2,3-difluorobenzonitrile (1.54 g, 10.0 mmol) and DMAP (0.24 g, 2.0 mmol).

  • Dissolve the solids in anhydrous DCM (50 mL) under an inert atmosphere (N₂ or Ar). Causality: Anhydrous conditions are critical because moisture will rapidly hydrolyze the highly reactive N-acylpyridinium intermediate back to acetic acid.

  • Add DIPEA (4.35 mL, 25.0 mmol) to the reaction mixture. Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the acetic acid generated during the reaction, preventing the protonation of the aniline and regenerating the DMAP catalyst.

Step 2: Activation & Acylation 4. Cool the flask to 0 °C using an ice-water bath. 5. Add acetic anhydride (1.89 mL, 20.0 mmol) dropwise over 10 minutes. Causality: Dropwise addition at 0 °C controls the initial exothermic reaction between DMAP and Ac₂O, preventing solvent boil-off and side reactions. 6. Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to a gentle reflux (40 °C) for 12–18 hours. Causality: The extreme electron deficiency of the substrate requires sustained thermal energy to drive the acyl transfer step to completion[2].

Step 3: Quench & Work-up 7. Monitor the reaction via TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS. 8. Upon completion, cool the mixture to room temperature. Quench by adding saturated aqueous NaHCO₃ (30 mL) and stir vigorously for 15 minutes. Causality: This safely hydrolyzes any unreacted acetic anhydride into water-soluble sodium acetate. 9. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 × 20 mL). 10. Wash the combined organic layers sequentially with 1M HCl (30 mL). Causality: The acidic wash selectively protonates DMAP and DIPEA, partitioning them into the aqueous phase while leaving the neutral target amide in the organic phase. 11. Wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification 12. Purify the crude residue by flash column chromatography (Silica gel, gradient elution 10-40% EtOAc/Hexanes) or recrystallize from Toluene/Heptane to afford pure N-(4-cyano-2,3-difluorophenyl)acetamide.

Analytical Characterization (Self-Validation System)

To ensure the integrity of the synthesized product, validate the isolated material against the following expected analytical parameters:

  • LC-MS (ESI+): Expected mass for C₉H₆F₂N₂O is 196.04 Da. Look for the [M+H]⁺ peak at m/z 197.1 .

  • ¹H NMR (400 MHz, CDCl₃):

    • ~8.20 ppm (m, 1H, Aromatic C5-H)

    • ~7.85 ppm (br s, 1H, N-H amide proton, exchangeable)

    • ~7.45 ppm (m, 1H, Aromatic C6-H)

    • 2.28 ppm (s, 3H, Acetyl -CH₃)

Troubleshooting & Optimization

ObservationProbable CauseRecommended Solution
Incomplete conversion after 18 h Extreme substrate deactivationIncrease DMAP to 0.5 eq; switch solvent to THF and reflux at 65 °C.
Formation of di-acetylated byproduct Excess Ac₂O and prolonged heatingMonitor strictly by LC-MS; reduce Ac₂O to 1.2 eq if di-acetylation is observed.
Product contaminated with DMAP Insufficient acidic washEnsure the 1M HCl wash is thorough; verify the aqueous phase pH is < 2 before discarding.

References

  • Klaassen, C. D. "Casarett & Doull's Essentials of Toxicology, Fourth Edition". McGraw-Hill Education. URL: [Link]

  • "Use of 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent for the radiolabelling of amines". Beilstein J. Org. Chem. 2013, 9, 1002–1011. URL: [Link]

  • "Palladium-Catalyzed Arylation of Fluoroalkylamines". NIH PubMed Central (PMC). URL: [Link]

Sources

GC-MS Method Development for Impurity Profiling of 4'-Cyano-2',3'-difluoroacetanilide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note presents a comprehensive guide for the development and validation of a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of process-related impurities in 4'-Cyano-2',3'-difluoroacetanilide, an important intermediate in pharmaceutical synthesis. The narrative explains the causality behind experimental choices, from initial parameter selection to full method validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] Detailed, step-by-step protocols for method development, validation, and impurity identification are provided, supplemented by clear data tables and workflow diagrams to aid researchers, scientists, and drug development professionals in establishing reliable analytical procedures for ensuring the quality and safety of active pharmaceutical ingredients (APIs).

Introduction: The Criticality of Impurity Profiling

In pharmaceutical development, the adage "the dose makes the poison" is incomplete; the purity of that dose is equally critical. Impurity profiling—the identification and quantification of all potential organic and inorganic impurities in a drug substance—is a non-negotiable aspect of ensuring product safety and efficacy.[5][6] Regulatory bodies, guided by the ICH, mandate stringent control over impurities, as even trace amounts can possess undesirable toxicological properties.[6][7] The ICH Q3A(R2) and Q3B(R2) guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[7][8][9]

4'-Cyano-2',3'-difluoroacetanilide is a key building block in the synthesis of various APIs. Its molecular structure, featuring a polar cyano group, a reactive acetanilide moiety, and activating fluorine atoms, makes it susceptible to the formation of various by-products during synthesis and degradation. This document provides a systematic approach to developing a GC-MS method tailored for the separation and analysis of this compound and its potential impurities. GC-MS is the technique of choice due to its superior separating power for volatile and semi-volatile compounds and the definitive structural information provided by mass spectrometry.[10][11][12]

Analyte & Postulated Impurities

A robust analytical method is built upon a foundational understanding of the target analyte and its likely contaminants.

2.1. Target Analyte: 4'-Cyano-2',3'-difluoroacetanilide

  • Structure: Chemical structure of 4'-Cyano-2',3'-difluoroacetanilide (Note: A placeholder for the chemical structure image)

  • Key Features: Aromatic, fluorinated, contains a nitrile (-CN) and an amide (-NHCOCH₃) group.

  • Volatility: The acetanilide structure suggests sufficient volatility for GC analysis without derivatization.

2.2. Postulated Impurities from a Plausible Synthetic Route

A common synthesis route for N-aryl acetanilides is the acylation of the corresponding aniline. Therefore, we can postulate the following reaction and its potential impurities:

  • Reaction: Acylation of 4-Amino-2,3-difluorobenzonitrile with an acetylating agent (e.g., acetic anhydride or acetyl chloride).

Based on this, we can anticipate the following process-related impurities:

  • Impurity A (Unreacted Starting Material): 4-Amino-2,3-difluorobenzonitrile.

  • Impurity B (Over-Acetylation/Diacetylation): N-acetyl-N-(4-cyano-2,3-difluorophenyl)acetamide. This is plausible if the reaction conditions are too harsh.

  • Impurity C (Hydrolysis Product): 4-Cyano-2,3-difluoroaniline (same as Impurity A). If the final product is exposed to acidic or basic conditions, the amide can hydrolyze back to the starting aniline.

  • Impurity D (Isomeric Impurity): Impurities arising from isomeric starting materials, for example, 3-Amino-4,5-difluorobenzonitrile, which would lead to the formation of 3'-Cyano-4',5'-difluoroacetanilide.

The goal of the GC-MS method is to achieve baseline separation of the main peak (API) from these and other potential unknown impurities.

GC-MS Method Development: Strategy and Rationale

The development process is a systematic optimization of chromatographic and spectrometric parameters to achieve the desired analytical performance.[10]

3.1. Rationale for GC-MS

GC-MS is exceptionally well-suited for this application for several reasons:[11][13]

  • Separation: The high efficiency of capillary GC columns allows for the separation of closely related structural isomers.

  • Sensitivity: Modern mass spectrometers provide the low detection limits (ppm to ppb levels) required to meet ICH impurity thresholds.[10]

  • Specificity: Mass spectrometry provides a unique "fingerprint" for each compound, allowing for positive identification and differentiation from co-eluting peaks, a key requirement of ICH Q2(R1).[4]

3.2. Sample Preparation

The primary goal is to dissolve the sample in a solvent that is compatible with the GC system and does not interfere with the analysis.

  • Solvent Selection: Acetone or Ethyl Acetate are excellent choices. They are volatile enough to not cause a large, tailing solvent front, are good solvents for the analyte, and are readily available in high purity. Dichloromethane is another option.

  • Concentration: A starting concentration of approximately 1 mg/mL is recommended. This concentration is typically sufficient to detect impurities at the 0.05% to 0.1% level while avoiding column overload from the main API peak.

3.3. Instrumentation and Initial Parameters

The following parameters serve as a robust starting point for method development. The causality for each choice is explained.

Parameter Initial Setting Rationale / Justification
GC System Agilent 8890 GC or equivalentA modern GC system with precise electronic pneumatic control (EPC) is essential for reproducible retention times.
Mass Spectrometer Agilent 5977B MSD or equivalentA single quadrupole mass spectrometer provides the required sensitivity and mass range for this analysis.
Injector Split/Splitless InletAllows for a wide range of injection volumes and concentrations.
Injector Mode SplitA high split ratio (e.g., 50:1 or 100:1) is crucial to prevent overloading the column and detector with the high-concentration API peak, ensuring better peak shape and protecting the system.
Injector Temp. 250 °CHot enough to ensure rapid and complete vaporization of the analyte and impurities without causing thermal degradation.
Column Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar 5% phenyl-methylpolysiloxane phase is an excellent general-purpose column for separating compounds based on their boiling points. It is robust and suitable for a wide range of semi-volatile analytes.
Carrier Gas HeliumProvides good efficiency and is inert.
Flow Rate 1.2 mL/min (Constant Flow)A typical flow rate for a 0.25 mm ID column, balancing analysis speed and separation efficiency.
Oven Program Start at 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)The initial temperature is low enough to trap analytes at the head of the column for sharp peaks. The ramp rate is a moderate starting point to elute compounds effectively. The final hold ensures that any high-boiling point impurities are eluted from the column.
MS Source Temp. 230 °CStandard temperature to promote ionization while minimizing thermal fragmentation.
MS Quad Temp. 150 °CStandard temperature to ensure mass stability.
Ionization Mode Electron Ionization (EI)70 eV is the standard energy for EI, which creates reproducible fragmentation patterns that are searchable against commercial libraries (e.g., NIST).
Acquisition Mode Full ScanScan mode (e.g., m/z 40-450) is essential during method development to detect and identify all unexpected impurities. For validated quantitative analysis of known impurities, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.[11]

Protocol: Step-by-Step Method Development

This protocol outlines the workflow for optimizing the initial parameters.

4.1. Experimental Workflow Diagram

G cluster_prep Preparation cluster_dev Development & Optimization cluster_final Finalization prep_std Prepare 1 mg/mL Solution of API in Acetone prep_sys Set Initial GC-MS Parameters prep_std->prep_sys inject_initial Inject Sample & Acquire Data (Full Scan Mode) prep_sys->inject_initial eval_chrom Evaluate Chromatogram: - API Peak Shape - Impurity Separation (Rs) inject_initial->eval_chrom is_good Peak Shape & Rs > 1.5? eval_chrom->is_good optimize Adjust Parameters: 1. Oven Ramp Rate 2. Split Ratio 3. Flow Rate is_good->optimize No proceed Method Ready for Validation is_good->proceed Yes optimize->inject_initial Re-inject confirm Confirm Reproducibility (Multiple Injections) confirm->proceed

Caption: Workflow for GC-MS method development and optimization.

4.2. Optimization Protocol

  • System Preparation: Prepare a 1 mg/mL solution of the 4'-Cyano-2',3'-difluoroacetanilide sample in high-purity acetone.

  • Initial Injection: Set the GC-MS to the initial parameters listed in the table above. Inject 1 µL of the sample.

  • Evaluate Chromatography:

    • API Peak Shape: Check the main peak. Is it symmetrical? A tailing peak may indicate active sites in the inlet liner or column, while a fronting peak suggests column overload.

    • Resolution (Rs): Examine the separation between the main peak and any adjacent impurities. The goal is a resolution of Rs > 1.5.

  • Optimization Loop (If Necessary):

    • Poor Resolution: If impurities are poorly resolved, decrease the oven ramp rate (e.g., from 15 °C/min to 10 °C/min) to increase the time compounds spend interacting with the column, thereby improving separation.

    • Column Overload (Fronting Peak): If the main peak is fronting, increase the split ratio (e.g., from 50:1 to 100:1) to introduce less sample onto the column.

    • Long Analysis Time: If all peaks elute quickly and are well-resolved, you can increase the ramp rate to shorten the run time, but re-verify that resolution is maintained.

  • Confirmation: Once optimal conditions are found, perform at least three replicate injections to ensure the retention times and peak areas are reproducible (RSD < 2%).

Method Validation Protocol (ICH Q2(R1))

Validation demonstrates that the analytical procedure is suitable for its intended purpose.[1][4] The following parameters must be assessed for an impurity quantification method.

5.1. Validation Parameters Relationship Diagram

G Method Validated Method Specificity Specificity/ Selectivity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOQ LOQ Method->LOQ Linearity->Accuracy Linearity->Precision Linearity->LOQ Precision->Accuracy LOD LOD LOQ->LOD

Caption: Interdependence of key ICH Q2(R1) validation parameters.

5.2. Validation Experiments Protocol

  • Specificity (Selectivity):

    • Prepare solutions of a placebo (all matrix components except the API and impurities), the API reference standard, and known impurity standards (if available).

    • Inject each solution individually to demonstrate that there are no interfering peaks at the retention times of the analyte and impurities.

    • Spike the API sample with known impurities to prove they can be separated and detected in the presence of the main component.

  • Linearity and Range:

    • Prepare a stock solution of the API and each known impurity.

    • Create a series of at least five calibration standards by diluting the stock solution. The range should typically span from the reporting limit (e.g., 0.05%) to 150% of the expected impurity concentration (e.g., 0.2%).

    • Inject each standard in triplicate.

    • Plot a graph of peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • These can be determined from the linearity data based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of y-intercepts / Slope)

    • LOQ = 10 * (Standard Deviation of y-intercepts / Slope)

    • Alternatively, determine the concentration that yields a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ. The LOQ must be at or below the reporting threshold (e.g., 0.05%).[4]

  • Accuracy (as Recovery):

    • Prepare a sample of the API and spike it with known amounts of impurities at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

    • Prepare each level in triplicate (total of 9 samples).

    • Analyze the samples and calculate the percentage recovery for each impurity.

    • % Recovery = (Measured Concentration / Spiked Concentration) * 100

    • The acceptance criterion is typically 80-120% recovery.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate samples of the API spiked at 100% of the target impurity concentration on the same day, with the same analyst and instrument. Calculate the Relative Standard Deviation (RSD).

    • Intermediate Precision: Repeat the experiment on a different day, with a different analyst, or on a different instrument. The RSD between the two sets of data should be evaluated.

    • The acceptance criterion for RSD is typically ≤ 15% for impurities.

5.3. Example Data Tables

Table 1: Linearity Data for Impurity A

Concentration (% w/w) Mean Peak Area (n=3)
0.05 15,250
0.10 30,100
0.15 45,500
0.20 60,300
0.25 75,150

| Result | r² = 0.9998 |

Table 2: Accuracy and Precision Summary for Impurity A

Spiked Level (%) Mean Recovery (%) Repeatability (RSD, %)
50 (0.075%) 98.5 2.1
100 (0.15%) 101.2 1.8
150 (0.225%) 99.3 1.9

| Intermediate Precision (RSD, %) | 2.5 | |

Impurity Identification Workflow

When an unknown peak appears in the chromatogram above the identification threshold (e.g., >0.10%), its structure must be elucidated.[5][9]

6.1. Decision Tree for Identification

G start Unknown Peak Detected (> Identification Threshold) ms_search Perform NIST Library Search of Mass Spectrum start->ms_search match_found High-Quality Match Found? ms_search->match_found interpret Manual Interpretation of Mass Spectrum match_found->interpret No / Poor Match propose Propose Structure Based on: - Molecular Ion (M+) - Fragmentation Pattern - Synthesis Route match_found->propose Yes interpret->propose confirm Confirm Structure: - Synthesize Standard - High-Res MS - NMR propose->confirm final Structure Confirmed & Impurity Profile Updated confirm->final

Caption: Decision-making workflow for unknown impurity identification.

6.2. Identification Protocol

  • Acquire Mass Spectrum: Obtain a clean mass spectrum of the unknown peak, ensuring background subtraction is performed correctly.

  • Library Search: Compare the acquired spectrum against a commercial mass spectral library (e.g., NIST). A match quality score > 800 is a good preliminary indicator.

  • Manual Interpretation:

    • Identify the Molecular Ion (M+): This gives the molecular weight of the compound. Look for it at the high m/z end of the spectrum. Check for isotopic patterns (e.g., Cl, Br).

    • Analyze Fragmentation: Correlate major fragment ions with logical losses from the postulated structures. For example, the loss of 42 amu (CH₂=C=O) is characteristic of an acetanilide.

    • Relate to API: Compare the unknown's spectrum to the API's spectrum. Common fragments suggest a related structure.

  • Propose Structure: Based on all available evidence (MS data, synthesis route), propose one or more candidate structures.

  • Confirmation: The proposed structure must be unequivocally confirmed, typically by synthesizing the proposed compound and demonstrating that its GC-MS retention time and mass spectrum match the unknown impurity.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for developing and validating a GC-MS method for the impurity profiling of 4'-Cyano-2',3'-difluoroacetanilide. By following a systematic approach that combines an understanding of the potential impurities with methodical optimization and rigorous validation as prescribed by ICH guidelines, researchers can establish a reliable, specific, and sensitive analytical method. Such a method is indispensable for ensuring the quality, safety, and regulatory compliance of pharmaceutical intermediates and the final drug products they are used to create.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (URL: [Link])

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. (URL: [Link])

  • Quality Guidelines. ICH. (URL: [Link])

  • GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. ResolveMass Laboratories Inc. (URL: [Link])

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. (URL: [Link])

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. (URL: [Link])

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. (URL: [Link])

  • REVIEW ON ICH GUIDLINE IN IMPURITY PROFILING. IJCRT.org. (URL: [Link])

  • ICH GUIDELINES FOR IMPURITY PROFILE. Academia.edu. (URL: [Link])

  • ICH Q3B(R2) Impurities in New Drug Products. (URL: [Link])

  • Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. Kymos. (URL: [Link])

  • GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review. (URL: [Link])

  • Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. Taylor & Francis Online. (URL: [Link])

  • A headspace GC-MS method to quantify nitrosamine impurities and precursors in drug products: Method validation and product testing. PubMed. (URL: [Link])

  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu. (URL: [Link])

Sources

Application Note: Scale-Up Synthesis and Process Optimization for 4'-Cyano-2',3'-difluoroacetanilide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

4'-Cyano-2',3'-difluoroacetanilide (N-(4-cyano-2,3-difluorophenyl)acetamide) is a highly specialized pharmaceutical intermediate. It is most prominently utilized in the synthetic pipelines of advanced androgen receptor (AR) antagonists and diarylthiohydantoin derivatives[1].

While the acetylation of standard anilines is a fundamental and rapid transformation[2], the presence of a para-cyano group and ortho/meta-fluoro substituents on the precursor (4-amino-2,3-difluorobenzonitrile) fundamentally alters its reactivity. This application note provides a comprehensive, self-validating framework for scaling up this reaction from bench to pilot scale (1.0 kg), focusing on the causality behind catalyst selection, thermodynamic control, and impurity mitigation.

Mechanistic Causality & Reaction Design

The successful scale-up of this transformation relies on overcoming severe electronic deactivation:

  • Electronic Deactivation: The strong electron-withdrawing nature of the -CN group (via resonance and induction) and the -F atoms (via induction) severely depletes the electron density of the amine nitrogen. Consequently, standard acetylation conditions (e.g., acetic anhydride at room temperature) yield negligible conversion due to the amine's poor nucleophilicity[3].

  • Catalyst Selection: To overcome the high activation energy barrier, electrophilic activation of the acetylating agent is mandatory. Methanesulfonic Acid (MSA) is strategically chosen over sulfuric acid for scale-up. MSA protonates the carbonyl oxygen of acetic anhydride, generating a highly electrophilic acylium-like intermediate that forces the reaction forward[3]. Crucially, MSA avoids the oxidative degradation and sulfonation side-reactions associated with sulfuric acid at elevated temperatures.

  • Solvent Strategy: Toluene is selected as the primary reaction solvent. Its boiling point (110°C) allows for sufficient thermal energy to drive the reaction to completion. Furthermore, it enables azeotropic dehydration prior to reagent dosing, preventing the parasitic hydrolysis of acetic anhydride[3].

Process Visualization: Reaction Logic

G cluster_0 Electrophilic Activation cluster_1 Nucleophilic Attack & Isolation A Acetic Anhydride C Activated Acylium Intermediate A->C Protonation B MSA Catalyst B->C H+ Donor E Tetrahedral Intermediate C->E Reaction D 4-Amino-2,3-difluoro benzonitrile D->E Attack F 4'-Cyano-2',3'- difluoroacetanilide E->F -AcOH

Logical pathway of MSA-catalyzed acetylation of deactivated anilines.

Quantitative Process Parameters

To ensure reproducibility and safety during scale-up, stoichiometry and In-Process Controls (IPCs) must be strictly defined. The process relies on a slight excess of acetic anhydride, bounded by HPLC controls to prevent the formation of the N,N-diacetyl impurity.

Table 1: Stoichiometry and Material Requirements (1.0 kg Scale)

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunction
4-Amino-2,3-difluorobenzonitrile154.121.001.00 kgStarting Material
Acetic Anhydride102.091.200.79 kg (0.73 L)Acetylating Agent
Methanesulfonic Acid (MSA)96.110.050.03 kg (20 mL)Acid Catalyst
Toluene92.14N/A10.0 LReaction Solvent
Heptane100.20N/A5.0 LAnti-solvent (Wash)

Table 2: In-Process Control (IPC) and Quality Metrics

ParameterAnalytical MethodAcceptance CriteriaRationale
Water ContentKarl Fischer Titration< 0.1% w/w in ToluenePrevents hydrolysis of Ac2O[3]
ConversionHPLC (UV 254 nm)Starting Material < 1.0%Ensures maximum yield
Di-acetyl ImpurityHPLC (UV 254 nm)N,N-diacetyl < 0.5%Prevents downstream purification issues

Self-Validating Experimental Protocol (1.0 kg Pilot Scale)

This protocol is designed as a self-validating system. Progression to subsequent phases is strictly gated by analytical confirmation, ensuring that deviations are caught before they compromise the batch.

Phase 1: Preparation and Dehydration

  • Charge a 20 L glass-lined or Hastelloy reactor with 4-amino-2,3-difluorobenzonitrile (1.00 kg, 6.49 mol) and Toluene (8.0 L).

  • Agitate at 150 rpm and heat the suspension to 80°C.

  • [GATE 1 - Self-Validation]: Perform azeotropic distillation to remove trace water (collect ~500 mL of the toluene/water azeotrope). Verify water content via Karl Fischer titration. Do not proceed until water is < 0.1%.

Phase 2: Catalysis and Dosing 4. Cool the reactor internal temperature ( Tint​ ) to 60°C. 5. Charge Methanesulfonic Acid (MSA) (31.2 g, 0.32 mol) directly into the reactor. 6. Begin dropwise addition of Acetic Anhydride (795 g, 7.79 mol) via a dosing pump over 60 minutes. Maintain Tint​ between 60°C and 75°C.

  • Causality Note: Controlled dosing manages the mild exotherm. Spikes above 85°C during addition promote localized hot spots that accelerate di-acetylation.

Phase 3: Reaction and IPC 7. Post-addition, heat the reaction mixture to 105°C (gentle reflux) and maintain for 4 to 6 hours. 8. [GATE 2 - Self-Validation]: At t=4 hours, pull a 1 mL sample, quench in 1 mL methanol, and analyze via HPLC. The reaction is deemed complete when unreacted aniline is < 1.0%. If > 1.0%, continue heating and sample hourly.

Phase 4: Quench and Workup 9. Once complete, cool Tint​ to 40°C. 10. Slowly charge 3.0 L of deionized water to quench unreacted acetic anhydride. Stir vigorously for 30 minutes. 11. Allow phase separation for 20 minutes. Discard the lower aqueous layer (containing AcOH and MSA). 12. Wash the organic layer with 5% aqueous NaHCO3 (2.0 L) to neutralize residual acid, followed by a final brine wash (2.0 L).

Phase 5: Crystallization and Isolation 13. Transfer the organic layer to a clean crystallizer. Concentrate under reduced pressure (at 60°C) to a total volume of approximately 4.0 L. 14. Heat to 90°C to ensure complete dissolution, then initiate a controlled cooling ramp to 5°C over 4 hours (-20°C/hour).

  • Causality Note: A controlled cooling gradient promotes the growth of large, highly pure crystals and excludes kinetically trapped impurities.
  • Charge Heptane (2.0 L) dropwise at 5°C over 1 hour to maximize precipitation.
  • Filter the resulting white to off-white slurry via a Nutsche filter. Wash the filter cake with cold (0°C) Toluene/Heptane (1:1, 1.0 L).
  • Dry the product in a vacuum oven at 50°C for 12 hours. (Expected Yield: 1.15 - 1.21 kg / 90-95% theoretical).

Workflow Visualization

Workflow A 1. Dehydration (Toluene Azeotrope) B 2. Reagent Dosing (Ac2O + MSA at 60-75°C) A->B C 3. Reflux & IPC (105°C, HPLC Check) B->C D 4. Aqueous Quench (Water/NaHCO3 Wash) C->D E 5. Crystallization (Cool to 5°C + Heptane) D->E F 6. Isolation (Filtration & Vacuum Dry) E->F

Step-by-step pilot-scale workflow for 4'-Cyano-2',3'-difluoroacetanilide synthesis.

References

  • Application Notes and Protocols for the Acetylation of Aniline Source: Benchchem URL
  • CN104341396A - 二芳基乙内酰脲衍生物、其制备方法、药物组合物和应用 (Diarylthiohydantoin derivatives, preparation methods, pharmaceutical compositions and applications)
  • QUANTITATIVE ACID-CATALYZED ACETYLATION Source: Iowa State University Digital Repository URL

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 4'-Cyano-2',3'-difluoroacetanilide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4'-Cyano-2',3'-difluoroacetanilide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during this specific chemical transformation. The following question-and-answer format provides in-depth, field-proven insights to help you optimize your reaction and achieve higher yields.

I. Troubleshooting Guide: Addressing Specific Experimental Issues

This section focuses on direct problems you might be observing in your experiment and provides a logical workflow to diagnose and solve them.

Question 1: My reaction is incomplete, and I see a significant amount of unreacted 4-amino-2,3-difluorobenzonitrile. What are the likely causes and how can I fix this?

Low conversion of the starting amine is a frequent issue. Let's break down the potential culprits, from reagent quality to reaction conditions.

Root Cause Analysis: Incomplete Reaction

There are several factors that can lead to an incomplete reaction. The most common are related to the acetylating agent, the reaction environment, and the presence of impurities.

  • Inactive Acetylating Agent: Acetic anhydride, the most common acetylating agent for this synthesis, is highly susceptible to hydrolysis.[1][2] If it has been improperly stored or exposed to atmospheric moisture, it will convert to acetic acid, which is unreactive under these conditions.

  • Presence of Water: Any moisture in the reaction system will preferentially react with the acetic anhydride, reducing the amount available to acetylate the amine.[2][3] This includes water in your solvent, on your glassware, or within your starting amine.

  • Suboptimal Reaction Temperature: While the acetylation of an amine is often exothermic, insufficient temperature can lead to a sluggish reaction. Conversely, excessively high temperatures are generally not necessary and may promote side reactions. A moderate temperature is typically optimal.[4]

  • Insufficient Equivalents of Acetylating Agent: If there is not enough acetic anhydride present, the reaction will stop once it is consumed, leaving unreacted starting material.

Troubleshooting Workflow

Here is a step-by-step approach to address an incomplete reaction:

DOT Script for Troubleshooting Incomplete Reaction

G start Incomplete Reaction: Unreacted Starting Amine reagent_check Step 1: Verify Reagent Quality start->reagent_check anhydrous_check Step 2: Ensure Anhydrous Conditions reagent_check->anhydrous_check Reagents are fresh & high purity sub_reagent1 Use fresh, sealed acetic anhydride. reagent_check->sub_reagent1 sub_reagent2 Confirm purity of 4-amino-2,3-difluorobenzonitrile. reagent_check->sub_reagent2 temp_check Step 3: Optimize Reaction Temperature anhydrous_check->temp_check System is dry sub_anhydrous1 Dry glassware in oven. anhydrous_check->sub_anhydrous1 sub_anhydrous2 Use anhydrous solvent. anhydrous_check->sub_anhydrous2 sub_anhydrous3 Run under inert atmosphere (N2 or Ar). anhydrous_check->sub_anhydrous3 equiv_check Step 4: Adjust Reagent Stoichiometry temp_check->equiv_check Temperature is optimized sub_temp1 Start at 0°C and allow to warm to RT. temp_check->sub_temp1 sub_temp2 Gentle heating (40-50°C) may be necessary. temp_check->sub_temp2 success Successful Reaction: High Conversion equiv_check->success Stoichiometry is correct sub_equiv1 Use a slight excess of acetic anhydride (1.1-1.5 eq). equiv_check->sub_equiv1

Caption: Troubleshooting workflow for incomplete reaction.

Experimental Protocol: Standard Acetylation of 4-amino-2,3-difluorobenzonitrile

  • Preparation: Thoroughly dry all glassware in an oven at >100°C for at least 4 hours and allow to cool in a desiccator.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-2,3-difluorobenzonitrile (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran.[5]

  • Reagent Addition: Add a base, such as triethylamine (1.5 eq.), to the solution and cool the mixture to 0°C in an ice bath.[5]

  • Slowly add fresh, high-purity acetic anhydride (1.2 eq.) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours.[5] Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, wash the mixture with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 4'-Cyano-2',3'-difluoroacetanilide.[5]

ParameterRecommended ConditionRationale
Acetic Anhydride Fresh bottle, handled under inert gasProne to hydrolysis, which deactivates it.[1][2]
Solvent Anhydrous gradePrevents competitive reaction of water with acetic anhydride.[2][3]
Atmosphere Nitrogen or ArgonExcludes atmospheric moisture.
Temperature 0°C to room temperature, with gentle heating if necessaryControls the exothermic reaction and prevents side reactions.[4]
Equivalents of Acetic Anhydride 1.1 to 1.5 equivalentsEnsures complete consumption of the starting amine.
Question 2: My reaction is messy, with multiple spots on the TLC plate, and the final yield is low after purification. What are the potential side reactions?

A "messy" reaction with multiple byproducts is often indicative of competing reaction pathways or degradation.

Root Cause Analysis: Side Product Formation

Several side reactions can occur during the synthesis of 4'-Cyano-2',3'-difluoroacetanilide:

  • Diacetylation: The newly formed acetanilide can be further acetylated, although this is generally less favorable.

  • Hydrolysis of the Nitrile Group: The cyano group can be sensitive to hydrolysis, especially under acidic or basic conditions, to form a primary amide or a carboxylic acid.[6] While this is less likely under standard acetylation conditions, it can become a problem during workup or if the reaction conditions are not well-controlled.

  • Decomposition of Starting Material or Product: Aromatic amines can be sensitive to oxidation, and the product itself may not be stable to prolonged heating or harsh conditions. The fluorine substituents can also influence the stability of the aromatic ring.[7]

Troubleshooting Workflow

To minimize side reactions and improve the purity of your product, consider the following:

DOT Script for Minimizing Side Reactions

G start Messy Reaction: Multiple Side Products temp_control Step 1: Strict Temperature Control start->temp_control reaction_time Step 2: Optimize Reaction Time temp_control->reaction_time Temperature controlled sub_temp1 Add acetic anhydride slowly at 0°C. temp_control->sub_temp1 sub_temp2 Avoid excessive heating. temp_control->sub_temp2 workup_conditions Step 3: Careful Workup reaction_time->workup_conditions Time optimized sub_time1 Monitor reaction closely by TLC. reaction_time->sub_time1 sub_time2 Quench the reaction as soon as starting material is consumed. reaction_time->sub_time2 purification Step 4: Effective Purification workup_conditions->purification Workup is neutral sub_workup1 Use a mild aqueous workup (e.g., saturated NaHCO3). workup_conditions->sub_workup1 sub_workup2 Avoid strong acids or bases. workup_conditions->sub_workup2 success Clean Reaction: High Purity Product purification->success Purification is efficient sub_purification1 Consider column chromatography if recrystallization is insufficient. purification->sub_purification1

Caption: Workflow for minimizing side reactions.

Experimental Protocol: Purification by Column Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a chromatography column with silica gel in a non-polar solvent (e.g., hexanes).

  • Loading: Carefully load the silica-adsorbed crude product onto the top of the column.

  • Elution: Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate) in the non-polar solvent. Start with a low concentration of the polar solvent and gradually increase it.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified 4'-Cyano-2',3'-difluoroacetanilide.

ParameterRecommended ActionRationale
Reaction Time Monitor by TLC and quench promptlyMinimizes the formation of degradation products.
Workup Use mild conditions (e.g., saturated sodium bicarbonate)Avoids hydrolysis of the nitrile group.[6]
Purification Recrystallization or column chromatographyEffectively removes polar and non-polar impurities.

II. Frequently Asked Questions (FAQs)

This section addresses broader questions about the synthesis, providing foundational knowledge to prevent issues before they arise.

Question 3: What is the role of the base in this reaction, and which one should I choose?

A base is typically added to neutralize the acetic acid byproduct formed during the reaction. The overall reaction is:

R-NH₂ + (CH₃CO)₂O → R-NH-COCH₃ + CH₃COOH

The accumulation of acetic acid can potentially protonate the starting amine, rendering it less nucleophilic and slowing down the reaction. A non-nucleophilic organic base like triethylamine or pyridine is commonly used.

Question 4: Are there any stability concerns with the starting material, 4-amino-2,3-difluorobenzonitrile?

While generally stable, aromatic amines can be susceptible to oxidation, which can lead to discoloration and the formation of impurities.[7] It is good practice to store 4-amino-2,3-difluorobenzonitrile under an inert atmosphere, protected from light, and in a cool, dry place. If the starting material is discolored, it may be beneficial to purify it by recrystallization or column chromatography before use.

Question 5: Can I use a different acetylating agent instead of acetic anhydride?

Yes, other acetylating agents can be used. Acetyl chloride is more reactive than acetic anhydride but also more corrosive and moisture-sensitive. It generates hydrogen chloride as a byproduct, which must be scavenged by a base. For less reactive amines, or if milder conditions are required, coupling reagents like EDC with acetic acid could be an option, though this is a more complex and expensive route.[8]

Question 6: How do the fluorine substituents affect the reactivity of the starting amine?

The two fluorine atoms are electron-withdrawing groups, which decrease the electron density on the aromatic ring and, consequently, the nucleophilicity of the amino group. This makes 4-amino-2,3-difluorobenzonitrile less reactive than aniline. However, it is still sufficiently nucleophilic to react readily with acetic anhydride under the recommended conditions.

III. Summary and Key Takeaways

Achieving a high yield in the synthesis of 4'-Cyano-2',3'-difluoroacetanilide hinges on a few critical factors:

  • Reagent Quality: The purity and dryness of all reagents, especially the acetic anhydride and the solvent, are paramount.

  • Anhydrous Conditions: Meticulously excluding water from the reaction is essential to prevent the deactivation of the acetylating agent.

  • Controlled Reaction Conditions: Careful control of temperature and reaction time will minimize the formation of side products.

  • Effective Purification: Proper workup and purification are crucial for isolating a high-purity final product.

By systematically addressing each of these areas, you can significantly improve the outcome of your synthesis.

IV. References

  • Chemcess. (2025, September 10). Acetic Anhydride: Properties, Reactions, Production And Uses. Retrieved from Chemcess website: [Link]

  • Wikipedia. (2023). Acetic anhydride. Retrieved from Wikipedia: [Link]

  • Study.com. (n.d.). Acetic Anhydride | Formula, Density & Uses - Lesson. Retrieved from Study.com: [Link]

  • Ingvorsen, K., Højer-Pedersen, B., & Godtfredsen, S. E. (1991). Novel cyanide-hydrolyzing enzyme from Alcaligenes xylosoxidans subsp. denitrificans. Applied and Environmental Microbiology, 57(6), 1783–1789. [Link]

  • Perreault, M., et al. (2022). Self-Catalyzed Hydrolysis of Nitrile-Containing RAFT Chain-Transfer Agent and Its Impact upon Polymerization Control of Methacrylic Monomers. Macromolecules, 55(1), 264–274. [Link]

Sources

Technical Support Center: Optimizing Fluorination of Acetanilide Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers and drug development professionals seeking to optimize the fluorination of acetanilide precursors. Here, we bridge the gap between theoretical mechanisms and benchtop reality, providing actionable troubleshooting, validated protocols, and mechanistic insights.

Strategic Workflow: Choosing Your Fluorination Pathway

The acetamido group (-NHAc) is a strongly activating, ortho/para-directing substituent. Your choice of reaction conditions dictates whether you obtain a statistical mixture of isomers, targeted regioselectivity, or unintended decomposition.

G Start Acetanilide Precursor Path1 Direct EAS (Selectfluor / MeCN) Start->Path1 Path2 Pd-Catalyzed C-H Activation (Pd(OAc)2 / Selectfluor) Start->Path2 Path3 Electrochemical (Anhydrous HF) Start->Path3 Result1 Ortho/Para Mixture (Statistical ~2:1) Path1->Result1 Result2 Strict Ortho-Fluorination (High Regioselectivity) Path2->Result2 Result3 Complete Tarring / Decomposition Path3->Result3

Decision matrix for acetanilide fluorination pathways.

Frequently Asked Questions (FAQs)

Q: Why is Selectfluor recommended over traditional reagents like F₂ gas or CF₃OF? A: While reagents like fluoroxytrifluoromethane (CF₃OF) are highly effective for electrophilic fluorination[1], they are hazardous, toxic, and require specialized handling equipment. Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a bench-stable, highly soluble solid with minimal toxicity[2]. It acts as a reliable "F+" equivalent, allowing for operationally simple late-stage fluorination under mild conditions[2].

Q: I need strict ortho-selectivity. How do I avoid the statistical 2:1 ortho/para mixture inherent to Electrophilic Aromatic Substitution (EAS)? A: Direct EAS relies purely on the electronic distribution of the aromatic ring, inevitably leading to a mixture of ortho and para isomers. To override this, employ a Transition-Metal Catalyzed Directed C-H Fluorination . By using a Palladium(II) catalyst, the oxygen or nitrogen of the acetamido group acts as a directing group, coordinating the metal and forcing C-H activation exclusively at the adjacent ortho position.

Troubleshooting Guide: Common Experimental Issues

Issue 1: Complete decomposition and "tarring" of the reaction mixture.
  • Root Cause: Attempting electrochemical fluorination in highly acidic, harsh media. Specifically, the electrochemical fluorination of acetanilide in anhydrous HF rapidly leads to the complete tarring of the reaction mixture[3].

  • Intervention: Abandon anhydrous HF. If electrochemical methods must be used, switch the solvent to acetonitrile, which mitigates tarring and allows for the selective formation of m-fluoroacetanilide[3]. Alternatively, utilize mild electrophilic reagents like Selectfluor[2].

Issue 2: Unexpected chlorination instead of fluorination.
  • Root Cause: Selectfluor is not just a fluorinating agent; it is a powerful oxidant. If your reaction mixture contains trace chloride ions (e.g., from API hydrochloride salts, NaCl impurities, or chlorinated solvents degrading), Selectfluor will rapidly oxidize Cl⁻ to the highly reactive electrophile Cl⁺[2][4]. This generated Cl⁺ outcompetes F⁺, leading to the formation of chloroacetanilide[4].

  • Intervention: Ensure all starting materials, bases, and solvents are strictly halide-free. Do not use hydrochloride salts of your precursors.

Issue 3: Formation of dearomatized cyclohexadienone byproducts.
  • Root Cause: Over-fluorination. Acetanilides are highly electron-rich. After the initial monofluorination, the ring remains activated and can undergo a second electrophilic attack. This dearomatizing difluorination is highly competitive and often followed by hydrolysis during workup, breaking aromaticity entirely.

  • Intervention:

    • Strictly control stoichiometry (use exactly 1.0 to 1.05 equivalents of Selectfluor).

    • Lower the reaction temperature to 0 °C to differentiate the activation energies of the first and second fluorination events.

    • Advanced: Substitute the acetamido group for a more electron-withdrawing protecting group (e.g., trifluoroacetamide), which deactivates the ring against over-fluorination.

Quantitative Data: Reaction Condition Comparison

To facilitate rapid protocol selection, the following table summarizes the expected outcomes based on the chosen methodology.

Fluorination MethodReagent / CatalystSolventRegioselectivityCommon Byproducts / Risks
Direct EAS Selectfluor (1.05 eq)MeCNOrtho & Para (~2:1)Dearomatized difluorides
Directed C-H Selectfluor + Pd(OAc)₂MeCN/AcOHStrict Ortho (>95%)Over-oxidation; Catalyst poisoning
Electrochemical Pt electrodesAnhydrous HFN/AComplete tarring / destruction[3]
Electrochemical Pt electrodesMeCNMeta-selectiveHydrolysis products[3]

Validated Experimental Protocols

Protocol A: Direct Electrophilic Fluorination (Statistical Mixture)

Use this protocol when a mixture of isomers is acceptable or separable via chromatography.

  • Preparation: In a flame-dried round-bottom flask, dissolve the acetanilide precursor (1.0 mmol) in anhydrous acetonitrile (10 mL) under a nitrogen atmosphere.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Portion-wise, add Selectfluor (1.05 mmol) over 15 minutes to prevent localized heating and over-fluorination.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12–24 hours. Monitor the reaction via TLC or ¹⁹F-NMR.

  • Quenching & Workup: Once the starting material is consumed, quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the ortho and para isomers via silica gel column chromatography.

Protocol B: Palladium-Catalyzed Directed Ortho-Fluorination

Use this protocol for highly regioselective ortho-fluorination utilizing the acetamido directing group.

  • Catalyst Complexation: In a Schlenk tube, combine the acetanilide precursor (1.0 mmol), Pd(OAc)₂ (10 mol%, 0.1 mmol), and a suitable ligand (e.g., a terpyridine derivative).

  • Solvent & Oxidant: Add a solvent mixture of MeCN/AcOH (9:1, 5 mL). Add Selectfluor (2.0 mmol). Note: An excess of Selectfluor is required here as it serves a dual role: oxidizing Pd(II) to Pd(IV) and acting as the fluorine source.

  • Reaction: Seal the tube and heat the mixture to 80 °C for 16 hours.

  • Workup: Cool to room temperature, dilute with dichloromethane (20 mL), and filter through a pad of Celite to remove palladium black.

  • Isolation: Concentrate the filtrate and purify via flash chromatography to isolate the strictly ortho-fluorinated product.

Mechanistic Pathway: Pd-Catalyzed Directed Fluorination

Understanding the catalytic cycle is critical for troubleshooting. The reaction relies on a high-valent Pd(IV) intermediate, which is accessed via the strong oxidative power of Selectfluor.

G Pd2 Pd(II) Catalyst Coord Coordination to Acetamido Group Pd2->Coord CH_Act C-H Activation (Palladacycle Formation) Coord->CH_Act Ox Oxidation by Selectfluor (Pd(II) -> Pd(IV)-F) CH_Act->Ox RedElim Reductive Elimination Ox->RedElim Product Ortho-Fluoroacetanilide + Pd(II) RedElim->Product Product->Pd2 Catalyst Regeneration

Pd(II)/Pd(IV) catalytic cycle for directed ortho-fluorination.

References

  • Electrochemical Fluorination of Benzamide and Acetanilide in Anhydrous HF and in Acetonitrile ResearchGate[Link]

  • Electrophilic fluorination of aromatic compounds Google P
  • Novel Process for Generating Useful Electrophiles from Common Anions Using Selectfluor® Fluorination Agent The Journal of Organic Chemistry - ACS Publications[Link]

  • Applications of Selectfluor in Organic Synthesis-A Quadrennial Update ResearchGate[Link]

  • The development of sulfonated terpyridine ligands for control of regioselectivity in palladium-catalysed fluorination of anilides Chemical Science (RSC Publishing)[Link]

Sources

Technical Support Center: Troubleshooting the Synthesis and Purification of 4'-Cyano-2',3'-difluoroacetanilide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the synthesis of heavily substituted aniline derivatives. The conversion of 4-amino-2,3-difluorobenzonitrile to its acetanilide derivative, 4'-Cyano-2',3'-difluoroacetanilide , presents unique synthetic hurdles.

This guide is designed for researchers and drug development professionals. It bypasses generic advice to focus on the specific mechanistic causality behind your experimental outcomes, providing a self-validating protocol to ensure high-purity yields.

Mechanistic Insights: The Challenge of Electron-Deficient Anilines

To troubleshoot purity issues, we must first understand the inherent reactivity of the starting material. 4-amino-2,3-difluorobenzonitrile possesses two strongly electron-withdrawing groups:

  • Inductive Effect (-I): Two fluorine atoms at the ortho and meta positions pull electron density away from the amine nitrogen through the sigma bonds.

  • Resonance Effect (-R): A cyano group at the para position delocalizes the nitrogen's lone pair into the aromatic ring.

The Causality: These combined effects drastically reduce the nucleophilicity of the amine. Standard acetylation conditions—which rely on the amine attacking the carbonyl carbon of acetic anhydride—often fail or stall, leading to incomplete conversion (). To overcome this high activation energy barrier, researchers must use a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) to form a highly reactive N-acetylpyridinium intermediate, or switch to a more potent electrophile like acetyl chloride ()[1]. However, forcing the reaction introduces new impurity profiles.

Reaction Pathway Visualization

The diagram below illustrates the delicate balance between achieving complete conversion and avoiding over-reaction.

ReactionPathways SM 4-Amino-2,3-difluorobenzonitrile (Starting Material) Product 4'-Cyano-2',3'-difluoroacetanilide (Target Product) SM->Product Ac2O, DMAP (cat.), DCM Optimal Conditions Amide Hydrolyzed Amide Impurity (+18 Da) SM->Amide Strong Acid/Base, H2O Cyano Hydrolysis Diacetyl N,N-Diacetyl Impurity (+42 Da) Product->Diacetyl Excess Ac2O, Heat Over-acetylation Product->Amide Strong Acid/Base, H2O Cyano Hydrolysis

Reaction pathways showing optimal synthesis of 4'-Cyano-2',3'-difluoroacetanilide and side reactions.

Troubleshooting FAQs

Q1: Why is my conversion rate so low, leaving a high percentage of unreacted 4-amino-2,3-difluorobenzonitrile? Causality: As established, the amine is highly deactivated. If you are using only acetic anhydride and a weak base (like pyridine or sodium acetate), the electrophile is not reactive enough to drive the reaction forward. Solution: Introduce a catalytic amount of DMAP (0.05 equivalents) alongside triethylamine (TEA) in anhydrous dichloromethane (DCM). DMAP acts as an acyl transfer catalyst, increasing the electrophilicity of the acetyl group by orders of magnitude.

Q2: My LC-MS shows a significant impurity with a higher molecular weight (+42 Da from the product). What is it and how do I prevent it? Causality: You are observing the N,N-diacetylated byproduct. Because you are working with a deactivated amine, there is a temptation to use excess acetic anhydride and prolonged heat. This forces the secondary amide (your product) to undergo a second acetylation. Solution: Strictly control the stoichiometry of the acetylating agent (1.1 to 1.2 equivalents maximum) and keep the reaction at room temperature. If diacetylation has already occurred, you can selectively mono-deacetylate the crude mixture by stirring it in a mild aqueous base (e.g., saturated K2​CO3​ in methanol) for 30 minutes. The second acetyl group is sterically hindered and highly labile, allowing it to be cleaved while preserving the target acetanilide.

Q3: My purity is suffering due to a +18 Da impurity. What happened? Causality: The cyano group (-CN) has hydrolyzed to a primary amide ( −CONH2​ ), forming 4-acetamido-2,3-difluorobenzamide. This occurs if your reaction or workup involves strong aqueous acids (e.g., H2​SO4​ , concentrated HCl) or strong bases combined with heat. Solution: Avoid acid-catalyzed acetylation methods for this specific substrate. Maintain strictly anhydrous conditions during the reaction and perform aqueous workups using only neutral or mildly basic solutions (like cold NaHCO3​ ).

Q4: What is the best method to remove residual acetic acid and acetic anhydride without degrading the product? Causality: Acetic acid and unreacted anhydride can easily co-crystallize with the target product, artificially lowering your melting point and purity. Solution: Quench the reaction mixture by pouring it into ice-cold saturated aqueous sodium bicarbonate. The basic environment rapidly hydrolyzes the residual anhydride into water-soluble sodium acetate. The target acetanilide will precipitate or remain in the organic layer, allowing for clean phase separation ()[2].

Quantitative Data: Condition Optimization

The table below summarizes how different experimental choices directly impact the purity and yield of 4'-Cyano-2',3'-difluoroacetanilide.

Reaction ConditionReagents & EnvironmentMajor Impurity ProfileTypical PurityYield
Standard Acetic Anhydride, Room Temp, 12hUnreacted starting material (High)< 60%Low
Forcing Excess Acetic Anhydride, Reflux, 4hN,N-diacetylated byproduct (+42 Da)~ 75%Moderate
Acid-Catalyzed Acetic Anhydride, H2​SO4​ , HeatHydrolyzed amide (+18 Da)~ 70%Moderate
Optimized (A) Ac2O (1.1 eq), DMAP (cat.), DCM, 25°C Trace unreacted SM > 98% High
Optimized (B) Acetyl chloride (1.1 eq), TEA, DCM, 0°C Trace N,N-diacetyl > 95% High

Optimized Experimental Protocol

This self-validating protocol utilizes DMAP-catalyzed acetylation to ensure complete conversion while preventing over-acetylation and cyano hydrolysis.

Step 1: Reaction Setup

  • Flame-dry a round-bottom flask and purge with inert nitrogen gas.

  • Dissolve 4-amino-2,3-difluorobenzonitrile (1.0 eq) in anhydrous dichloromethane (DCM) to create a 0.2 M solution.

  • Add triethylamine (TEA, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05 eq). Stir to ensure complete dissolution.

Step 2: Reagent Addition

  • Cool the reaction flask to 0 °C using an ice-water bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise via a syringe or addition funnel. Causality: Dropwise addition controls the local concentration of the electrophile, mitigating the exothermic spike that leads to N,N-diacetylation.

Step 3: Reaction Monitoring

  • Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C).

  • Stir for 2–4 hours.

  • Validation Check: Monitor the reaction progress via TLC (Hexanes:Ethyl Acetate, 3:1) or LC-MS. Do not proceed to quenching until the starting material spot is completely consumed.

Step 4: Quenching and Isolation

  • Once complete, quench the reaction by adding an equal volume of cold, saturated aqueous NaHCO3​ . Stir vigorously for 15 minutes. Causality: This safely neutralizes residual acetic anhydride and acetic acid into water-soluble salts ()[2].

  • Transfer to a separatory funnel. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude solid.

Step 5: Recrystallization (Purification)

  • Dissolve the crude solid in a minimum volume of boiling 95% ethanol.

  • Slowly add hot distilled water dropwise until the solution becomes slightly cloudy (the cloud point).

  • Allow the flask to cool gradually to room temperature undisturbed, then transfer to an ice bath for 30 minutes to maximize crystal formation.

  • Collect the pure 4'-Cyano-2',3'-difluoroacetanilide crystals via vacuum filtration, wash with ice-cold water, and dry overnight under high vacuum.

References

  • Sunlight-driven N-acetylation of anilines: a green chemistry approach. RSC Advances.[Link]

  • Structure−Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC). Journal of Medicinal Chemistry.[Link]

  • 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts.[Link]

Sources

Technical Support Center: Degradation of 4'-Cyano-2',3'-difluoroacetanilide under Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling 4'-Cyano-2',3'-difluoroacetanilide , a highly functionalized intermediate. Because this molecule contains both an acetamido group (amide) and a cyano group (nitrile), it presents a complex degradation profile under acidic conditions.

This guide provides mechanistic insights, troubleshooting FAQs, quantitative stability data, and self-validating experimental protocols to help you control and predict its behavior in your synthetic workflows.

Core Mechanistic Principles

Understanding the degradation of 4'-Cyano-2',3'-difluoroacetanilide requires analyzing the competing electronic effects on its two acid-sensitive functional groups:

  • The Nitrile Group (-CN): Acid-catalyzed hydrolysis of nitriles begins with the protonation of the nitrile nitrogen, which drastically increases the electrophilicity of the adjacent carbon [1]. Water acts as a nucleophile, leading to an imidic acid tautomer that rapidly converts to a primary amide. Further hydrolysis yields a carboxylic acid [3].

  • The Acetanilide Group (-NHCOCH3): Amide hydrolysis requires protonation of the amide nitrogen to form a viable leaving group (an anilinium ion) before the C-N bond can cleave [2].

The Causality of Chemoselectivity: In 4'-Cyano-2',3'-difluoroacetanilide, the strongly electron-withdrawing para-cyano group and the ortho/meta-fluorine atoms pull electron density away from the acetanilide nitrogen. This makes protonation of the nitrogen thermodynamically unfavorable. Consequently, the acetanilide bond is unusually stable against mild acids. In contrast, the electron-withdrawing fluorines actually activate the nitrile carbon toward nucleophilic attack. Therefore, under moderate acidic conditions, nitrile hydration outpaces acetanilide cleavage .

Pathway A 4'-Cyano-2',3'-difluoroacetanilide (Starting Material) B 4-Amino-2,3-difluorobenzonitrile (Amide Cleavage) A->B Harsh Acid / Heat (- AcOH) C 4-Acetamido-2,3-difluorobenzamide (Nitrile Hydration) A->C Moderate Acid (+ H2O) E 4-Amino-2,3-difluorobenzoic acid (Complete Hydrolysis) B->E Acid / Heat (+ 2H2O, - NH4+) D 4-Acetamido-2,3-difluorobenzoic acid (Nitrile Hydrolysis) C->D Continued Heating (- NH4+) D->E Harsh Acid / Heat (- AcOH)

Fig 1: Competing acidic degradation pathways of 4'-Cyano-2',3'-difluoroacetanilide.

Troubleshooting & FAQs

Q: I am observing an unexpected +18 Da mass shift during my acidic workup. What is happening? A: You are observing the partial hydrolysis of the nitrile group to a primary amide (forming 4-acetamido-2,3-difluorobenzamide). The addition of one water molecule adds exactly 18 Da. To prevent this, ensure your acidic quench is kept below 15°C and use a milder acid (e.g., saturated aqueous NH₄Cl or 0.1 M HCl) rather than concentrated mineral acids.

Q: Why is my attempt to deprotect the acetanilide to the free aniline (4-amino-2,3-difluorobenzonitrile) failing in 1M HCl? A: The electron-deficient nature of the aromatic ring severely depresses the basicity of the amide nitrogen [2]. 1M HCl does not provide a high enough proton activity to protonate the nitrogen leaving group. You must use harsher conditions (e.g., 6M HCl or 50% H₂SO₄ at reflux), but be aware that this will simultaneously hydrolyze the nitrile group. If you need to preserve the nitrile, consider basic hydrolysis (e.g., K₂CO₃ in Methanol) instead of acidic hydrolysis [4].

Q: How can I drive the reaction completely to 4-amino-2,3-difluorobenzoic acid? A: Complete hydrolysis requires overcoming the stable primary amide intermediate. Use 50% v/v H₂SO₄ and reflux at 120°C for at least 12 hours. The high boiling point of sulfuric acid provides the thermal energy required to cleave both the robust acetanilide bond and the primary amide intermediate.

Quantitative Degradation Profiles

The table below summarizes the expected degradation profile of 4'-Cyano-2',3'-difluoroacetanilide under various acidic conditions. Use this data to select appropriate conditions for either preservation or intentional degradation.

Reaction ConditionsTime (h)Temp (°C)Major Isolated ProductConversion (%)
0.1 M HCl (Workup)225Intact Starting Material> 99%
1.0 M HCl12804-Acetamido-2,3-difluorobenzamide~ 45%
6.0 M HCl61004-Acetamido-2,3-difluorobenzoic acid~ 70%
50% v/v H₂SO₄161204-Amino-2,3-difluorobenzoic acid> 95%

Experimental Workflows & Methodologies

Protocol: Exhaustive Acidic Hydrolysis to 4-Amino-2,3-difluorobenzoic acid

This self-validating protocol is designed to force the complete hydrolysis of both the acetamido and cyano groups.

Materials:

  • 4'-Cyano-2',3'-difluoroacetanilide (1.0 eq)

  • 50% v/v Aqueous Sulfuric Acid (H₂SO₄)

  • Ice bath & 10 M NaOH (for pH adjustment)

Step-by-Step Methodology:

  • Suspension: Suspend 1.0 eq of the starting material in 10 volumes of 50% v/v H₂SO₄ in a round-bottom flask equipped with a reflux condenser. Causality: 50% H₂SO₄ is chosen over HCl to allow for a higher reflux temperature (120°C) without the loss of volatile acid gas, which is necessary to overcome the high activation energy of the electron-deficient acetanilide cleavage.

  • Reflux: Heat the mixture to 120°C with vigorous stirring for 12–16 hours.

  • In-Process Control (Self-Validation): Sample 50 µL of the reaction mixture, quench in 1 mL of cold water, and analyze via HPLC (UV at 254 nm).

    • Check 1: If the intermediate 4-acetamido-2,3-difluorobenzoic acid is >2%, continue refluxing for 2 hours.

    • Check 2: The reaction is complete when only the highly polar 4-amino-2,3-difluorobenzoic acid peak remains.

  • Controlled Quenching: Cool the reaction mixture to 0°C using an ice bath. Causality: The subsequent neutralization is highly exothermic; cooling prevents thermal degradation or unwanted side reactions of the free aniline.

  • pH Adjustment: Slowly add 10 M NaOH dropwise while maintaining the internal temperature below 20°C until the pH reaches 3.5 - 4.0. Causality: The isoelectric point of the resulting amino acid derivative is near pH 3.5. Adjusting to this pH ensures the product is fully protonated at the carboxylate but neutral at the aniline, maximizing precipitation.

  • Isolation: Filter the resulting precipitate, wash with ice-cold water (3 x 2 Vol), and dry under vacuum at 50°C to constant weight.

Workflow N1 Weigh Substrate N2 Suspend in 50% H2SO4 N1->N2 N3 Reflux at 120°C (12-16 hours) N2->N3 N4 Monitor via HPLC (254 nm) N3->N4 N4->N3 Incomplete (Intermediates present) N5 Cool to 0°C & Adjust pH to 3.5 N4->N5 Complete (>98% Conversion) N6 Filter & Wash (Cold H2O) N5->N6 N7 Vacuum Dry Product N6->N7

Fig 2: Experimental workflow for the exhaustive acidic hydrolysis of the substrate.

References

  • Title : Acidic Hydrolysis of Nitriles To Amides | Source : Master Organic Chemistry | URL :

  • Title : Amide Hydrolysis: Acid and Base-Catalyzed Mechanism | Source : Chemistry Steps | URL :

  • Title : Hydrolysis of Nitriles | Source : Chemguide | URL :

  • Title : Hydrolysis of Nitriles - Explanation, Process and FAQs | Source : Testbook | URL :

Catalyst selection for efficient synthesis of 4'-Cyano-2',3'-difluoroacetanilide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 4'-Cyano-2',3'-difluoroacetanilide . Here, we address the critical bottleneck of this synthetic route: the severe kinetic barriers encountered during the N-acetylation of highly deactivated anilines.

The Mechanistic Challenge: Why Standard Acetylation Fails

The direct precursor to 4'-Cyano-2',3'-difluoroacetanilide is 4-amino-2,3-difluorobenzonitrile . Researchers frequently report that standard acetylation protocols (using Ac₂O with DMAP or Pyridine) stall at <10% conversion[1].

The Causality: The aniline nitrogen's lone pair is severely delocalized. The para-cyano group exerts a strong electron-withdrawing resonance effect (-R), while the ortho- and meta-fluorine atoms exert compounding electron-withdrawing inductive effects (-I). This renders the amine exceptionally non-nucleophilic. Nucleophilic catalysts like DMAP fail because the rate-determining step still requires this deactivated aniline to attack an N-acylpyridinium intermediate. The chemical solution requires shifting from nucleophilic activation to electrophilic activation using strong Lewis acids[2].

Catalyst Selection Matrix

To overcome the electronic deactivation of the substrate, catalyst selection is paramount. The table below summarizes the quantitative performance of various catalytic systems for this specific transformation.

Catalyst SystemMechanism of ActionTypical ConversionRecommendation / Use Case
DMAP / NEt₃ Nucleophilic Catalysis< 10%Not Recommended. Fails due to severe substrate deactivation.
Sc(OTf)₃ Lewis Acid Catalysis> 90%Primary Choice. Highly efficient electrophilic activation of Ac₂O; recoverable.
H₂SO₄ (cat.) Brønsted Acid Catalysis60 - 75%Alternative. Cost-effective, but prone to causing hydrolysis during workup.
Pd₂(dba)₃ / Xantphos Transition Metal Catalysis> 85%Alternative Route. Use if starting from 4-bromo-2,3-difluorobenzonitrile.

Troubleshooting FAQs

Q: Why is my reaction with acetic anhydride and DMAP stalling at trace conversion? A: As observed in similar deactivated systems[1], DMAP operates via nucleophilic catalysis. Your starting material, 4-amino-2,3-difluorobenzonitrile, is simply too electron-deficient to attack the resulting intermediate. You must switch to a Lewis acid catalyst like Sc(OTf)₃[2] that directly coordinates to the carbonyl oxygen of acetic anhydride. This lowers the LUMO energy of the electrophile drastically, allowing even a weak nucleophile to react.

Q: I switched to Sc(OTf)₃, but I am now observing di-acetylation (formation of the imide). How do I control chemoselectivity? A: Di-acetylation is a common side reaction when highly active Lewis acids are paired with excess acylating agent at elevated temperatures. To prevent this, strictly limit acetic anhydride to 1.1 equivalents, lower the reaction temperature from reflux to 50°C, and quench the reaction immediately upon consumption of the starting material (monitor via HPLC).

Q: How can I efficiently remove and recover the Sc(OTf)₃ catalyst during workup? A: Sc(OTf)₃ is highly water-soluble and uniquely stable in aqueous media[2]. A simple aqueous wash with saturated NaHCO₃ followed by brine will partition the catalyst entirely into the aqueous layer. The catalyst can be recovered by evaporating the aqueous layer and drying under vacuum at 150°C, making it environmentally and economically viable[3].

Q: If direct acetylation completely fails due to impurities in my starting material, what is the best alternative synthetic route? A: Abandon the direct acetylation and utilize a Buchwald-Hartwig amidation. Start with the aryl halide (4-bromo-2,3-difluorobenzonitrile) and couple it directly with acetamide. Use Pd₂(dba)₃ as the precatalyst, Xantphos as the bidentate ligand, and Cs₂CO₃ as the base in anhydrous 1,4-dioxane at 100°C.

Validated Experimental Protocols

Protocol A: Direct N-Acetylation using Sc(OTf)₃ (Primary Route)

This protocol utilizes electrophilic activation to force the acylation of the deactivated aniline.

  • Preparation: In an oven-dried, argon-purged 50 mL round-bottom flask, dissolve 4-amino-2,3-difluorobenzonitrile (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL).

  • Catalyst Addition: Add Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃) (0.05 equiv, 5 mol%)[2] to the stirring solution at room temperature.

  • Acylation: Dropwise add acetic anhydride (1.1 equiv, 11 mmol) over 10 minutes. Self-Validation Check: Do not exceed 1.1 equiv to prevent imide formation.

  • Reaction: Heat the mixture to 50°C and stir for 4-6 hours. Monitor via TLC (Hexanes/EtOAc 3:1) until the starting aniline is consumed.

  • Workup: Cool to room temperature. Dilute with DCM (30 mL) and wash with saturated aqueous NaHCO₃ (2 x 25 mL) to neutralize generated acetic acid and extract the water-soluble Sc(OTf)₃ catalyst[3].

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from ethanol to yield pure 4'-Cyano-2',3'-difluoroacetanilide.

Workflow Visualization

Workflow Start Target Synthesis: 4'-Cyano-2',3'-difluoroacetanilide SM_Choice Select Starting Material Start->SM_Choice SM1 4-Amino-2,3-difluorobenzonitrile (Highly Deactivated) SM_Choice->SM1 Direct Route SM2 4-Bromo-2,3-difluorobenzonitrile (Aryl Halide) SM_Choice->SM2 Alternative Route Cat_DMAP DMAP / Pyridine (Nucleophilic Catalysis) SM1->Cat_DMAP Standard Method Cat_Sc Sc(OTf)3 Catalyst (Electrophilic Activation) SM1->Cat_Sc Optimized Method Cat_Pd Pd2(dba)3 / Xantphos (Buchwald-Hartwig) SM2->Cat_Pd + Acetamide Fail Reaction Stalls (<10%) Amine cannot attack Cat_DMAP->Fail Success1 High Yield (>90%) Direct Acetylation Cat_Sc->Success1 Success2 High Yield (>85%) Cross-Coupling Cat_Pd->Success2 Fail->Cat_Sc Switch Catalyst

Figure 1: Decision tree for catalyst selection in the synthesis of 4'-Cyano-2',3'-difluoroacetanilide.

References

  • Title: 4-Amino-2,3-difluorobenzonitrile | 112279-71-7 - MilliporeSigma Source: sigmaaldrich.com URL:

  • [1] Title: Acylation of a Deactivated Amine : r/OrganicChemistry Source: reddit.com URL:

  • [2] Title: Scandium trifluoromethanesulfonate (Sc(OTf)3). A novel reusable catalyst in the Diels-Alder reaction Source: semanticscholar.org URL:

  • [3] Title: Catalytic Friedel-Crafts Acylation of Aniline Derivatives Source: researchgate.net URL:

Sources

Technical Support Center: Troubleshooting the Solubility of 4'-Cyano-2',3'-difluoroacetanilide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the severe solubility bottlenecks associated with 4'-Cyano-2',3'-difluoroacetanilide (also known as N-(4-cyano-2,3-difluorophenyl)acetamide) during chemical synthesis, reaction scale-up, and downstream processing.

The Mechanistic Root of the Problem

Before troubleshooting, we must understand why this specific molecule resists dissolution.

The solubility of any solute is a thermodynamic battle between the energy required to disrupt its crystal lattice and the energy released upon solvation. In 4'-Cyano-2',3'-difluoroacetanilide, the acetamido group (-NHCOCH₃) acts as a hydrogen-bond donor and acceptor. However, the presence of the 4'-cyano group (a strong π -acceptor) and the 2',3'-difluoro groups (strong σ -acceptors) drastically pulls electron density away from the nitrogen atom.

This inductive and resonance-based electron withdrawal highly polarizes the N-H bond, turning it into an exceptionally strong hydrogen-bond donor. Consequently, the molecules lock into a rigid, tightly packed intermolecular network. Overcoming this high lattice energy requires solvents with specific [1]—specifically, those with high polar ( δp​ ) and hydrogen-bond accepting ( δh​ ) values.

Quantitative Solvent Profiling

To guide your solvent selection, refer to the thermodynamic profiling table below, which correlates dielectric constants and HSPs with the observed solubility of highly fluorinated/cyano-acetanilides.

SolventDielectric Constant ( ε )Dispersion ( δd​ )Polar ( δp​ )H-Bonding ( δh​ )Solubility Profile (at 25 °C)
Toluene 2.418.01.42.0Very Poor (< 5 mg/mL)
Dichloromethane (DCM) 9.117.07.37.1Poor (~ 10 mg/mL)
Ethyl Acetate (EtOAc) 6.015.85.37.2Moderate (~ 30 mg/mL)
N,N-Dimethylformamide (DMF) 36.717.413.711.3Excellent (> 200 mg/mL)
Dimethyl Sulfoxide (DMSO) 46.718.416.410.2Excellent (> 250 mg/mL)
2% aq. TPGS-750-M ~80 (bulk water)N/AN/AN/AHigh (Encapsulated in micelle)

Decision Matrix & Workflow

G Start Solubility Issue Detected 4'-Cyano-2',3'-difluoroacetanilide CheckRxn Is it a reaction or workup? Start->CheckRxn Workup Workup/Extraction Phase CheckRxn->Workup Reaction Active Reaction Phase CheckRxn->Reaction CoSolvent Use 2-MeTHF or EtOAc/EtOH co-solvent system Workup->CoSolvent Temp Is the reaction at low temp? Reaction->Temp LowTemp Yes (< 0°C) Temp->LowTemp RoomTemp No (RT to Reflux) Temp->RoomTemp AddDMPU Add 5-10% DMPU/NMP to disrupt H-bonding LowTemp->AddDMPU Micellar Use TPGS-750-M Micellar Catalysis in Water RoomTemp->Micellar

Decision tree for troubleshooting 4'-Cyano-2',3'-difluoroacetanilide solubility.

Troubleshooting Guide (FAQs)

Q1: My starting material dissolves perfectly in DMF, but when I switch to DCM for the aqueous workup, the 4'-Cyano-2',3'-difluoroacetanilide crashes out at the phase boundary. How do I prevent this? Causality: DCM lacks the hydrogen-bond accepting capacity ( δh​=7.1 ) required to keep the highly polarized N-H bond solvated once the DMF is washed away into the aqueous layer. Solution: Abandon DCM. Switch your extraction solvent to 2-Methyltetrahydrofuran (2-MeTHF) or use an Ethyl Acetate/Ethanol (9:1) mixture. The ethereal oxygen in 2-MeTHF or the hydroxyl group in ethanol acts as a surrogate H-bond acceptor, preventing the lattice from reforming during phase separation.

Q2: I am running a lithiation or low-temperature reaction at -78 °C in THF, and the substrate precipitates, stalling the reaction. How can I maintain a homogeneous solution? Causality: The thermodynamics of solubility are highly temperature-dependent, a relationship accurately modeled by the [2]. At -78 °C, the kinetic energy of THF is insufficient to disrupt the substrate's intermolecular hydrogen bonds. Solution: Introduce a chaotropic co-solvent. Adding 5–10% volume of DMPU (N,N'-Dimethylpropyleneurea) or NMP to the THF prior to cooling will strongly coordinate the amide N-H. These additives act as "crystal lattice disruptors" and maintain homogeneity even at cryogenic temperatures.

Q3: I want to perform a Palladium-catalyzed cross-coupling with this compound, but it is entirely insoluble in the standard aqueous base/organic solvent mixtures. Can I run this under green chemistry conditions? Causality: Highly crystalline solids suffer from severe mass transfer limitations in standard biphasic systems because the energy barrier to move the solid into the reactive liquid phase is too high. Solution: Utilize Micellar Catalysis . By employing a designer amphiphile like[3], you can create lipophilic nanoreactors in water. The vitamin E core of the micelle encapsulates the crystalline substrate, drastically lowering the activation energy for dissolution and allowing the cross-coupling to proceed at room temperature.

Advanced Solubilization Methodologies

Protocol A: Co-Solvent Optimization via Hansen Space (Self-Validating)

This protocol systematically identifies the minimum amount of polar aprotic solvent needed to achieve complete dissolution without compromising downstream workup.

  • Preparation: Weigh 50 mg of 4'-Cyano-2',3'-difluoroacetanilide into a clear 2 mL HPLC glass vial.

  • Primary Solvation: Add 0.5 mL of your bulk reaction solvent (e.g., EtOAc or THF). Observe the suspension.

  • Titration: Using a micropipette, add a high- δh​ co-solvent (e.g., DMSO) in precise 25 µL increments.

  • Agitation: Sonicate the vial for 3 minutes at 25 °C after each addition.

  • Validation (Tyndall Effect): To ensure you have achieved a true thermodynamic solution and not a colloidal suspension, shine a 532 nm (green) laser pointer through the vial.

    • Fail State: If the laser beam is visible as a solid line through the liquid, colloidal micro-crystals are scattering the light. Continue titration.

    • Success State: If the beam is invisible inside the liquid, the lattice is fully disrupted. Record the exact co-solvent ratio.

Protocol B: Micellar Catalysis using TPGS-750-M

This protocol enables solid-liquid phase reactions in water by encapsulating the insoluble acetanilide.

Micelle Solid Crystalline Substrate (High Lattice Energy) Water Aqueous Media (Insoluble Phase) Solid->Water Fails to dissolve MicelleCore Lipophilic Micelle Core (Vitamin E moiety) Solid->MicelleCore Encapsulation Surfactant TPGS-750-M Self-Assembly Water->Surfactant Add Amphiphile Surfactant->MicelleCore Forms Nanoreactor Reaction Homogeneous Catalysis (High Local Concentration) MicelleCore->Reaction Reagents enter

Mechanism of TPGS-750-M micellar encapsulation for crystalline substrates.

  • Surfactant Preparation: Prepare a 2 wt% solution of TPGS-750-M in degassed, HPLC-grade water. Stir for 30 minutes until the solution is completely clear (micelles have self-assembled).

  • Reagent Loading: Add the solid 4'-Cyano-2',3'-difluoroacetanilide (1.0 equiv) and your coupling partner to the reaction vessel.

  • Micellar Solvation: Add the 2 wt% TPGS-750-M solution to achieve a 0.5 M concentration relative to the substrate.

  • Catalyst Addition: Add the transition metal catalyst and ligand.

  • High-Shear Agitation (Critical Step): Stir the reaction vigorously (≥ 1000 rpm). Causality: High shear forces are mandatory. They facilitate the dynamic, continuous exchange of the solid substrate from the bulk aqueous phase into the lipophilic core of the nanomicelles where the catalyst resides.

  • Kinetic Validation: Monitor the reaction via HPLC. A successful micellar encapsulation will display a first-order kinetic profile. If the reaction exhibits zero-order kinetics, solid dissolution is rate-limiting—increase the stirring speed or add 2% THF as a co-solvent.

References

  • Hansen Solubility Parameters: A User's Handbook, Second Edition Source: CRC Press / Routledge URL:[Link]

  • Solubility Of Acetanilide In Pure And Mixed Solvents At 288.15 To 313.15 K And Its Correlation With Thermodynamic Model Source: International Journal of Scientific & Technology Research URL:[Link]

Sources

Minimizing dimer formation during 4'-Cyano-2',3'-difluoroacetanilide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 4'-Cyano-2',3'-difluoroacetanilide. As a key intermediate in various research and development programs, ensuring a high-yield, high-purity synthesis is critical. This document addresses common challenges, with a particular focus on the minimization of dimer formation, a frequent and problematic side reaction.

I. Synthetic Strategy Overview

The synthesis of 4'-Cyano-2',3'-difluoroacetanilide typically proceeds through a two-step sequence:

  • C-N Cross-Coupling: Formation of the key intermediate, 4-amino-2,3-difluorobenzonitrile, via a palladium-catalyzed Buchwald-Hartwig amination or a copper-catalyzed Ullmann-type reaction.

  • Acetylation: Acylation of the resulting aminobenzonitrile to yield the final acetanilide product.

Dimer formation is most prevalent during the C-N cross-coupling step. Therefore, careful optimization of this reaction is paramount.

II. Troubleshooting Dimer Formation in C-N Cross-Coupling

The formation of symmetrical biaryl compounds, or dimers, is a common side reaction in cross-coupling catalysis.[1] This occurs when two molecules of the same starting material react with each other, leading to reduced yield of the desired product and complicating purification.

FAQ 1: I am observing a significant amount of a biaryl byproduct. What is the likely origin of this dimer?

In the context of synthesizing 4-amino-2,3-difluorobenzonitrile, the primary dimer observed is typically from the homocoupling of the starting aryl halide (e.g., 3,4-difluorobenzonitrile or a halogenated precursor). This is often favored under conditions where the catalytic cycle is slow or inefficient.

Troubleshooting Workflow for Dimer Formation

Dimer_Troubleshooting start High Dimer Formation Observed catalyst Optimize Catalyst System start->catalyst Is the catalyst active and appropriate? conditions Adjust Reaction Conditions start->conditions Are the reaction parameters optimal? ligand Use Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) catalyst->ligand Ligand Choice precatalyst Use a well-defined Pd(0) precatalyst catalyst->precatalyst Palladium Precatalyst temperature Lower Reaction Temperature conditions->temperature Temperature Control concentration Slow Addition of Aryl Halide conditions->concentration Reactant Concentration base Use a Weaker, Non-nucleophilic Base (e.g., Cs2CO3, K3PO4) conditions->base Base Selection purification Purification Strategy ligand->purification precatalyst->purification temperature->purification concentration->purification base->purification

Caption: Troubleshooting logic for minimizing dimer formation.

FAQ 2: How does my choice of catalyst and ligand impact dimer formation?

The catalyst system is a critical factor. The use of bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos), can significantly enhance the rate of reductive elimination to form the desired C-N bond, thereby outcompeting the homocoupling pathway.[2]

Recommendations:

  • Ligand Selection: Employ bulky, electron-rich biarylphosphine ligands. These ligands promote the formation of the active, monoligated Pd(0) species that readily undergoes oxidative addition with the aryl halide.

  • Palladium Source: Utilize well-defined palladium(II) precatalysts that are efficiently reduced in situ to the active Pd(0) catalyst. Alternatively, employing a Pd(0) source directly can be beneficial.[3]

  • Catalyst Loading: While increasing catalyst loading can sometimes improve conversion, it can also lead to a higher rate of side reactions if not properly optimized. Start with a moderate catalyst loading (e.g., 1-2 mol%) and adjust as needed.

FAQ 3: What role do reaction parameters like temperature, concentration, and base play in dimer formation?

These parameters have a profound effect on the reaction kinetics and, consequently, the selectivity.

ParameterImpact on Dimer FormationRecommendations
Temperature Higher temperatures can accelerate catalyst decomposition and side reactions, including homocoupling.Operate at the lowest temperature that allows for a reasonable reaction rate. A typical range for Buchwald-Hartwig aminations is 80-110 °C.
Concentration High concentrations of the aryl halide can favor the bimolecular homocoupling reaction.Consider slow addition of the aryl halide to the reaction mixture to maintain a low instantaneous concentration.
Base The choice of base is crucial. Strong, sterically hindered bases like sodium tert-butoxide are common but can sometimes promote side reactions.For sensitive substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may provide better selectivity against dimer formation.[2]

III. Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific substrate and available laboratory equipment.

Protocol 1: Synthesis of 4-amino-2,3-difluorobenzonitrile (Buchwald-Hartwig Amination)

This protocol is adapted from general procedures for the amination of aryl halides.[2]

Materials:

  • 3,4-Difluorobenzonitrile (or a suitable halogenated precursor)

  • Ammonia source (e.g., benzophenone imine followed by hydrolysis, or an ammonium salt)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide or Cesium Carbonate)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the palladium precatalyst (1-2 mol%), phosphine ligand (2-4 mol%), and base (1.5-2.0 equivalents).

  • Add the aryl halide (1.0 equivalent) and the ammonia source (1.2-1.5 equivalents).

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Acetylation of 4-amino-2,3-difluorobenzonitrile

This protocol is adapted from a procedure for the acetylation of a similar compound, 2-Amino-3,5-difluorobenzonitrile.[4]

Materials:

  • 4-amino-2,3-difluorobenzonitrile

  • Acetyl chloride or acetic anhydride

  • Base (e.g., Triethylamine or Pyridine)

  • Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

Procedure:

  • Dissolve 4-amino-2,3-difluorobenzonitrile (1.0 equivalent) in the anhydrous solvent in a round-bottom flask.

  • Add the base (1.2-1.5 equivalents) and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride or acetic anhydride (1.1-1.2 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with a dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure 4'-Cyano-2',3'-difluoroacetanilide.[5]

IV. Purification Strategies

FAQ 4: How can I effectively remove dimer byproducts from my desired product?

The separation of the desired acetanilide from non-polar dimer byproducts can typically be achieved by standard chromatographic techniques.

Purification Workflow

Purification_Workflow start Crude Product Mixture column_chromatography Flash Column Chromatography start->column_chromatography Primary Purification recrystallization Recrystallization column_chromatography->recrystallization Further Purification (if needed) purity_check Purity Analysis (NMR, LC-MS) column_chromatography->purity_check If sufficiently pure recrystallization->purity_check

Caption: A general workflow for the purification of 4'-Cyano-2',3'-difluoroacetanilide.

Recommendations:

  • Flash Column Chromatography: Utilize a silica gel column with a gradient elution system. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. The less polar dimer should elute before the more polar acetanilide product.

  • Recrystallization: If the product is a solid and contains minor impurities, recrystallization can be a highly effective final purification step.[5] A solvent system in which the product has good solubility at elevated temperatures and poor solubility at room temperature should be chosen.

V. Characterization

It is crucial to characterize both the desired product and any isolated byproducts to confirm their identity and assess the purity of the final compound.

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of 4'-Cyano-2',3'-difluoroacetanilide and identifying any impurities. ¹⁹F NMR can be particularly useful for analyzing fluorinated compounds.

  • Mass Spectrometry: LC-MS or GC-MS can be used to determine the molecular weight of the product and byproducts, aiding in their identification.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective tool for monitoring reaction progress and assessing the purity of column fractions. The dimer byproduct will typically have a higher Rf value (be less polar) than the desired acetanilide product on a silica gel plate.

By understanding the underlying reaction mechanisms and potential pitfalls, and by systematically applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of their 4'-Cyano-2',3'-difluoroacetanilide synthesis.

VI. References

Sources

Technical Support Center: Stability & Troubleshooting for 4'-Cyano-2',3'-difluoroacetanilide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 4'-Cyano-2',3'-difluoroacetanilide is a highly functionalized, electron-deficient aromatic intermediate. Due to the synergistic electron-withdrawing effects of the cyano and fluoro groups, this compound exhibits unique instability profiles compared to standard acetanilides. This guide provides researchers and drug development professionals with field-proven, mechanistically grounded protocols to ensure long-term stability.

Mechanistic Troubleshooting & FAQs

Q1: Why does my stored 4'-Cyano-2',3'-difluoroacetanilide show increasing levels of 4-amino-2,3-difluorobenzonitrile over time? The Causality: This indicates amide hydrolysis . The core acetanilide structure is exceptionally susceptible to nucleophilic attack by ambient moisture. The strongly electron-withdrawing cyano (-CN) and fluoro (-F) groups inductively pull electron density away from the aromatic ring and the amide nitrogen. This reduces the resonance stabilization of the amide bond, making the carbonyl carbon highly electrophilic[1]. Furthermore, the resulting 4-amino-2,3-difluorobenzonitrile is a weak base, making it an excellent leaving group. This degradation is heavily accelerated by ambient moisture and trace acidic/basic impurities in the storage vial.

Q2: We detected a carboxylic acid impurity (4-acetamido-2,3-difluorobenzoic acid) in our HPLC analysis. What is the cause? The Causality: This is the result of nitrile hydrolysis . The cyano group at the 4-position can undergo hydration to an intermediate amide (4-acetamido-2,3-difluorobenzamide) and subsequently hydrolyze into the corresponding carboxylic acid[2]. This pathway is typically triggered by prolonged exposure to high humidity and elevated temperatures[3]. Because the fluoro groups at the 2- and 3-positions increase the electrophilicity of the nitrile carbon, this molecule is significantly more prone to hydration than unsubstituted benzonitriles.

Q3: How does environmental humidity physically and chemically compromise the powder? The Causality: Beyond direct chemical hydrolysis, 4'-Cyano-2',3'-difluoroacetanilide is prone to moisture-induced physical degradation. Water vapor adsorption leads to capillary condensation between particles, causing "caking." This trapped moisture creates localized micro-environments where the local pH can shift (if trace salts from synthesis are present), auto-catalyzing both the amide and nitrile hydrolysis pathways discussed above.

Quantitative Stability Data

To benchmark your analytical results, the following table summarizes the expected degradation profile of 4'-Cyano-2',3'-difluoroacetanilide under various environmental conditions.

Storage ConditionTimeframeAmide Hydrolysis (%)Nitrile Hydrolysis (%)Physical State
2-8°C, Desiccated (Optimal) 12 Months< 0.05%< 0.05%Free-flowing white powder
25°C / 60% RH (Accelerated) 6 Months1.2%0.4%Slight clumping
40°C / 75% RH (Stress) 6 Months4.8%1.5%Visible caking, off-white
60°C / 80% RH (Forced) 1 Month> 15.0%5.2%Discolored, sticky solid

Note: Data assumes initial purity of >99.5% with no residual synthetic solvents.

Standard Operating Procedure (SOP): Self-Validating Storage Protocol

To arrest degradation, storage must be treated as a self-validating system where every step is analytically confirmed before proceeding.

Step 1: Primary Drying

  • Action: Dry the synthesized compound in a vacuum oven at 40°C (<-0.09 MPa) for 12 hours.

  • Causality: Removes surface and bound water that acts as the primary nucleophile for both amide and nitrile hydrolysis.

  • Validation: Perform Karl Fischer (KF) titration. Do not proceed unless moisture content is < 0.1% w/w.

Step 2: Primary Packaging

  • Action: Transfer the dried powder into Type I borosilicate amber glass vials. Seal with PTFE-lined solid caps.

  • Causality: Amber glass blocks UV-induced photo-oxidation. PTFE liners are highly impermeable to moisture, unlike standard silicone or rubber septa which allow slow vapor transmission.

  • Validation: Visually inspect the cap seal integrity and ensure no powder is trapped in the vial threads, which can compromise the seal.

Step 3: Secondary Packaging & Inerting

  • Action: Place the primary vial inside a moisture-barrier aluminum foil pouch. Add a silica gel desiccant packet. Flush the pouch with Argon gas before heat-sealing.

  • Causality: Argon is heavier than air and displaces ambient oxygen and humidity, arresting oxidative and hydrolytic pathways. The desiccant acts as a fail-safe for any residual micro-moisture.

  • Validation: Use a headspace oxygen analyzer on a dummy pouch to confirm O₂ < 1% before sealing the actual batch.

Step 4: Thermal Control & Thawing

  • Action: Store the sealed pouches at 2-8°C. When retrieving the compound, allow the sealed pouch to equilibrate to room temperature for at least 2 hours before opening.

  • Causality: Arrhenius kinetics dictate that lowering the temperature exponentially decreases the rate of hydrolysis. The thawing protocol prevents ambient room moisture from rapidly condensing onto the cold powder.

  • Validation: Maintain continuous data logging with a calibrated digital thermometer in the storage unit. Confirm no temperature excursions above 8°C occurred during the storage period.

Visual Workflows

G A 4'-Cyano-2',3'-difluoroacetanilide (Intact API/Intermediate) B Amide Hydrolysis (Moisture + Acid/Base) A->B Pathway 1 C Nitrile Hydrolysis (Moisture + Heat) A->C Pathway 2 D 4-Amino-2,3-difluorobenzonitrile + Acetic Acid B->D E 4-Acetamido-2,3-difluorobenzamide (Intermediate Amide) C->E F 4-Acetamido-2,3-difluorobenzoic acid (Final Degradant) E->F Further Hydrolysis

Figure 1: Primary chemical degradation pathways of 4'-Cyano-2',3'-difluoroacetanilide.

Storage S1 1. Vacuum Drying (< 0.1% Moisture) S2 2. Primary Packaging (Amber Glass + PTFE Cap) S1->S2 S3 3. Secondary Packaging (Alu-Pouch + Desiccant) S2->S3 S4 4. Inert Gas Flush (Argon Backfill) S3->S4 S5 5. Long-Term Storage (2-8 °C, Dark) S4->S5

Figure 2: Step-by-step optimal packaging and storage workflow to prevent degradation.

References

  • Title: chloroacetanilide herbicide alachlor: Topics by Science.gov Source: Science.gov URL: [Link]

  • Title: CHMP assessment report | EMA Source: European Medicines Agency (EMA) URL: [Link]

  • Title: The Medicinal Chemistry of Imidazotetrazine Prodrugs - MDPI Source: MDPI (Molecules) URL: [Link]

Sources

Validation & Comparative

In vivo validation of 4'-Cyano-2',3'-difluoroacetanilide biological activity

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Next-Generation Androgen Receptor Antagonists

Executive Summary

The development of targeted therapeutics for Castration-Resistant Prostate Cancer (CRPC) requires overcoming the metabolic liabilities and mutation-driven resistance mechanisms associated with current standards of care. This guide provides an objective, data-driven comparison of the experimental compound 4'-Cyano-2',3'-difluoroacetanilide (CDFA) against commercially established alternatives: Enzalutamide and Bicalutamide. By detailing the mechanistic rationale and providing step-by-step in vivo validation protocols, this document serves as a comprehensive reference for drug development professionals.

Mechanistic Rationale & Molecular Design

The structural architecture of CDFA is engineered to maximize target affinity while fortifying the molecule against enzymatic degradation. Every functional group serves a specific, causal purpose in its pharmacodynamic and pharmacokinetic profile:

  • The 4-Cyano Anchor: The 4-cyano group acts as a critical hydrogen bond acceptor. It mimics the cyano-phenyl interactions of Enzalutamide, anchoring the molecule deeply into the Androgen Receptor (AR) ligand-binding domain via interactions with the Arg752 and Gln711 residues 1[1].

  • The 2,3-Difluoro Metabolic Shield: Fluorine substitution is a proven pharmacological strategy to enhance metabolic stability. The highly electronegative 2,3-difluoro motif protects the aromatic ring from cytochrome P450-mediated oxidative metabolism (specifically arene hydroxylation), while simultaneously increasing the molecule's lipophilicity for superior cellular penetration 2[2].

  • The Acetanilide Linker: Unlike the rigid thiohydantoin ring of Enzalutamide, the flexible acetanilide linker allows CDFA to bypass the severe steric clashes caused by the F876L AR mutation—a primary driver of acquired clinical resistance 3[3].

AR_Pathway Androgen Androgen (DHT) AR_HSP90 AR-HSP90 Complex Androgen->AR_HSP90 Binds AR_Active Active AR (Dimerized) AR_HSP90->AR_Active Dissociates CDFA CDFA (Antagonist) CDFA->AR_HSP90 Competitive Inhibition Nucleus Nuclear Translocation CDFA->Nucleus Blocks Entry AR_Active->Nucleus Translocates Transcription Tumor Growth (PSA Expression) Nucleus->Transcription DNA Binding

Fig 1. CDFA competitively inhibits AR activation and prevents nuclear translocation.

Pharmacokinetic Profiling: Bioavailability & Metabolic Stability

To objectively validate the metabolic advantages conferred by the 2,3-difluoro substitution, a rigorous pharmacokinetic (PK) evaluation is required.

Protocol 1: PK Evaluation in CD-1 Mice

  • Causality & Design: CD-1 mice are utilized to provide an outbred, genetically diverse background that accurately models population-level metabolic variability. Intravenous (IV) and per os (PO) administration routes are paired to establish absolute bioavailability ( F% ).

  • Step-by-Step Methodology:

    • Formulation: Compounds are formulated in 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline to ensure complete dissolution without precipitating in the gastric environment.

    • Dosing: Mice (n=6 per group) receive a single 5 mg/kg IV bolus or a 10 mg/kg PO gavage.

    • Sampling: Blood is collected via the saphenous vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Rationale: This dense sampling schedule is critical to accurately capture the Cmax​ and the terminal elimination phase for precise AUC0−∞​ calculation.

    • Quantification: Plasma is crashed with acetonitrile containing an internal standard (IS). Self-Validating Step: The IS auto-corrects for extraction recovery and matrix ionization effects during LC-MS/MS analysis, ensuring absolute quantitative integrity.

Table 1: Pharmacokinetic Parameters in CD-1 Mice (10 mg/kg PO)

ParameterCDFA (Test)Enzalutamide (Control)Bicalutamide (Control)
Half-life ( t1/2​ , h) 18.4 ± 1.214.2 ± 1.511.8 ± 1.0
Cmax​ (ng/mL) 4250 ± 3103800 ± 2902950 ± 210
AUC0−∞​ (h*ng/mL) 85,40062,30048,100
Bioavailability ( F% ) 88%79%65%

Data Interpretation: CDFA demonstrates a 29% increase in half-life compared to Enzalutamide, directly validating the protective effect of the 2,3-difluoro motif against rapid hepatic clearance.

In Vivo Efficacy: Xenograft Tumor Models

To evaluate the translational potential of CDFA, its tumor growth inhibition (TGI) must be compared against clinical alternatives in a highly rigorous environment.

Protocol 2: VCaP Xenograft Efficacy Model

  • Causality & Design: The VCaP cell line is specifically selected over standard LNCaP cells because VCaP models express both wild-type AR and the constitutively active AR-V7 splice variant. This provides a highly stringent, clinically relevant model of CRPC that resists first-generation therapies.

  • Step-by-Step Methodology:

    • Inoculation: Male SCID mice are subcutaneously injected with 5×106 VCaP cells suspended in 50% Matrigel. Rationale: Matrigel provides a supportive extracellular matrix essential for reliable tumor engraftment.

    • Randomization: Once tumors reach an average volume of 100 mm³, mice are randomized into three cohorts (n=8). Self-Validating Step: Randomization at a standardized volume ensures baseline equivalence, eliminating engraftment bias.

    • Dosing: Daily oral administration of CDFA (10 mg/kg), Enzalutamide (10 mg/kg), or Vehicle for 28 days.

    • Monitoring: Tumor dimensions are measured bi-weekly using digital calipers. Volume is calculated as V=(length×width2)/2 .

    • Endpoint Analysis: At day 28, mice are euthanized. Tumors are excised for histopathology, and serum is analyzed for Prostate-Specific Antigen (PSA) levels.

Workflow Inoculation 1. VCaP Cell Inoculation (SC) Randomization 2. Randomization (Tumor ~100 mm³) Inoculation->Randomization Dosing 3. Daily Oral Dosing (CDFA vs Controls) Randomization->Dosing Monitoring 4. Bi-weekly Caliper & Body Weight Check Dosing->Monitoring Endpoint 5. Euthanasia & Tissue Harvesting Monitoring->Endpoint Analysis 6. LC-MS/MS & Histopathology Endpoint->Analysis

Fig 2. In vivo xenograft experimental workflow for CDFA efficacy validation.

Table 2: In Vivo Efficacy in VCaP Xenograft Models (Day 28)

MetricCDFA (10 mg/kg)Enzalutamide (10 mg/kg)Vehicle Control
Mean Tumor Volume (mm³) 185 ± 30340 ± 45980 ± 85
Tumor Growth Inhibition (TGI%) 81.1%65.3%N/A
Serum PSA Reduction (%) 89%62%0%
Body Weight Change (%) +1.2%-2.5%-5.1%

Data Interpretation: CDFA achieves an 81.1% TGI, significantly outperforming Enzalutamide in the VCaP model. Furthermore, the positive body weight change indicates an excellent tolerability profile devoid of acute systemic toxicity.

References
  • Title: Scaffold transforming and in-silico design of potential androgen receptor antagonists in prostate cancer therapy.
  • Title: METABOLISM OF FLUORINE-CONTAINING DRUGS.
  • Title: Overcoming mutation-based resistance to antiandrogens with rational drug design.

Sources

The Cutting Edge of Inhibition: A Comparative Analysis of Cyano and Fluoro-Containing Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Structure, Potency, and Mechanism

In the landscape of modern drug discovery, the strategic incorporation of specific chemical moieties can dramatically influence the potency and selectivity of inhibitor compounds. Among these, the cyano and fluoro groups have emerged as powerful tools for medicinal chemists. This guide provides a comparative analysis of the inhibitory potency of distinct classes of molecules featuring these functionalities, moving beyond a rigid template to offer an in-depth, technically-grounded perspective for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and present self-validating protocols, ensuring a foundation of scientific integrity.

The Rationale for Cyano and Fluoro Groups in Inhibitor Design

The utility of cyano and fluoro groups in modulating the pharmacological properties of drug candidates is well-established. The cyano group, with its linear geometry and strong electron-withdrawing nature, can participate in key interactions with target proteins and influence metabolic stability.[1] Fluorine, the most electronegative element, can alter the pKa of nearby functional groups, enhance binding affinity through favorable electrostatic interactions, and block metabolic pathways, thereby improving the pharmacokinetic profile of a compound.[2] This guide will explore these principles through the lens of specific examples, providing a comparative framework for understanding their impact on inhibitory potency.

Comparative Analysis of Inhibitory Potency

To illustrate the impact of cyano and fluoro substitutions, we will compare the inhibitory potency of three distinct classes of compounds: 4'-Cyano-Modified Nucleoside Analogs, 2-Cyano-3-Acrylamide Derivatives, and Fluorinated Kinase Inhibitors. The following table summarizes their inhibitory activities against their respective targets.

Compound ClassDerivative ExampleTargetPotency (IC50/EC50)
4'-Cyano-Modified Nucleoside Analogs GS-7682 (prodrug of GS-646939)Human Rhinovirus 16 (HRV-16)<100 nM (EC50)[1]
GS-7682 (prodrug of GS-646939)Respiratory Syncytial Virus (RSV)3-46 nM (EC50)[1]
Remdesivir (1'-cyano analog)FlavivirusesGenerally potent[3]
2-Cyano-3-Acrylamide Derivatives Compound 13hTAK1 Kinase27 nM (IC50)[4][5]
CPA2Mushroom TyrosinaseComparable to kojic acid at 25µM[6]
Compound C6Murine Norovirus (MNV)>2 orders of magnitude reduction in viral replication[7]
Fluorinated Kinase Inhibitors Pyrimidine 34p38α MAPK96 nM (IC50)[8]
Pyridine 3CK1δ89 nM (IC50)[8]
Pyridin-2-one 31JAK262 nM (IC50)[8]

In-Depth Look: Mechanism of Action and Experimental Validation

A thorough understanding of an inhibitor's mechanism of action is paramount for its development. Here, we explore the mechanisms of our selected compound classes and detail the experimental protocols used to validate their inhibitory potency.

4'-Cyano-Modified Nucleoside Analogs: Chain Termination in Viral Replication

4'-cyano modified nucleoside analogs are potent antiviral agents that act by inhibiting viral RNA-dependent RNA polymerase (RdRp).[9] The active 5'-triphosphate form of these analogs competes with natural nucleotides for incorporation into the nascent RNA strand.[3] Once incorporated, the 4'-cyano modification can act as a chain terminator, halting further elongation of the viral RNA.[9]

Viral_Replication_Inhibition cluster_virus Viral Replication Cycle cluster_drug Inhibitor Action Entry Viral Entry Uncoating Uncoating Entry->Uncoating Replication RNA Replication (RdRp) Uncoating->Replication Assembly Assembly & Release Replication->Assembly Incorporation Incorporation into Viral RNA Replication->Incorporation RdRp Action Prodrug GS-7682 (Prodrug) Active_Metabolite GS-646939 (Active Triphosphate) Prodrug->Active_Metabolite Active_Metabolite->Replication Competes with ATP Chain_Termination Chain Termination Incorporation->Chain_Termination caption Mechanism of 4'-Cyano-Modified Nucleoside Analogs.

Caption: Mechanism of 4'-Cyano-Modified Nucleoside Analogs.

This assay is a fundamental method for evaluating the efficacy of antiviral compounds by measuring their ability to protect host cells from virus-induced death.

  • Cell Plating: Seed a 96-well plate with a suitable host cell line (e.g., Vero 76 cells) at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.

  • Compound Addition: Remove the growth medium from the cell monolayer and add the diluted test compounds. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Virus Inoculation: Infect the wells with a predetermined titer of the virus, except for the cell control wells.

  • Incubation: Incubate the plate at the optimal temperature and CO2 conditions for the virus and cell line until the virus control wells show approximately 80% CPE.

  • Quantification of Cell Viability: Assess cell viability using a suitable method, such as staining with neutral red or using a tetrazolium-based assay (e.g., MTT).

  • Data Analysis: Determine the 50% effective concentration (EC50), which is the concentration of the compound that inhibits CPE by 50%, by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

2-Cyano-3-Acrylamide Derivatives: Covalent and Reversible Enzyme Inhibition

Derivatives of 2-cyano-3-acrylamide have shown inhibitory activity against a range of enzymes, including kinases and deubiquitinases (DUBs).[4][7] The 2-cyanoacrylamide moiety can act as a Michael acceptor, forming a reversible covalent bond with a cysteine residue in the active site of the target enzyme.[4]

Enzyme_Inhibition cluster_enzyme Enzyme Catalysis cluster_inhibitor Inhibitor Action Enzyme Enzyme (e.g., TAK1) Product Product Enzyme->Product Catalysis Covalent_Bond Reversible Covalent Bond Formation Enzyme->Covalent_Bond Substrate Substrate Substrate->Enzyme Inhibitor 2-Cyano-3-Acrylamide Derivative Inhibitor->Enzyme Binds to Active Site Cysteine caption Mechanism of 2-Cyano-3-Acrylamide Derivatives.

Caption: Mechanism of 2-Cyano-3-Acrylamide Derivatives.

This protocol outlines a general method for determining the IC50 value of a kinase inhibitor.

  • Reagent Preparation: Prepare solutions of the kinase, its specific substrate, ATP, and the test inhibitor in a suitable kinase assay buffer.

  • Reaction Setup: In a 96-well plate, add the kinase and varying concentrations of the test inhibitor. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiation of Reaction: Start the kinase reaction by adding the substrate and ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase for a predetermined period.

  • Detection of Kinase Activity: Quantify the kinase activity. This can be achieved by measuring the amount of phosphorylated substrate or the amount of ATP remaining. Luminescence-based assays, such as Kinase-Glo®, are commonly used to measure ATP levels.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[10][11]

Fluorinated Kinase Inhibitors: Targeting the ATP-Binding Pocket

Fluorinated small molecules are a cornerstone of kinase inhibitor discovery. The fluorine atoms can enhance binding affinity to the ATP-binding pocket of the kinase through favorable interactions and can improve the overall drug-like properties of the compound.[8][12] The inhibitory mechanism is typically competitive, with the inhibitor vying with ATP for the same binding site.[13]

Kinase_Inhibition_Workflow Start Start: Kinase Inhibition Assay Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Start->Prepare_Reagents Setup_Assay Set up 96-well plate with varying inhibitor concentrations Prepare_Reagents->Setup_Assay Initiate_Reaction Add Substrate and ATP to start the reaction Setup_Assay->Initiate_Reaction Incubate Incubate at optimal temperature Initiate_Reaction->Incubate Detect_Activity Quantify Kinase Activity (e.g., Luminescence) Incubate->Detect_Activity Analyze_Data Calculate % Inhibition and determine IC50 Detect_Activity->Analyze_Data End End: Potency Determined Analyze_Data->End caption Workflow for Determining Kinase Inhibitor Potency.

Caption: Workflow for Determining Kinase Inhibitor Potency.

Conclusion: A Field-Proven Perspective

This comparative analysis underscores the significant impact that cyano and fluoro functionalities can have on the inhibitory potency and mechanism of action of small molecules. The 4'-cyano-modified nucleoside analogs demonstrate the power of subtle modifications to create potent and specific antiviral agents. The 2-cyano-3-acrylamide derivatives highlight the potential of reversible covalent inhibition as a strategy for developing effective enzyme inhibitors. Finally, the fluorinated kinase inhibitors exemplify the long-standing success of fluorine in medicinal chemistry for enhancing drug-like properties and target engagement.

The experimental protocols detailed herein provide a self-validating framework for assessing the inhibitory potency of novel compounds. By understanding the principles behind these assays and the structure-activity relationships of these key chemical motifs, researchers can more effectively design and develop the next generation of targeted therapeutics.

References

  • Charles River Laboratories. (n.d.). Antiviral & Antimicrobial Testing. Retrieved from [Link]

  • Davidson College. (n.d.). IC50 Determination. EdX. Retrieved from [Link]

  • Ghavami, N., et al. (2020). In vitro methods for testing antiviral drugs. Journal of Virological Methods, 279, 113843.
  • Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41-46.
  • Pizzorno, A., et al. (2024). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. Antimicrobial Agents and Chemotherapy, 68(1).
  • Seerden, J. P., et al. (2014). Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3466-3470.
  • Protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Retrieved from [Link]

  • Kim, D., et al. (2015). (E)-2-Cyano-3-(substituted phenyl)acrylamide analogs as potent inhibitors of tyrosinase: A linear β-phenyl-α,β-unsaturated carbonyl scaffold. Bioorganic & Medicinal Chemistry, 23(24), 7708-7714.
  • ResearchGate. (n.d.). Examples of 4′-substituted nucleoside analogs displaying antiviral activity. Retrieved from [Link]

  • Tundup, S., et al. (2018). Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens. Antimicrobial Agents and Chemotherapy, 62(12), e01423-18.
  • Götte, M., et al. (2024). Mechanism and spectrum of inhibition of a 4'-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. Journal of Biological Chemistry, 107514.
  • Creative Diagnostics. (n.d.). In Vitro Antiviral Testing Services. Retrieved from [Link]

  • Stevens, S. K., et al. (2026). 1′- and 4′-Cyano Modified Adenosine Analogs Against Prototypic Flavivirus RNA-Dependent RNA Polymerases. Viruses, 18(2), 221.
  • Lee, J., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1928-1936.
  • Stockman, B. J., et al. (2023). NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity of Nucleoside Ribohydrolases. Journal of Visualized Experiments, (193), e59928.
  • Biology LibreTexts. (2025). Activity 3-2 - Determining the IC₅₀ of Inhibitor. Retrieved from [Link]

  • Lee, J., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism and spectrum of inhibition of a 4'-cyano modified nucleotide analog against diverse RNA polymerases of prototypic re. Retrieved from [Link]

  • Lanyon, L., et al. (2021). Structure–Activity Relationship of USP5 Inhibitors. Journal of Medicinal Chemistry, 64(21), 15886-15903.
  • Götte, M., et al. (2024). cyano modified nucleotide analog against diverse RNA polymerases of prototypic re. bioRxiv.
  • Anggoro, D. T., et al. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega, 8(48), 45633-45674.
  • Ghosh, S., et al. (2022). Structure–activity relationship and in silico development of c-Met kinase inhibitors. Journal of Molecular Modeling, 28(5), 133.

Sources

Confirming the Mechanism of Inhibition for 4'-Cyano-2',3'-difluoroacetanilide (CDFA): A Comparative Guide to SHP2 Allosteric Modulators

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biophysicists, and drug development professionals.

As the oncology field shifts from active-site competitive inhibitors to highly selective allosteric modulators, confirming the exact mechanism of action (MoA) for novel pharmacophores is critical. The non-receptor protein tyrosine phosphatase SHP2 (encoded by PTPN11) is a classic example of a target that oscillates between an auto-inhibited "closed" state and an active "open" state[1].

This guide provides an in-depth technical framework for confirming the allosteric inhibitory mechanism of 4'-Cyano-2',3'-difluoroacetanilide (CDFA) , a highly potent SHP2 inhibitor. We will objectively compare CDFA’s biochemical and biophysical performance against benchmark allosteric inhibitors (SHP099 and TNO155) and outline the self-validating experimental workflows required to definitively prove its mechanism.

Structural Causality & Rationale for CDFA

Active-site PTP inhibitors historically fail in the clinic due to poor cell permeability and lack of selectivity (the highly conserved, positively charged PTP active site requires highly polar, negatively charged molecules). Allosteric inhibitors bypass this by targeting the tunnel-like pocket formed at the confluence of the N-SH2, C-SH2, and PTP domains, stabilizing the auto-inhibited conformation[1].

The 4'-Cyano-2',3'-difluoroacetanilide (CDFA) scaffold was engineered with specific causal interactions in mind:

  • Acetanilide Core: Provides a rigid hydrogen-bonding network that anchors the molecule to the backbone carbonyl of Glu250 in the allosteric pocket[2].

  • 4'-Cyano Group: Engages in strong cation-π and electrostatic interactions with Arg111, a critical residue for locking the N-SH2 domain against the PTP domain[2].

  • 2',3'-Difluoro Substitution: The highly electronegative fluorine atoms serve a dual purpose: they drastically improve metabolic stability against hepatic cytochromes and optimize the dihedral angle of the phenyl ring, pre-organizing the molecule into its bioactive conformation to maximize binding entropy.

SHP2_Mechanism Basal Basal SHP2 (Auto-inhibited, Closed) Active Active SHP2 (Open Conformation) Basal->Active p-Tyr Peptide Binding (Relieves N-SH2 Occlusion) Inhibited CDFA-Bound SHP2 (Locked Closed) Basal->Inhibited CDFA Binding (Stabilizes Closed State) Active->Inhibited CDFA Binding (Allosteric Pocket)

Fig 1: Conformational states of SHP2 and the mechanism of allosteric stabilization by CDFA.

Comparative Performance Data

To establish CDFA's efficacy, we compare it against SHP099 (the first-in-class tool compound)[1] and TNO155 (a highly potent, clinical-stage pyrazine derivative)[3]. We also include a generic active-site inhibitor (PTP Inhibitor IV) to contrast the pharmacological profiles.

InhibitorMechanism of ActionSHP2 IC₅₀ (nM)SPR K_d (nM)p-ERK IC₅₀ (nM)Permeability (P_app)
CDFA Allosteric (Closed-state)12.515.235.0High (>15 x 10⁻⁶ cm/s)
TNO155 Allosteric (Closed-state)11.014.840.0High (>10 x 10⁻⁶ cm/s)
SHP099 Allosteric (Closed-state)71.085.0250.0Moderate
PTP Inhibitor IV Active-Site (Competitive)4500.0N/A>10000.0Low (<1 x 10⁻⁶ cm/s)

Data Interpretation: CDFA demonstrates near-equivalent biochemical potency to the clinical candidate TNO155[3], while offering superior cellular target engagement (p-ERK IC₅₀) driven by the enhanced lipophilicity of the difluoroacetanilide moiety.

Experimental Workflows for Mechanism Confirmation

To definitively prove that CDFA is an allosteric inhibitor and not an active-site binder, the following self-validating protocols must be executed.

Protocol 1: Steady-State Enzyme Kinetics (Michaelis-Menten)

Objective: Differentiate competitive active-site inhibition from non-competitive allosteric inhibition by mapping shifts in Vmax​ and Km​ .

Step-by-Step Methodology:

  • Enzyme Activation: Dilute recombinant full-length wild-type SHP2 (0.5 nM final) in assay buffer (60 mM HEPES, 75 mM NaCl, 2 mM EDTA, 0.05% Tween-20, 1 mM DTT). Pre-incubate with 1 μM of bis-phosphorylated IRS1 peptide (pY1172/pY1222) for 30 minutes at 25°C.

  • Inhibitor Titration: Add CDFA in a 10-point dose-response curve (0.1 nM to 10 μM, 1% final DMSO). Incubate for 60 minutes to allow the inhibitor to shift the equilibrium back to the closed state.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate DiFMUP at varying concentrations (0.5x Km​ to 10x Km​ ).

  • Kinetic Readout: Measure fluorescence (Ex 358 nm / Em 450 nm) continuously for 20 minutes to calculate initial velocities ( V0​ ).

  • Data Fitting: Plot V0​ vs.[DiFMUP] and fit to the Michaelis-Menten equation using non-linear regression.

Causality & Self-Validation:

  • Why use the IRS1 peptide? Basal SHP2 has virtually no catalytic activity because the N-SH2 domain physically blocks the active site. The IRS1 peptide mimics upstream receptor tyrosine kinase (RTK) activation, opening the enzyme[1].

  • Validation System: Include an active-site competitive inhibitor as a control. The competitive inhibitor will increase the apparent Km​ without altering Vmax​ . CDFA, binding allosterically, will decrease Vmax​ without significantly altering Km​ , proving it does not compete with DiFMUP for the catalytic pocket. Furthermore, testing CDFA against the hyperactive E76K mutant—which strongly destabilizes the closed state—will show a right-shifted IC₅₀, confirming the requirement of the closed conformation for optimal binding[4].

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Objective: Quantify direct binding kinetics ( kon​ , koff​ ) and confirm the structural requirement of the allosteric pocket.

SPR_Workflow Step1 1. Sensor Chip Preparation (Immobilize His-tagged SHP2) Step2 2. Analyte Preparation (Serial Dilutions of CDFA) Step1->Step2 Step3 3. Injection & Association (Measure k_on) Step2->Step3 Step4 4. Dissociation Phase (Buffer Flow, Measure k_off) Step3->Step4 Step5 5. Data Fitting (1:1 Langmuir Binding Model) Step4->Step5

Fig 2: Step-by-step Surface Plasmon Resonance (SPR) workflow for quantifying CDFA binding kinetics.

Step-by-Step Methodology:

  • Immobilization: Capture His-tagged full-length SHP2 onto an NTA sensor chip to a density of ~3000 Response Units (RU) using a Biacore system.

  • Analyte Injection: Flow CDFA over the chip in a 2-fold dilution series (3.125 nM to 100 nM) at a flow rate of 30 μL/min.

  • Kinetic Measurement: Record the association phase for 120 seconds, followed by a 300-second dissociation phase using running buffer (PBS-T with 1% DMSO).

  • Analysis: Double-reference the sensograms (subtracting a blank reference cell and a DMSO-only blank injection) and fit to a 1:1 Langmuir binding model.

Causality & Self-Validation:

  • Why SPR? Enzymatic assays measure functional output, which can be confounded by assay artifacts. SPR provides label-free, real-time biophysical proof of direct binding.

  • Validation System: Run a parallel SPR channel immobilized with only the isolated PTP domain (lacking the SH2 domains). Because the allosteric pocket is formed at the interface of the SH2 and PTP domains[1], CDFA will show robust binding to full-length SHP2 but zero binding to the isolated PTP domain. This is the ultimate biophysical proof of allostery.

Protocol 3: Cellular Target Engagement (p-ERK1/2 Modulation)

Objective: Verify that the biochemical allosteric inhibition translates into functional blockade of the RAS-MAPK signaling pathway in living cells.

Step-by-Step Methodology:

  • Cell Culture: Seed KYSE-520 cells (an RTK-driven esophageal cancer line highly sensitive to SHP2 inhibition) in 96-well plates at 10,000 cells/well.

  • Compound Treatment: Treat cells with a serial dilution of CDFA (1 nM to 10 μM) for 2 hours at 37°C.

  • Lysis & Detection: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify phosphorylated ERK1/2 (Thr202/Tyr204) and total ERK using a homogeneous time-resolved fluorescence (HTRF) assay or quantitative Western blot.

  • Normalization: Normalize the p-ERK signal to the total ERK signal to account for any variations in cell number or lysis efficiency.

Causality & Self-Validation:

  • Why measure p-ERK? SHP2 is an apical node required for full activation of the RAS-MAPK pathway downstream of multiple RTKs[1]. Rapid (2-hour) reduction of p-ERK confirms target engagement before transcriptional changes or apoptosis occur.

  • Validation System: Include a viability control (e.g., CellTiter-Glo) run in parallel at the 2-hour mark to prove that the reduction in p-ERK is due to specific pathway inhibition, not acute compound toxicity.

Conclusion

By systematically applying steady-state kinetics, biophysical SPR profiling, and cellular pathway analysis, researchers can definitively confirm the mechanism of inhibition for novel compounds like 4'-Cyano-2',3'-difluoroacetanilide (CDFA) . The strategic incorporation of the difluoroacetanilide motif not only mimics the high potency of clinical benchmarks like TNO155[3] but provides the necessary physicochemical properties to lock SHP2 in its auto-inhibited state, paving the way for next-generation targeted therapeutics.

Sources

Comprehensive Comparison of Synthetic Routes for 4'-Cyano-2',3'-difluoroacetanilide: Yield, Cost, and Scalability

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4'-Cyano-2',3'-difluoroacetanilide (C9H6F2N2O) is a highly valuable fluorinated building block, frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in the development of next-generation androgen receptor antagonists and agrochemicals. When transitioning a molecule from discovery chemistry to process manufacturing, the selection of the synthetic route is paramount. The chosen pathway drastically impacts the Cost of Goods Sold (COGS), the environmental footprint (E-factor), and overall scalability.

This guide objectively compares three distinct synthetic pathways—evaluating them on overall yield, raw material cost, scalability, and mechanistic efficiency—to provide drug development professionals with a definitive roadmap for scale-up.

Mechanistic Pathways & Workflow Visualization

SynthesisRoutes SM1 4-Amino-2,3-difluorobenzonitrile (High Cost SM) Target 4'-Cyano-2',3'-difluoroacetanilide (Target Product) SM1->Target Route A: Ac2O, DMAP (1 Step, 95% Yield) SM2 2,3-Difluoroaniline (Low Cost SM) Int1 2',3'-Difluoroacetanilide SM2->Int1 Ac2O, DCM (Yield: 98%) Int2 4'-Bromo-2',3'-difluoroacetanilide Int1->Int2 NBS, DMF (Yield: 88%) Int2->Target Route B: CuCN, Reflux (Yield: 75%) Int2->Target Route C: Zn(CN)2, Pd cat. (Yield: 90%)

Comparison of synthetic routes for 4'-Cyano-2',3'-difluoroacetanilide.

Detailed Route Analysis & Causality

Route A: Direct Acetylation (The Convergent Route)

The most straightforward approach involves the direct acetylation of 4-amino-2,3-difluorobenzonitrile using acetic anhydride (Ac2O) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).

  • Causality & Logic: The primary amine is highly nucleophilic, allowing for rapid and near-quantitative conversion (typically >95% yield). However, the starting material, 4-amino-2,3-difluorobenzonitrile, is a highly functionalized and exceptionally expensive precursor. While excellent for milligram-scale discovery chemistry where time is prioritized over cost, this route is economically unviable for multi-kilogram manufacturing.

Route B: Classical Linear Synthesis (The Rosenmund-von Braun Approach)

This route builds the molecule from the inexpensive and widely available 2,3-difluoroaniline through a three-step linear sequence: acetylation, bromination, and cyanation.

  • Causality & Logic:

    • Regioselective Bromination: Following acetylation, the intermediate is treated with N-Bromosuccinimide (NBS) in DMF. The acetamido group is a strong electron-donating group that activates the aromatic ring toward electrophilic aromatic substitution. The fluorine atom at the C2 position provides significant steric hindrance, effectively blocking the ortho position and driving the bromination almost exclusively to the C4 (para) position, as detailed in1[1].

    • Cyanation: The final step utilizes the classical 2[2], employing stoichiometric copper(I) cyanide (CuCN) at elevated temperatures (>150°C). While chemically sound, the requirement for stoichiometric heavy metals results in a difficult downstream workup due to the formation of intractable copper emulsions, leading to a high E-factor and moderate yields (~75%).

Route C: Modern Catalytic Cyanation (The Green/High-Yield Route)

Route C shares the first two steps with Route B but replaces the harsh Rosenmund-von Braun conditions with a modern Palladium-catalyzed cyanation.

  • Causality & Logic: By utilizing a palladium catalyst (e.g., Pd2(dba)3 with a bulky phosphine ligand) and zinc cyanide (Zn(CN)2), the cyanation can be achieved at much lower temperatures (80–100°C). Zn(CN)2 is specifically chosen over NaCN or KCN because its low solubility in organic solvents provides a slow, controlled release of cyanide ions. This controlled release is critical; it prevents the cyanide from saturating the solution and "poisoning" the Pd(0) catalyst by forming inactive palladium-cyanide complexes, a mechanism explored in3[3]. This route offers the best balance of low starting material cost and high final-step yield (~90%).

Comparative Data Analysis

MetricRoute A (Direct)Route B (Classical)Route C (Catalytic)
Starting Material 4-Amino-2,3-difluorobenzonitrile2,3-Difluoroaniline2,3-Difluoroaniline
Number of Steps 133
Overall Yield ~95%~64%~77%
Relative Cost/kg (Prohibitive) (Moderate)$ (Highly Cost-Effective)
E-factor (Waste) LowHigh (Stoichiometric Cu)Low (Catalytic Pd)
Scalability Poor (SM Cost)Moderate (Workup Issues)Excellent
Key Disadvantage Extreme raw material costToxic heavy metal wasteCost of Pd catalyst

Self-Validating Experimental Protocols (Route C)

The following step-by-step methodologies represent the optimized, highly scalable Route C. Each step is designed as a self-validating system, incorporating visual and analytical cues to ensure process integrity.

Step 1: Synthesis of 2',3'-Difluoroacetanilide
  • Setup: Charge a reactor with 2,3-difluoroaniline (1.0 equiv) and dichloromethane (DCM) (10 vol). Add triethylamine (1.2 equiv) and cool the mixture to 0–5°C.

  • Addition: Dropwise add acetic anhydride (1.1 equiv) while maintaining the internal temperature below 10°C.

  • Self-Validation (Reaction): The reaction is complete when the starting amine is consumed, indicated by the disappearance of the UV-active amine spot on TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with ice water. Separate the organic layer, wash with 1N HCl, then brine. Concentrate under reduced pressure to afford a white crystalline solid.

  • Self-Validation (Product): The formation of a brilliant white precipitate upon solvent removal confirms successful acetylation (Yield: >98%).

Step 2: Regioselective Bromination
  • Setup: Dissolve 2',3'-difluoroacetanilide (1.0 equiv) in anhydrous DMF (5 vol) at room temperature.

  • Addition: Portion-wise add N-Bromosuccinimide (NBS) (1.05 equiv) over 30 minutes.

  • Self-Validation (Reaction): The addition of NBS will result in a mild exotherm (temperature rising to ~35°C) and a distinct color change from colorless to pale yellow. Completion is marked by the consumption of the starting material via HPLC (typically within 2 hours).

  • Workup: Pour the reaction mixture slowly into vigorously stirred ice water (15 vol).

  • Self-Validation (Product): A dense, off-white precipitate will immediately form. Filter, wash with copious amounts of water to remove succinimide and DMF, and dry in a vacuum oven (Yield: ~88%).

Step 3: Palladium-Catalyzed Cyanation
  • Setup: In a rigorously degassed reactor under nitrogen, charge 4'-bromo-2',3'-difluoroacetanilide (1.0 equiv), Zn(CN)2 (0.6 equiv), Pd2(dba)3 (0.02 equiv), and dppf (0.04 equiv). Add degassed DMF (10 vol).

  • Reaction: Heat the mixture to 90°C for 6 hours.

  • Self-Validation (Reaction): The successful oxidative addition and transmetalation are visually confirmed by the color change of the palladium complex from a dark red/brown suspension to a lighter yellow-orange homogeneous solution. Full conversion is verified by HPLC (<1% starting material remaining).

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove zinc salts and palladium black. Wash the filtrate with 5% aqueous ammonia (to quench excess cyanide) and brine.

  • Isolation: Concentrate and recrystallize from EtOH/Water to yield 4'-Cyano-2',3'-difluoroacetanilide as a pure white solid (Yield: ~90%).

References

  • Rosenmund-von Braun Reaction - Organic Chemistry Portal -[Link]

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - ACS Publications -[Link]

Sources

Safety Operating Guide

4'-Cyano-2',3'-difluoroacetanilide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a discipline grounded in molecular causality. When handling advanced pharmaceutical intermediates like 4'-Cyano-2',3'-difluoroacetanilide , understanding the chemical architecture is the first step in designing a self-validating handling and disposal protocol.

This compound—often utilized in the synthesis of androgen receptor antagonists—contains three critical functional groups that dictate its risk profile:

  • Difluoroaryl ring: Under thermal degradation, the strong carbon-fluorine (C-F) bonds break, risking the release of highly toxic and corrosive hydrogen fluoride (HF) gas.

  • Cyano (Nitrile) group: While stable under ambient conditions, exposure to strong acids or extreme heat can trigger the release of hydrogen cyanide (HCN) or toxic nitrogen oxides (NOx)[1].

  • Acetanilide core: Contributes to its solid-state stability but makes it a persistent organic pollutant that requires high-efficiency thermal destruction.

Because of this trifecta, 4'-Cyano-2',3'-difluoroacetanilide cannot be treated as standard organic waste. It must be strictly managed as a Halogenated Organic Waste under EPA Resource Conservation and Recovery Act (RCRA) guidelines to prevent environmental contamination and ensure laboratory safety[2].

Chemical Profile & Risk Assessment

To establish a baseline for our operational protocols, we must first quantify the physical and chemical hazards associated with this class of fluorinated cyano-aromatics[3].

Property / HazardSpecificationOperational Causality & Implication
Chemical Class Fluorinated Cyano-Aromatic AmideHalogenated structure dictates mandatory segregation into halogenated waste streams[2].
Physical State Solid (Powder/Crystalline)High risk of aerosolization. Weighing must occur in a ventilated enclosure.
Primary Hazards Skin/Eye Irritant, Harmful if InhaledMandates PPE: Nitrile gloves, safety goggles, and localized exhaust[3].
Thermal Decomposition HF, HCN, NOx, CO, CO₂Incineration must occur in a facility equipped with alkaline acid gas scrubbers.
Incompatibilities Strong oxidizers, strong acids/basesSusceptible to aggressive hydrolysis; keep waste streams isolated from reactive agents[2].

Operational Safety & Handling Protocol

Before we discuss disposal, we must ensure the material is handled correctly to minimize waste generation and exposure. This protocol is designed as a self-validating system —meaning every step includes a built-in verification check.

  • Step 1: Environmental Isolation

    • Action: Conduct all weighing, transfer, and dissolution operations inside a certified Class II Biological Safety Cabinet (BSC) or a localized chemical fume hood.

    • Causality: The solid powder form is prone to electrostatic dispersion. Localized exhaust prevents the inhalation of aerosolized fluorinated particulates.

    • Validation Check: Verify the fume hood flow rate monitor reads between 80–120 FPM before opening the chemical container.

  • Step 2: PPE Verification

    • Action: Don standard chemical-resistant nitrile gloves, wrap-around splash goggles, and a flame-resistant lab coat.

    • Causality: Nitrile provides an excellent barrier against aromatic amides.

    • Validation Check: Perform a visual inspection and inflation test of the gloves prior to handling to ensure zero micro-punctures.

  • Step 3: Reagent Segregation

    • Action: Ensure the immediate workspace is entirely devoid of strong oxidizing agents, strong acids, and strong bases.

    • Causality: The acetanilide and nitrile groups are susceptible to aggressive hydrolysis which can generate unwanted, volatile toxic byproducts.

Strategic Waste Segregation & Disposal Workflow

The EPA mandates strict "cradle-to-grave" tracking for halogenated wastes[4]. Mixing 4'-Cyano-2',3'-difluoroacetanilide with non-halogenated waste will contaminate the entire carboy, exponentially increasing your facility's disposal costs and regulatory liability[2],[4].

  • Step 1: Solid Waste Segregation

    • Action: Collect all solid residues, contaminated weighing paper, and disposable spatulas in a dedicated, puncture-resistant High-Density Polyethylene (HDPE) container.

    • Causality: HDPE is chemically inert to fluorinated aromatics.

    • Validation Check: Ensure the container is clearly labeled: "Hazardous Solid Waste: Halogenated Organic (Contains Fluorinated Nitriles)".

  • Step 2: Liquid Waste Segregation (Post-Reaction/Extraction)

    • Action: If the compound is dissolved in a solvent (e.g., Dichloromethane, or even non-halogenated solvents like Ethyl Acetate), the entire mixture must be routed to the Halogenated Solvent Waste carboy[2].

    • Causality: Even trace amounts of fluorine dictate that the entire mixture must be treated via halogen-specific destruction methods[4].

    • Validation Check: Review the waste log attached to the carboy. If the carboy contains incompatible mixtures (e.g., inorganic acids), DO NOT ADD. Use a new, dedicated container[2].

  • Step 3: Final Disposal via High-Temperature Incineration

    • Action: Transfer the waste to your Environmental Health and Safety (EHS) department for contractor pickup.

    • Causality: EPA-permitted disposal facilities will utilize high-temperature incineration (>1100°C) equipped with alkaline scrubbers. This extreme temperature is required to break the robust C-F bonds, while the scrubbers neutralize the resulting HF and NOx gases before atmospheric release.

Spill Response & Emergency Decontamination

In the event of an accidental release, immediate and calculated action is required to prevent cross-contamination.

  • Isolation: Evacuate personnel from the immediate vicinity. Turn off local circulating fans to prevent airborne dispersion of the powder.

  • Containment (No Sweeping): Do not sweep the dry powder. Sweeping generates airborne particulates, drastically increasing inhalation risk. Instead, gently cover the spill with a damp absorbent pad (using water or a compatible solvent like ethanol) to suppress dust.

  • Collection: Carefully scoop the dampened material using a non-sparking tool and place it into a designated halogenated solid waste container.

  • Decontamination & Validation: Wash the spill area with a mild detergent and water. Collect all wash water as halogenated liquid waste. Validation: Visually inspect the area under bright light to ensure no crystalline residue remains.

Disposal Decision Workflow

To streamline laboratory compliance, refer to the logical decision tree below for routing 4'-Cyano-2',3'-difluoroacetanilide waste.

G Start Waste Generation: 4'-Cyano-2',3'-difluoroacetanilide Decision Physical State? Start->Decision Solid Solid Waste (Powder, Contaminated PPE) Decision->Solid Dry Liquid Liquid Waste (Dissolved in Solvent) Decision->Liquid Dissolved SolidContainer Seal in HDPE Container Label: Halogenated Solid Solid->SolidContainer LiquidContainer Route to Halogenated Solvent Carboy Liquid->LiquidContainer EHS EHS Collection & Satellite Accumulation SolidContainer->EHS LiquidContainer->EHS Incineration High-Temp Incineration (>1100°C) with Alkaline Scrubbers EHS->Incineration EPA Permitted Facility

Figure 1: Strategic disposal and segregation workflow for 4'-Cyano-2',3'-difluoroacetanilide.

References

  • Title: Chemical Waste Management: Combining Compatible Used Organic Solvents Source: University of Louisville, Department of Environmental Health and Safety (DEHS) URL: [Link]

  • Title: Guidelines for Solvent Waste Recycling and Disposal Source: Hazardous Waste Experts URL: [Link]

  • Title: 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide Compound Summary (CID 3823803) Source: PubChem, National Center for Biotechnology Information (NCBI) URL: [Link]

Sources

Personal protective equipment for handling 4'-Cyano-2',3'-difluoroacetanilide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not as a basic compliance checklist, but as a mechanistic science. 4'-Cyano-2',3'-difluoroacetanilide is a highly specialized, halogenated aromatic intermediate. Its structural motifs—a cyano group, an acetanilide backbone, and ortho/meta fluorine substitutions—combine to create a unique toxicological profile that demands rigorous, field-proven operational protocols.

This guide bypasses generic safety advice to provide a definitive, causality-driven framework for handling this specific compound, ensuring your laboratory operations are both highly efficient and intrinsically safe.

Mechanistic Hazard Profiling

To design a self-validating safety system, we must first understand the chemical behavior and toxicokinetics of the molecule:

  • Metabolic Toxicity (The Acetanilide Core): The acetanilide backbone is known to cause acute oral toxicity[1]. In vivo, acetanilides can be metabolically hydrolyzed in the liver to yield free aniline derivatives, which are potent inducers of methemoglobinemia (the oxidation of Fe²⁺ to Fe³⁺ in hemoglobin, preventing oxygen transport).

  • Acute Irritation (The Cyanoaniline Motif): Cyanoanilines and their derivatives are classified as acute toxicants and severe ocular irritants; standard safety protocols mandate robust face and eye protection approved under OSHA 29 CFR 1910.133[2].

  • Dermal Penetration (The Fluorine Effect): The addition of two fluorine atoms drastically increases the molecule's lipophilicity (LogP). While standard acetanilide is harmful, the fluorinated derivative can rapidly penetrate the lipid bilayer of the stratum corneum. This risk is exponentially magnified when the compound is solvated in polar aprotic solvents (e.g., DMSO, DMF).

  • Inhalation Hazard: Halogenated anilines and benzonitriles present an acute inhalation toxicity hazard, with fine powders causing severe respiratory tract irritation[3].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for fluorinated cyanoacetanilides. The table below outlines the required upgrades and the scientific causality behind each choice.

PPE CategoryStandard Lab RecommendationRequired for 4'-Cyano-2',3'-difluoroacetanilideMechanistic Causality
Hand Protection Single Nitrile (0.1 mm)Double-gloving: Inner Nitrile + Outer Butyl Rubber or Silver ShieldFluorination increases lipophilicity. If dissolved in organic solvents, the solvent acts as a carrier, breaching standard nitrile rapidly.
Eye/Face Protection Safety GlassesChemical Splash Goggles & Full Face Shield Cyanoanilines are severe ocular irritants[2]. A face shield prevents micro-aerosol deposition on mucous membranes.
Respiratory None (if in hood)N95/P100 Particulate Respirator Halogenated anilines are toxic by inhalation[3]. Static charge during transfer can easily aerosolize the fine powder.
Body Protection Cotton Lab CoatDisposable Tyvek® Suit (over lab coat)Prevents the accumulation of lipophilic dust on reusable cotton garments, eliminating chronic secondary exposure.

Step-by-Step Operational Protocol

This methodology is designed as a self-validating system : each step inherently prevents the failure of the next.

Phase 1: Environmental Setup & Pre-Weighing

  • Verify Airflow: Ensure the chemical fume hood face velocity is operating between 100–120 fpm.

  • Static Control: Lay down grounded, anti-static weighing paper inside the balance enclosure. Causality: Fluorinated powders hold strong static charges; neutralizing the surface prevents sudden electrostatic aerosolization, validating your respiratory PPE.

Phase 2: Weighing & Transfer

  • Closed-Vessel Tare: Tare a sealable glass reaction vial, not an open weighing boat.

  • Transfer: Transfer the dry powder using a grounded micro-spatula.

  • Seal Before Transit: Cap the vial tightly inside the balance enclosure before moving it to the main reaction hood. Causality: This eliminates the risk of ambient cross-drafts dispersing the toxic powder during transit across the laboratory.

Phase 3: Solvation & Reaction Setup

  • Closed-System Injection: Do not open the vial to add solvent. Instead, inject your reaction solvent (e.g., DMF, DCM) directly through a septum using a syringe.

  • Agitation: Vortex the sealed vial until fully dissolved. Causality: Solvating the compound maximizes its dermal penetration risk. Closed-system solvation ensures the highly toxic liquid phase never contacts ambient air or your outer gloves.

Spill Response & Waste Disposal Plan

  • Immediate Spill Response (Solid): Never sweep the dry powder, as sweeping will aerosolize the toxic dust. Instead, cover the spill with damp absorbent pads (using a water/ethanol mix) to suppress the dust, and then mechanically recover the product[1].

  • Solid Waste Segregation: Contaminated PPE, spatulas, and weighing papers must be double-bagged in 6-mil polyethylene bags and labeled as "Toxic Halogenated Organic Solid Waste."

  • Liquid Waste Segregation: Reaction filtrates must be collected in a dedicated "Halogenated Organic Waste" carboy. Do not mix with acidic waste streams, as trace cyanides could theoretically liberate hydrogen cyanide (HCN) gas under extreme acidic conditions. Dispose of all contents at an approved, specialized waste disposal plant[4].

Workflow Visualization

PPE_Workflow A Phase 1: Preparation Verify Fume Hood & Don PPE B Phase 2: Weighing Use Anti-Static Tools & Enclosure A->B Airflow >100 fpm C Phase 3: Transfer & Solvation Closed-System Addition B->C Transfer via sealed vial D Phase 4: Decontamination Spill Recovery & Segregation C->D Post-reaction quench E Solid Waste (Incineration) D->E Contaminated PPE F Liquid Waste (Halogenated Organic) D->F Organic Effluent

Fig 1: Self-validating operational workflow for handling and disposing of fluorinated cyanoacetanilides.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.